molecular formula C36H39N3O6 B055155 Niguldipine CAS No. 113165-32-5

Niguldipine

Cat. No.: B055155
CAS No.: 113165-32-5
M. Wt: 609.7 g/mol
InChI Key: SVJMLYUFVDMUHP-MGBGTMOVSA-N
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Description

(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester is a diarylmethane.
Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.
Dexthis compound is dexthis compound is the (+)-enantiomer of the dihydropyridine derivate this compound. Dexthis compound showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMLYUFVDMUHP-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152666
Record name (+)-Niguldipine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120054-86-6
Record name (+)-Niguldipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120054-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexniguldipine [INN]
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Record name Dexniguldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14068
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Niguldipine
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Record name DEXNIGULDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Niguldipine on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of L-type Calcium Channels in Cellular Physiology

Voltage-gated L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are fundamental players in cardiovascular and neuronal physiology.[1][2] These channels act as transducers of electrical signals into intracellular calcium transients, initiating a cascade of downstream events. In vascular smooth muscle, the influx of Ca2+ through LTCCs is the primary trigger for vasoconstriction and, consequently, the regulation of blood pressure.[1][2] In the heart, LTCCs are integral to the cardiac action potential and excitation-contraction coupling. Given their central role, LTCCs are a major therapeutic target for a variety of cardiovascular diseases.

Niguldipine, a potent and selective 1,4-dihydropyridine (DHP) derivative, is a quintessential L-type calcium channel blocker.[3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its effects on L-type calcium channels, intended for researchers, scientists, and drug development professionals.

Molecular Architecture and Chemical Properties of this compound

This compound is a chiral molecule, with its activity primarily residing in the (+)-enantiomer.[3]

  • Chemical Name: 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate

  • Molecular Formula: C₃₆H₃₉N₃O₆

  • Molecular Weight: 609.7 g/mol

The 1,4-dihydropyridine ring is the core pharmacophore responsible for its interaction with the L-type calcium channel. The specific substituents on this ring dictate its potency, selectivity, and pharmacokinetic properties.

The Molecular Dance: this compound's Interaction with the L-type Calcium Channel

This compound, like other dihydropyridines, does not physically occlude the pore of the L-type calcium channel. Instead, it acts as an allosteric modulator, binding to a specific site on the α1 subunit (the pore-forming subunit) of the channel.[4] This binding event stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium ions.

The Dihydropyridine Binding Pocket: A High-Affinity Interaction Site

Cryo-electron microscopy (cryo-EM) studies of the related CaV1.1 channel in complex with dihydropyridines have provided invaluable insights into the binding site.[5][6][7][8] The DHP binding pocket is a hydrophobic cavity located at the interface of domains III and IV of the α1 subunit, specifically involving the S5 and S6 transmembrane helices of domain III (IIIS5 and IIIS6) and the S6 helix of domain IV (IVS6).

Recent structural data suggests that dihydropyridines lodge themselves between the pore-lining helices S6III and S6IV.[5][7] Key amino acid residues within these helices form critical interactions with the drug molecule. While the precise residues interacting with this compound have not been elucidated through a co-crystal structure, mutagenesis studies on CaV1.2 with other DHPs and computational modeling provide a strong predictive framework. Residues such as T1056 and Q1060 in CaV1.2 are known to be pivotal for the binding of DHP drugs.[4]

IIIS5 Domain III S5 Helix IIIS6 Domain III S6 Helix IVS6 Domain IV S6 Helix This compound This compound This compound->IIIS6  Hydrophobic Interactions  Hydrogen Bonds This compound->IVS6  van der Waals Forces

Schematic of this compound binding to the CaV1.2 α1 subunit.
State-Dependent Binding: A Preference for Inactivation

A crucial aspect of this compound's mechanism of action is its state-dependent binding. It exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) or open states.[4] This is a cornerstone of the "modulated receptor hypothesis." When a cell is depolarized, L-type calcium channels transition from the resting state to the open state, and then to the inactivated state. By binding preferentially to the inactivated state, this compound "traps" the channel in this non-conducting conformation, preventing its return to the resting state and subsequent reopening. This voltage-dependent block is a key feature that contributes to its therapeutic efficacy, particularly in tissues that undergo prolonged depolarization, such as vascular smooth muscle in hypertensive states.[9]

Functional Consequences of this compound Binding

The allosteric modulation of the L-type calcium channel by this compound leads to a series of functional changes at the cellular and tissue levels.

Inhibition of Calcium Current and Vasodilation

The primary consequence of this compound binding is a reduction in the influx of calcium ions into the cell upon membrane depolarization. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase. The net effect is relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral resistance, which are the basis for its antihypertensive effects.[1]

This compound This compound LTCC L-type Calcium Channel (Inactivated State) This compound->LTCC Binds and Stabilizes Ca_Influx Decreased Ca2+ Influx LTCC->Ca_Influx Inhibits Intra_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intra_Ca Calmodulin Reduced Calmodulin Activation Intra_Ca->Calmodulin MLCK Reduced Myosin Light Chain Kinase Activity Calmodulin->MLCK Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation Leads to

Downstream signaling pathway of this compound in vascular smooth muscle.
Quantitative Analysis of this compound's Potency

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki). These values are highly dependent on the experimental conditions, particularly the membrane potential and the specific tissue or cell type being studied. Radioligand binding assays have been instrumental in determining these parameters.

Parameter Enantiomer Tissue/Preparation Value Reference
Ki(+)-NiguldipineGuinea-pig heart45 pmol/l[3]
Ki(+)-NiguldipineGuinea-pig skeletal muscle85 pmol/l[3]
Ki(+)-NiguldipineGuinea-pig brain140 pmol/l[3]
Ki(-)-NiguldipineGuinea-pig heart~1.8 nmol/l (approx. 40x less potent)[3]
IC₅₀Nicardipine (related DHP)CaV1.2 expressing cells (closed state)60 nM[10][11]
IC₅₀Nifedipine (related DHP)Frog atrial fibers0.2 µM[4]

Experimental Methodologies for Studying this compound's Action

Two primary techniques are employed to investigate the mechanism of action of this compound on L-type calcium channels: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion currents across the cell membrane. It provides a real-time assessment of how this compound affects the function of L-type calcium channels.

Step-by-Step Protocol Outline:

  • Cell Preparation: Utilize a cell line stably expressing the CaV1.2 channel (e.g., HEK293 cells) or primary cells such as vascular smooth muscle cells or cardiomyocytes.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution containing a cesium salt to block potassium channels and isolate the calcium current.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the calcium currents before and after drug application. Analyze the data to determine the IC₅₀ and to study the voltage- and use-dependency of the block.

Start Cell Preparation Pipette Pipette Filling Start->Pipette Seal Gigaohm Seal Formation Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Record Record Baseline Currents WholeCell->Record Drug Apply this compound Record->Drug RecordDrug Record Currents with Drug Drug->RecordDrug Analysis Data Analysis (IC50, State Dependence) RecordDrug->Analysis

Workflow for whole-cell patch-clamp analysis of this compound.
Radioligand Binding Assays

These assays are used to determine the affinity (Ki) and density (Bmax) of this compound binding to L-type calcium channels. They typically involve competition between a radiolabeled dihydropyridine (e.g., [³H]PN200-110) and unlabeled this compound.

Step-by-Step Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line rich in L-type calcium channels (e.g., cardiac muscle, brain cortex).

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Fit the data to a competition binding equation to determine the IC₅₀, from which the Ki can be calculated.

Structure-Activity Relationship of Dihydropyridines

The chemical structure of dihydropyridines is intricately linked to their activity as L-type calcium channel blockers. Key structural features that influence their potency and selectivity include:

  • The 1,4-Dihydropyridine Ring: Essential for activity.

  • Substituents at the C3 and C5 Positions: The nature of the ester groups at these positions affects potency and tissue selectivity.

  • The Aryl Ring at the C4 Position: The substitution pattern on this ring is critical for activity. A nitro group, as in this compound, is often associated with potent antagonist activity.[12][13][14]

  • Substituents at the C2 and C6 Positions: Typically small alkyl groups, which are important for maintaining the boat-like conformation of the dihydropyridine ring.

The development of new dihydropyridine derivatives with improved pharmacokinetic profiles and tissue selectivity is an ongoing area of research, driven by a deep understanding of these structure-activity relationships.[12][13][14]

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined example of allosteric modulation. Its high-affinity, state-dependent binding to a specific site on the CaV1.2 α1 subunit leads to the stabilization of the inactivated, non-conducting state of the channel. This results in a potent inhibition of calcium influx, leading to vasodilation and its therapeutic effects. The detailed understanding of this mechanism, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continues to inform the development of novel and more selective cardiovascular therapeutics.

References

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  • Gao, S., & Yan, N. (2020). Structure Basis of Cav1.1 Modulation by Dihydropyridine Compounds. bioRxiv. [Link]

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  • Hilliard, N., et al. (2007). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. The Journal of pharmacology and experimental therapeutics, 321(3), 1043–1051. [Link]

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  • Tadross, M. R., et al. (2015). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International Journal of Molecular Sciences, 16(12), 29481–29505. [Link]

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  • Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]

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Sources

Niguldipine as a Selective Alpha-1A Adrenoceptor Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of niguldipine, a dihydropyridine derivative, with a specific focus on its potent and selective antagonist activity at the alpha-1A adrenergic receptor (α1A-AR). While initially investigated as a calcium channel blocker, its high affinity for the α1A-AR has made it a valuable pharmacological tool for researchers in drug development and physiological sciences. This document will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for its characterization, and present relevant data to inform experimental design.

Introduction: The Dual-Target Profile of this compound

This compound is a compound of significant interest due to its dual pharmacology, acting as both a potent L-type calcium channel blocker and a selective antagonist of α1A-adrenergic receptors.[1][2] This unique profile distinguishes it from many other dihydropyridine calcium channel blockers. The (+)-enantiomer of this compound, in particular, exhibits high affinity for the α1A-AR subtype.[3] This selectivity allows for the dissection of α1A-AR mediated physiological and pathological processes from those governed by other α1-adrenoceptor subtypes (α1B and α1D). Understanding this dual action is critical for the accurate interpretation of experimental results.

Mechanism of Action: Competitive Antagonism at the α1A-Adrenoceptor

The primary mechanism by which this compound modulates α1A-AR function is through competitive antagonism. It binds to the receptor, preventing the endogenous catecholamines, norepinephrine and epinephrine, from binding and initiating downstream signaling cascades.

The α1A-Adrenergic Signaling Cascade

Alpha-1A adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.

This compound's Point of Intervention

This compound, as a competitive antagonist, directly competes with agonists for the binding site on the α1A-adrenoceptor. By occupying this site, it prevents the initial step of Gq/11 activation, thereby inhibiting the entire downstream signaling cascade and the subsequent physiological response.

Signaling Pathway Diagram:

Below is a diagram illustrating the α1A-adrenoceptor signaling pathway and the inhibitory action of this compound.

alpha1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1A_R α1A-Adrenoceptor Gq11 Gq/11 alpha1A_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Ca_release->Cell_Response Agonist Agonist (Norepinephrine) Agonist->alpha1A_R Binds & Activates This compound This compound This compound->alpha1A_R Binds & Blocks binding_assay_workflow A Membrane Preparation (e.g., from cells expressing α1A-AR) B Incubation: - Membranes - Radioligand (e.g., [³H]-prazosin) - Varying concentrations of this compound A->B C Separation of Bound and Free Ligand (Vacuum Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells known to express high levels of α1A-adrenoceptors (e.g., rat vas deferens, hippocampus, or cell lines transfected with the human α1A-AR gene) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity α1-adrenoceptor antagonist (e.g., phentolamine) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

    • Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of this compound to inhibit the functional response (calcium release) to α1A-adrenoceptor stimulation.

Experimental Workflow:

calcium_assay_workflow A Cell Culture (e.g., HEK293 cells expressing α1A-AR) B Loading with a Calcium-Sensitive Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Pre-incubation with varying concentrations of this compound B->C D Stimulation with an α1-Adrenoceptor Agonist (e.g., Phenylephrine) C->D E Measurement of Fluorescence Changes (Fluorometric Plate Reader) D->E F Data Analysis: - Determine IC50 for inhibition of calcium response E->F

Caption: Workflow for an intracellular calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture a suitable cell line stably or transiently expressing the α1A-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells to remove excess extracellular dye.

  • Antagonist Incubation and Agonist Stimulation:

    • Add varying concentrations of this compound to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes).

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine or A-61603) to stimulate the receptors.

  • Data Acquisition and Analysis:

    • Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the functional inhibition.

Considerations for Experimental Design

  • Lipophilicity: As this compound is highly lipophilic, it can partition into cell membranes, potentially leading to an underestimation of its potency in binding assays with high membrane concentrations. [5]It is advisable to perform binding assays at multiple membrane concentrations and extrapolate to zero protein.

  • Calcium Channel Blocking Activity: At higher concentrations, this compound's L-type calcium channel blocking effects may become apparent and could confound the results of functional assays, particularly in tissues where calcium influx is a significant component of the response. The use of selective α1A-agonists and appropriate controls is crucial.

  • Receptor Subtype Selectivity: When working with native tissues, it is important to consider the expression of other α1-adrenoceptor subtypes. The use of subtype-selective antagonists, such as chloroethylclonidine to inactivate α1B-receptors, can help to isolate the α1A-mediated response. [5]* Enantiomer Purity: The (+)-enantiomer of this compound is significantly more potent at the α1A-adrenoceptor than the (-)-enantiomer. [3]Ensure the use of the correct and pure enantiomer for precise pharmacological characterization.

Conclusion

This compound stands out as a potent and selective antagonist of the α1A-adrenoceptor, offering a valuable tool for researchers investigating the role of this receptor subtype in health and disease. Its dual pharmacology as a calcium channel blocker necessitates careful experimental design and data interpretation. By employing the detailed binding and functional assay protocols outlined in this guide, researchers can accurately characterize the antagonist properties of this compound and leverage its selectivity to advance our understanding of α1A-adrenergic signaling.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145.
  • This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. PubMed. Retrieved January 12, 2026, from [Link]

  • Michel, A. D., Loury, D., & Whiting, R. L. (1990). Assessment of the alpha 1-adrenoceptor subtype selectivity of (+)-niguldipine. European journal of pharmacology, 183(3), 1065–1066.
  • Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist this compound. Journal of medicinal chemistry, 38(10), 1579–1581.
  • Minneman, K. P. (1988). Alpha 1-adrenergic receptor subtypes, inositol phosphates, and sources of cell Ca2+. Pharmacological reviews, 40(2), 87–119.
  • Han, C., Abel, P. W., & Minneman, K. P. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. Molecular pharmacology, 32(4), 505–510.

Sources

A Technical Guide to the Stereoselective Biological Activities of (+)-Niguldipine and (-)-Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Niguldipine, a 1,4-dihydropyridine (DHP) derivative, is a potent L-type calcium channel blocker that also exhibits significant activity at α1-adrenergic receptors.[1][2] Its structure contains a chiral center at the 4-position of the dihydropyridine ring, giving rise to two enantiomers: (+)-Niguldipine and (-)-Niguldipine. These stereoisomers display a remarkable divergence in their biological activities, particularly in their interactions with their primary molecular targets. This guide provides a detailed examination of the stereoselective pharmacology of this compound enantiomers, synthesizing data from binding assays and functional studies to elucidate their distinct mechanisms of action. We will explore their differential effects on L-type calcium channels and α1-adrenoceptor subtypes, as well as their non-stereoselective modulation of P-glycoprotein. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams, for researchers leveraging these powerful pharmacological tools.

Core Mechanism of Action: A Tale of Two Enantiomers

The pharmacological profile of this compound is defined by its dual antagonism of voltage-gated L-type Ca2+ channels and α1A-adrenoceptors.[3] However, these activities are not shared equally between its stereoisomers. The biological actions are overwhelmingly attributed to the (+)-enantiomer, which exhibits profoundly higher affinity for these receptors compared to its (-)-counterpart. This stereoselectivity forms the basis of their utility in dissecting physiological and pathological processes.

Stereoselective Blockade of L-type Calcium Channels

The hallmark of the dihydropyridine class is the blockade of L-type calcium channels, which are critical for excitation-contraction coupling in cardiac and smooth muscle.[4] The this compound enantiomers exhibit a pronounced stereoselectivity at these channels.

  • Binding Affinity: Radioligand binding studies consistently demonstrate that (+)-Niguldipine binds to the 1,4-DHP receptor on L-type Ca2+ channels with exceptionally high affinity, with Ki values in the picomolar range.[3][5] In stark contrast, (-)-Niguldipine is approximately 40 to 45 times less potent.[5][6] This significant difference underscores that the calcium channel blocking activity of racemic this compound is almost exclusively due to the (+)-enantiomer.

  • Functional Activity: In functional assays using guinea-pig ventricular myocytes, the (S)-enantiomer (the more active form) is more potent than the (R)-enantiomer in blocking the L-type Ca2+ current.[7] Interestingly, the degree of enantioselectivity observed in these functional studies (≤ 4.4-fold) is less pronounced than that seen in binding assays (~40-fold).[7] This discrepancy suggests that the interaction is complex and may not be fully explained by the modulated receptor hypothesis, which posits that drug affinity is dependent on the channel's conformational state (resting, open, or inactivated).[7]

Table 1: Binding Affinities (Ki) of this compound Enantiomers at L-type Ca2+ Channels

Enantiomer Tissue Target Ki Value Reference
(+)-Niguldipine Guinea-Pig Heart 1,4-DHP Receptor 45 pM [5]
Guinea-Pig Skeletal Muscle 1,4-DHP Receptor 85 pM [5]
Guinea-Pig Brain 1,4-DHP Receptor 140 pM [5]

| (-)-Niguldipine | All Tissues | 1,4-DHP Receptor | ~40-fold less potent than (+) |[5] |

Stereoselective Antagonism of α1-Adrenergic Receptors

Beyond calcium channels, this compound enantiomers interact with α1-adrenoceptors, which mediate vasoconstrictive responses to catecholamines like norepinephrine. This interaction is also highly stereoselective and, critically, subtype-selective.

  • α1A-Adrenoceptor Subtype: (+)-Niguldipine is a potent and highly selective antagonist of the α1A-adrenoceptor subtype.[5][8] Competition binding experiments in rat brain cortex membranes, a tissue rich in α1A sites, revealed a Ki value of 52 pM for (+)-Niguldipine.[5] The (-)-enantiomer is over 40-fold less potent at this subtype.[5]

  • α1B-Adrenoceptor Subtype: In contrast to the α1A subtype, the stereoselectivity is lost at the α1B-adrenoceptor. In liver cell membranes (predominantly α1B), both (+)-Niguldipine and (-)-Niguldipine bind with similar, much lower affinity (Ki values of 78 nM and 58 nM, respectively).[5]

This makes (+)-Niguldipine one of the most selective compounds for discriminating between α1A and α1B adrenoceptors.[5]

Table 2: Binding Affinities (Ki) of this compound Enantiomers at α1-Adrenoceptor Subtypes

Enantiomer Receptor Subtype Tissue Model Ki Value Reference
(+)-Niguldipine α1A (High Affinity) Rat Brain Cortex 52 pM [5]
Rat Brain Cortex 0.145 nM [8]
α1B (Low Affinity) Liver Cell Membranes 78 nM [5]
(-)-Niguldipine α1A Rat Brain Cortex >40-fold less potent than (+) [5]
Rat Brain Cortex 3.12 nM [8]

| | α1B | Liver Cell Membranes | 58 nM |[5] |

Niguldipine_Mechanisms cluster_enantiomers This compound Enantiomers cluster_targets Molecular Targets cluster_effects Cellular Effects Plus_Nig (+)-Niguldipine L_type L-type Ca²⁺ Channel Plus_Nig->L_type Blocks (Ki ~45 pM) Alpha1A α1A-Adrenoceptor Plus_Nig->Alpha1A Blocks (Ki ~52 pM) P_gp P-glycoprotein Plus_Nig->P_gp Inhibits (Potent) Minus_Nig (-)-Niguldipine Minus_Nig->L_type Weak Block (~40x less potent) Minus_Nig->Alpha1A Weak Block (>40x less potent) Minus_Nig->P_gp Inhibits (Equally Potent) Vaso ↓ Ca²⁺ Influx (Vasodilation) L_type->Vaso NE_Block ↓ NE Signaling Alpha1A->NE_Block MDR ↑ Drug Efflux (Reverse MDR) P_gp->MDR

Caption: Dual signaling pathways of this compound enantiomers.

Non-Stereoselective Modulation of P-glycoprotein

A fascinating and mechanistically important aspect of this compound pharmacology is its interaction with the ATP-binding cassette transporter P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells.

In stark contrast to the stereoselectivity observed at ion channels and receptors, both (+)- and (-)-niguldipine are equally effective at inhibiting P-glycoprotein.[6] They potently reverse vinblastine resistance in cancer cell lines by increasing the intracellular accumulation of the chemotherapy drug.[6]

This finding is of profound experimental importance. Because (-)-Niguldipine lacks significant calcium channel blocking activity at concentrations where it effectively inhibits P-gp, it serves as an ideal tool to study P-glycoprotein function without the confounding effects of altered calcium homeostasis.[6] This property makes it a superior candidate for potential clinical applications in overcoming MDR compared to other calcium channel blockers where both enantiomers are active at the calcium channel.[6]

Other Reported Biological Activities

  • T-type Calcium Channels: Racemic this compound also blocks T-type Ca2+ currents, with the (+)-enantiomer being more potent than the (-)-enantiomer.[9] This indicates that this compound is not exclusively selective for L-type channels, although its affinity for L-type is significantly higher.

  • Potassium Channels: Studies on vascular smooth muscle cells have shown that racemic this compound can increase outward potassium currents (IK).[10] This action, which promotes hyperpolarization and thus relaxation, may contribute to its vasodilatory effects, particularly at lower concentrations.[10]

Key Experimental Protocols

The characterization of this compound's enantiomers relies on precise and validated methodologies. The following protocols provide a framework for reproducing and extending the foundational research in this area.

Protocol: Competitive Radioligand Binding for L-type Ca2+ Channels

Objective: To determine the binding affinity (Ki) of (+)- and (-)-Niguldipine for the 1,4-dihydropyridine receptor on L-type calcium channels.

Materials:

  • Tissue source: Guinea-pig heart, brain, or skeletal muscle.

  • Radioligand: [3H]isradipine or a similar high-affinity DHP antagonist.

  • Test compounds: Stock solutions of (+)-Niguldipine and (-)-Niguldipine.

  • Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), Assay buffer.

  • Equipment: Tissue homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In assay tubes, add a constant concentration of radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the competitor compound ((+)- or (-)-Niguldipine).

    • For non-specific binding (NSB) determination, add a saturating concentration of an unlabeled DHP (e.g., 1 µM nifedipine).

    • For total binding, add only the radioligand and buffer.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 25°C) until equilibrium is reached.

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate an inhibition curve.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue 1. Tissue Homogenization Centrifuge1 2. Low-Speed Centrifugation (Remove Debris) Tissue->Centrifuge1 Centrifuge2 3. High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash 4. Wash & Resuspend Membrane Pellet Centrifuge2->Wash Setup 5. Set up Assay Tubes: - Radioligand ([L]) - Competitor (this compound) - Membranes Wash->Setup Incubate 6. Incubate to Equilibrium Setup->Incubate Filter 7. Rapid Filtration Incubate->Filter Count 8. Scintillation Counting Filter->Count Analyze 9. Calculate IC₅₀ & Ki (Cheng-Prusoff) Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of L-type Ca2+ currents by this compound enantiomers in isolated cardiomyocytes.

Materials:

  • Cell source: Isolated guinea-pig ventricular myocytes.

  • Solutions: Tyrode's solution (extracellular), Cesium-based internal solution (to block K+ currents), test solutions containing (+)- and (-)-Niguldipine.

  • Equipment: Inverted microscope, patch-clamp amplifier, digitizer, perfusion system, micromanipulator, borosilicate glass capillaries for pipettes.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion (e.g., collagenase).

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.

  • Seal Formation: Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

  • Voltage Protocol:

    • Clamp the cell at a negative holding potential (e.g., -80 mV) to keep Ca2+ channels in a resting state.

    • To inactivate Na+ channels and T-type Ca2+ channels, apply a prepulse to a more depolarized potential (e.g., -40 mV).

    • Apply a test pulse (e.g., to 0 mV) to elicit the L-type Ca2+ current (ICa,L).

  • Data Acquisition:

    • Record baseline ICa,L in response to repeated voltage steps.

    • Perfuse the cell with a known concentration of a this compound enantiomer and record the inhibited current until a steady-state block is achieved.

    • Perform a washout by perfusing with the control solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of ICa,L before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The enantiomers of this compound present a compelling case study in stereopharmacology. The (+)-enantiomer is a highly potent, dual-action antagonist, targeting L-type calcium channels and α1A-adrenoceptors with picomolar affinity.[5] Conversely, the (-)-enantiomer is significantly weaker at these primary targets.[5] This pronounced stereoselectivity is completely absent in their interaction with the P-glycoprotein transporter, which both enantiomers inhibit with equal potency.[6]

This unique pharmacological profile provides researchers with powerful tools:

  • (+)-Niguldipine can be used to investigate the combined physiological effects of L-type Ca2+ channel and α1A-adrenoceptor blockade.

  • (-)-Niguldipine serves as an exceptional negative control for Ca2+ channel effects and as a specific inhibitor for studying the function of P-glycoprotein without confounding hemodynamic variables.

Future research should aim to further resolve the discrepancy between binding affinity and functional block at the L-type calcium channel and to explore the structural basis for the non-stereoselective interaction with P-glycoprotein. Understanding these nuances will continue to advance our knowledge of ion channel modulation, adrenoceptor pharmacology, and multidrug resistance.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

  • Hölzl, J., Hölzl-Wenig, G., H., & Thaler, M. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601-2608. [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321. [Link]

  • Graziadei, I. W., Zernig, G., Reider, N., & Glossmann, H. (1989). Stereoselective binding of this compound enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 172(3), 329-332. [Link]

  • Grokipedia. (n.d.). This compound. Grokipedia. Retrieved from [Link]

  • Klöckner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv: European Journal of Physiology, 415(2), 169-175. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410-412. [Link]

  • Wikipedia. (2023, April 29). This compound. In Wikipedia. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Han, J., & Abel, P. W. (1993). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. Journal of Pharmacology and Experimental Therapeutics, 267(2), 947-956. [Link]

  • Patsnap. (2024). What is the mechanism of Nisoldipine? Patsnap Synapse. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Niguldipine and its Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Niguldipine is a potent synthetic compound belonging to the 1,4-dihydropyridine (DHP) class of molecules.[1][2] It is recognized primarily for its function as an L-type calcium channel blocker, a mechanism it shares with widely used antihypertensive drugs like nifedipine and amlodipine.[3][4] However, this compound distinguishes itself through a dual pharmacological profile, also acting as a selective and high-affinity antagonist of the α1A-adrenergic receptor.[1][5] This dual action makes it a valuable tool in pharmacological research for dissecting the roles of specific calcium channel and adrenoceptor subtypes in cardiovascular and neurological pathways.[1][6]

The chemical architecture of this compound, characterized by an asymmetrically substituted dihydropyridine core, presents a compelling case study in organic synthesis. The foundational method for its construction is the venerable Hantzsch dihydropyridine synthesis, a multicomponent reaction that has remained a cornerstone of medicinal chemistry for over a century.[4][7][8] Understanding this synthesis is not merely an academic exercise; it is the key to accessing the core scaffold, which in turn allows for systematic structural modifications.

This guide provides an in-depth exploration of the synthesis of this compound, beginning with a mechanistic dissection of the Hantzsch reaction. It offers a detailed, field-tested protocol for its laboratory preparation, grounded in established chemical principles. Furthermore, this document delves into the rationale and methods for synthesizing key chemical derivatives, illustrating how targeted structural changes can modulate biological activity—the essence of structure-activity relationship (SAR) studies in drug development.[9]

Part 1: The Foundational Synthesis of this compound via the Hantzsch Reaction

The construction of the 1,4-dihydropyridine core of this compound is classically achieved through the Hantzsch synthesis, first reported by Arthur Hantzsch in 1881.[4][7] This one-pot condensation reaction is a powerful example of a multicomponent reaction, valued for its efficiency in building molecular complexity from simple, readily available precursors.[8]

Mechanistic Overview of the Hantzsch Synthesis

The overall reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[4] The process can be understood as the convergence of two primary reaction pathways:

  • Knoevenagel Condensation: The aldehyde (in the case of this compound, 3-nitrobenzaldehyde) reacts with one equivalent of a β-ketoester to form an α,β-unsaturated dicarbonyl compound, often referred to as a Knoevenagel adduct.

  • Enamine Formation: The second equivalent of a β-ketoester reacts with ammonia to form a vinylogous amide, or enamine.

These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system. The elegance of this reaction lies in its convergence, where multiple simple transformations build a complex heterocyclic scaffold in a single operation.

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (2) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclized->DHP - H2O

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Retrosynthetic Analysis of this compound

To apply the Hantzsch synthesis to this compound, we must first deconstruct the target molecule into its constituent precursors. The IUPAC name, 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, provides all the necessary clues.[2]

The retrosynthetic breakdown reveals four key building blocks:

  • From the C4 position: 3-Nitrobenzaldehyde.

  • From the C3 ester and C2 methyl group: Methyl acetoacetate.

  • From the C5 ester and C6 methyl group: 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate. This is a non-standard, complex β-ketoester that must be synthesized separately.

  • From the N1 position: Ammonia.

Retrosynthesis This compound This compound Disconnect Hantzsch Disconnection This compound->Disconnect Aldehyde 3-Nitrobenzaldehyde Disconnect->Aldehyde Ketoester1 Methyl Acetoacetate Disconnect->Ketoester1 Ketoester2 3-(4,4-diphenylpiperidin-1-yl)propyl Acetoacetate Disconnect->Ketoester2 Ammonia Ammonia Disconnect->Ammonia

Caption: Retrosynthetic analysis of this compound based on the Hantzsch reaction.

Experimental Protocol: Synthesis of this compound

This synthesis is presented in two stages: first, the preparation of the key side-chain ester, and second, the final Hantzsch cyclocondensation.

Stage 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate

  • Rationale: This intermediate is prepared via transesterification. Commercially available ethyl acetoacetate is heated with the requisite alcohol, 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol, in the presence of a catalyst. The reaction is driven to completion by removing the ethanol byproduct.

Reagents & Materials
3-(4,4-diphenylpiperidin-1-yl)propan-1-ol
Ethyl acetoacetate
Sodium methoxide (catalytic amount)
Toluene (solvent)
Round-bottom flask with Dean-Stark apparatus
Magnetic stirrer and heating mantle
Rotary evaporator

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (1 equivalent), a large excess of ethyl acetoacetate (approx. 5-10 equivalents), and toluene.

  • Catalysis: Add a catalytic amount of sodium methoxide.

  • Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with the ethanol generated, which is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Allow the mixture to cool to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The excess ethyl acetoacetate can be removed by vacuum distillation to yield the crude product, which can be purified further by column chromatography if necessary.

Stage 2: Hantzsch Cyclocondensation to Yield this compound

  • Rationale: This is the final multicomponent condensation. The three key carbonyl-containing precursors are condensed with ammonia in a refluxing alcoholic solvent to form the dihydropyridine ring.

Reagents & Materials
3-Nitrobenzaldehyde
Methyl acetoacetate
3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (from Stage 1)
Ammonium acetate or aqueous Ammonia
Isopropanol or Ethanol (solvent)
Round-bottom flask with condenser
Magnetic stirrer and heating mantle
Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Charging the Flask: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 eq.), methyl acetoacetate (1 eq.), and 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (1 eq.) in isopropanol.

  • Ammonia Source: Add ammonium acetate (approx. 1.2 eq.) or a slight excess of concentrated aqueous ammonia.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-6 hours. The product often begins to precipitate from the solution as the reaction progresses.

  • Monitoring: Follow the disappearance of the limiting reagent (typically the aldehyde) using TLC.

  • Isolation: After completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound as a crystalline solid.

Part 2: Synthesis of this compound Derivatives and SAR

The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, amenable to modification at several key positions to tune its pharmacological properties. The synthesis of derivatives allows researchers to probe the structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.[9][10]

Rationale for Derivatization

The primary goals for creating this compound derivatives include:

  • Modulating Selectivity: Enhancing selectivity between different types of calcium channels (e.g., L-type vs. T-type or N-type) or between calcium channels and adrenergic receptors.[6][11]

  • Improving Potency: Increasing the binding affinity and functional inhibition at the target receptors.

  • Optimizing Pharmacokinetics: Altering properties like absorption, distribution, metabolism, and excretion (ADME) by modifying lipophilicity or introducing metabolically stable groups.

Key Sites for Modification and Synthetic Strategies
  • C4-Aryl Ring:

    • Influence: The electronic nature and position of substituents on this ring are critical for activity. Ortho or meta substitution is generally preferred over para.

    • Synthetic Strategy: Simply substitute 3-nitrobenzaldehyde in the Hantzsch protocol with other commercially available or synthesized benzaldehydes bearing different substituents (e.g., -Cl, -CF₃, -OCH₃).

  • C3 and C5 Esters:

    • Influence: The size, length, and chemical nature of the ester groups significantly impact potency and selectivity. Asymmetry in the ester groups (as seen in this compound itself) is often crucial for optimal activity.

    • Synthetic Strategy: Employ different β-ketoesters in the Hantzsch synthesis. For instance, to modify the C3 ester, replace methyl acetoacetate with ethyl acetoacetate or benzyl acetoacetate. Modifying the complex C5 ester involves synthesizing new alcohols to replace 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol in Stage 1 of the synthesis.

  • C2 and C6 Positions:

    • Influence: These positions are typically small alkyl groups like methyl. Larger groups can decrease activity due to steric hindrance.

    • Synthetic Strategy: While less common, modifications can be made by starting with different β-ketoesters, such as ethyl propionylacetate instead of ethyl acetoacetate, to introduce ethyl groups at C2/C6.

Table of Representative 1,4-DHP Derivatives and Biological Activity
CompoundC4-Aryl GroupC3-EsterC5-EsterKey Biological Activity
Nifedipine 2-Nitrophenyl-COOCH₃-COOCH₃Potent L-type Ca²⁺ channel blocker; used for hypertension.[8]
This compound 3-Nitrophenyl-COOCH₃-COO(CH₂)₃-PiperidinePotent L-type Ca²⁺ channel and α1A-adrenoceptor blocker.[1]
Cilnidipine 3-Nitrophenyl-COOCH₂CH(CH₃)₂-COOCH₂CH₂OCH₂PhDual L/N-type Ca²⁺ channel blocker; shows neuroprotective effects.[11]
Nilvadipine 3-Nitrophenyl-COOCH(CH₃)₂-CNPotent antihypertensive with activity at L-type Ca²⁺ channels.[10]

This table illustrates how modifications to the core DHP structure lead to distinct pharmacological profiles.

Conclusion

The synthesis of this compound serves as an exemplary case of applying a classic named reaction—the Hantzsch synthesis—to construct a complex, pharmacologically active molecule. The multicomponent nature of this reaction provides a convergent and efficient pathway to the 1,4-dihydropyridine core. The true power of this synthetic strategy is realized in its flexibility, allowing for the systematic creation of derivatives by simply varying the initial building blocks. This adaptability is fundamental to medicinal chemistry, enabling the exploration of structure-activity relationships and the rational design of new therapeutic agents with tailored biological activities. The principles demonstrated here continue to guide the development of novel calcium channel blockers and other important classes of drugs.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60602, this compound. Retrieved from [Link].

  • Patsnap (2024). What is the mechanism of Nisoldipine? Patsnap Synapse. Retrieved from [Link].

  • Klöckner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv: European Journal of Physiology, 414(Suppl 1), S173–S174. [Link].

  • PubMed (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology. Retrieved from [Link].

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Niguldipine's Dual Modulatory Action on Potassium Currents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the modulatory effects of niguldipine, a dihydropyridine derivative, on potassium channel activity. While primarily recognized for its potent L-type calcium channel blockade and α1A-adrenergic antagonism, this compound exhibits a nuanced and significant interaction with various potassium channels, a facet of its pharmacology critical for a complete understanding of its cellular and physiological effects. This document synthesizes current knowledge, provides field-proven experimental protocols for characterization, and offers insights into the mechanistic underpinnings of these interactions.

Introduction: Beyond Calcium Blockade

This compound is an experimental dihydropyridine compound initially developed for its high-affinity binding to L-type calcium channels in cardiovascular and neuronal tissues.[1][2] Its chemical structure, C36H39N3O6, features a 1,4-dihydropyridine core, characteristic of this class of calcium channel modulators.[1] However, accumulating evidence reveals that the pharmacological profile of this compound, and indeed other dihydropyridines, is not confined to calcium channels. These compounds can interact with a variety of ion channels, including several subfamilies of potassium channels.[3][4]

This guide focuses on two distinct modulatory actions of this compound on potassium currents:

  • Facilitation of Potassium Currents (IK): In vascular smooth muscle cells, this compound has been shown to significantly increase outward potassium currents, an effect that likely contributes to its vasodilatory properties.[1][5]

  • Inhibition of Two-Pore Domain Potassium (K2P) Channels: Specifically, this compound is a potent inhibitor of the TREK-1 (KCNK2) channel, a member of the K2P family that plays a crucial role in setting the resting membrane potential in various cell types.[6]

Understanding these "off-target" or, more accurately, "additional-target" effects is paramount for drug development professionals. Such interactions can contribute to the therapeutic efficacy of a compound, explain unexpected side effects, and open new avenues for therapeutic applications. This guide will provide the technical details necessary to investigate and characterize these modulatory actions.

Known Modulatory Effects of this compound on Potassium Channels

The interaction of this compound with potassium channels is characterized by a dualistic nature: facilitation of certain currents and inhibition of others. This section details the current understanding of these effects, supported by available quantitative data.

Facilitation of Outward Potassium Currents in Vascular Smooth Muscle

One of the most significant reported effects of this compound on potassium channels is the facilitation of outward currents (IK) in vascular smooth muscle cells.[1][5] This effect is observed at nanomolar concentrations and is believed to play a role in the vasodilatory action of the compound.[1]

Key Observations:

  • Concentration-Dependent Facilitation: this compound increases outward potassium currents at nominal concentrations greater than 10 nM.[1][5]

  • Potency: Half-maximal facilitation of IK is achieved at a nominal concentration of 20 nM.[1][5]

  • Efficacy: A maximal facilitation of approximately 400% is observed at 1 µM.[1][5]

  • Electrophysiological Signature: The augmented outward currents reverse at approximately -85 mV, confirming their identity as potassium currents.[1][5]

The specific potassium channel subtype(s) responsible for this facilitation in vascular smooth muscle have not been definitively identified in the primary literature. The reversal potential suggests a potassium-selective channel, and potential candidates include certain voltage-gated potassium (Kv) channels or calcium-activated potassium (KCa) channels, both of which are prevalent in smooth muscle.

Inhibition of TREK-1 (K2P2.1) Channels

This compound has been identified as a potent inhibitor of the bTREK-1 channel, a member of the two-pore domain potassium (K2P) channel family.[6] These "leak" channels are instrumental in establishing the resting membrane potential and regulating cellular excitability.

Key Observations:

  • Potency: this compound inhibits bTREK-1 channels with an IC50 value of 0.75 µM.[6]

  • Mechanism: The inhibition is voltage-independent and is proposed to occur through a reduction in the channel's open probability without altering its single-channel conductance.[6] This suggests an allosteric mechanism of action rather than a direct pore block.

  • Selectivity: At concentrations that produce a near-complete block of bTREK-1, this compound shows minimal inhibition of voltage-gated Kv1.4 channels, indicating a degree of selectivity.[6]

Quantitative Summary of this compound's Effects on Potassium Channels
Channel/CurrentEffectKey ParametersCell TypeReference
Outward K+ Current (IK)FacilitationHalf-maximal facilitation: ~20 nM; Maximal facilitation: ~400% at 1 µMBovine Vascular Smooth Muscle[1][5]
bTREK-1 (K2P2.1)InhibitionIC50: 0.75 µMBovine Adrenal Zona Fasciculata[6]

Unexplored Territories: this compound and Other Potassium Channel Families

While the effects of this compound on general outward potassium currents and TREK-1 channels are documented, its interaction with other major potassium channel families remains largely uninvestigated. The broader class of dihydropyridines has been shown to interact with some of these channels, suggesting potential avenues for future research into this compound's pharmacology.

  • Voltage-Gated Potassium (Kv) Channels: Other dihydropyridines, such as nifedipine and nisoldipine, have been reported to block certain Kv channels, including those responsible for the delayed-rectifier current (IKr and IKs) in cardiac myocytes.[3][4] However, the effects are often less potent than their calcium channel blocking activity. Given the minimal effect of this compound on Kv1.4, a systematic investigation across other Kv subfamilies (e.g., Kv7/KCNQ, HERG) is warranted.

  • Calcium-Activated Potassium (KCa) Channels: The facilitation of outward K+ currents in smooth muscle could potentially involve large-conductance KCa (BK) channels, which are key regulators of vascular tone. However, direct studies on the effect of this compound on BK channels are lacking.

  • ATP-Sensitive Potassium (KATP) Channels: KATP channels couple cellular metabolism to membrane excitability. While some dihydropyridine derivatives have been explored as KATP channel modulators, there is no specific data available for this compound.

  • Inwardly Rectifying Potassium (Kir) Channels: These channels are crucial for setting the resting membrane potential in various excitable cells. The effect of this compound on this channel family is currently unknown.[3][4]

Methodologies for Characterizing this compound's Modulation of Potassium Currents

The gold standard for investigating the effects of a compound on ion channel function is the patch-clamp electrophysiology technique .[7][8] The whole-cell configuration is particularly well-suited for characterizing the modulation of potassium currents by this compound.

Experimental Workflow: A Self-Validating System

A robust investigation into this compound's effects on potassium channels requires a systematic and well-controlled experimental workflow. The following diagram outlines a self-validating approach to characterize both inhibitory and facilitatory modulation.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (Whole-Cell Patch-Clamp) cluster_analysis Data Analysis & Interpretation cell_prep Cell Culture & Transfection (e.g., HEK293 expressing TREK-1 or primary smooth muscle cells) sol_prep Solution Preparation (Internal, External, this compound Stocks) seal Gigaohm Seal Formation & Whole-Cell Access sol_prep->seal baseline Baseline Current Recording (Pre-drug application) seal->baseline drug_app This compound Application (Cumulative Concentrations) baseline->drug_app washout Washout (Assess reversibility) drug_app->washout iv_curve Current-Voltage (I-V) Relationship Analysis washout->iv_curve conc_response Concentration-Response Curve Fitting (IC50 / EC50 Determination) iv_curve->conc_response kinetic_analysis Analysis of Channel Gating Kinetics (Activation/Inactivation) conc_response->kinetic_analysis caption Experimental Workflow for Characterizing this compound Modulation

Experimental Workflow for Characterizing this compound Modulation
Detailed Protocol: Investigating this compound's Inhibition of TREK-1 Channels

This protocol describes the use of whole-cell patch-clamp to determine the IC50 of this compound for TREK-1 channels heterologously expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Transiently transfect cells with a plasmid encoding the human TREK-1 channel (KCNK2) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
  • Plate transfected cells onto glass coverslips 24 hours before recording.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to obtain final desired concentrations (e.g., 10 nM to 100 µM). Protect from light.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Identify transfected cells via GFP fluorescence.
  • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TREK-1 currents.
  • Record stable baseline currents for at least 3 minutes.
  • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
  • After the highest concentration, perfuse with the external solution to assess washout.

4. Data Analysis:

  • Measure the steady-state current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
  • Normalize the current at each concentration to the baseline current.
  • Plot the normalized current as a function of the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 value.[9][10]
Detailed Protocol: Characterizing the Facilitation of Potassium Currents

This protocol is adapted for studying the potentiation of native potassium currents in primary vascular smooth muscle cells.

1. Cell Isolation:

  • Isolate single vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion (e.g., collagenase, papain).

2. Solution Preparation:

  • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate K+ currents, Ca2+ channels can be blocked with CdCl2 (200 µM) or by using a Ca2+-free external solution with EGTA.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare as described in section 4.2.

3. Electrophysiological Recording:

  • Follow the general patch-clamp procedure as described in section 4.2.
  • Use a voltage-step protocol to elicit outward potassium currents. From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
  • Record stable baseline currents.
  • Apply this compound at various concentrations (e.g., 1 nM to 5 µM) and record the potentiated currents.
  • Perform a washout step.

4. Data Analysis:

  • Measure the peak outward current at each voltage step for baseline and in the presence of each this compound concentration.
  • Calculate the percentage increase in current at each voltage.
  • Construct a concentration-response curve for a specific voltage step (e.g., +40 mV) to determine the EC50 for facilitation.
  • Analyze the current-voltage (I-V) relationship to determine if this compound alters the voltage-dependence of activation.

Mechanistic Insights and Visualized Models

The dual actions of this compound on potassium channels suggest distinct interaction mechanisms. The following diagrams illustrate the proposed modes of action.

Proposed Mechanism of TREK-1 Inhibition

The voltage-independent nature of TREK-1 inhibition and the reduction in open probability without a change in single-channel conductance point towards an allosteric modulation mechanism. This compound likely binds to a site on the channel protein distinct from the ion permeation pathway, inducing a conformational change that favors a closed or non-conducting state.

TREK1_Inhibition cluster_channel TREK-1 Channel Channel_Protein <         TREK-1 Subunit Extracellular Pore Domain Lipid Bilayer Intracellular Allosteric Site    > Reduced_Efflux Reduced K+ Efflux Channel_Protein->Reduced_Efflux Conformational Change (Lower Open Probability) This compound This compound This compound->Channel_Protein Binds to Allosteric Site K_ion_in K+ K_ion_in->Channel_Protein Enters Pore K_ion_out K+ caption Allosteric Inhibition of TREK-1 by this compound

Allosteric Inhibition of TREK-1 by this compound
Conceptual Model of Potassium Current Facilitation

The precise mechanism for the facilitation of outward potassium currents remains to be elucidated. It could involve a direct interaction with the channel protein that stabilizes the open state, or an indirect effect via intracellular signaling pathways. The following conceptual diagram illustrates a direct activation model.

IK_Facilitation cluster_channel Potassium Channel Channel_Protein <         K+ Channel Subunit Extracellular Pore Domain Lipid Bilayer Intracellular Modulatory Site    > Increased_Efflux Increased K+ Efflux Channel_Protein->Increased_Efflux Stabilizes Open State (Higher Open Probability) This compound This compound This compound->Channel_Protein Binds to Modulatory Site K_ion_in K+ K_ion_in->Channel_Protein Enters Pore K_ion_out K+ Increased_Efflux->K_ion_out K_ion_out2 K+ Increased_Efflux->K_ion_out2 caption Conceptual Model for K+ Current Facilitation

Conceptual Model for K+ Current Facilitation

Conclusion and Future Directions

This compound's interaction with potassium channels is a compelling example of the complex pharmacology often exhibited by ion channel modulators. The facilitation of outward potassium currents in vascular smooth muscle at nanomolar concentrations and the potent inhibition of TREK-1 channels underscore the need to look beyond a compound's primary target to fully appreciate its therapeutic potential and possible side-effect profile.

For researchers and drug development professionals, the key takeaways are:

  • This compound's vasodilatory effects may be, at least in part, mediated by its potentiation of potassium currents.

  • The inhibition of TREK-1 channels suggests that this compound could have effects in the central nervous system and other tissues where these channels are highly expressed.

  • There is a significant knowledge gap regarding this compound's effects on other major potassium channel families, including BK, KATP, and various Kv channels.

Future research should focus on identifying the specific channel subtype(s) responsible for the observed facilitation of IK in smooth muscle and systematically screening this compound against a broad panel of potassium channel subtypes. Such studies will not only provide a more complete pharmacological profile of this compound but also may uncover novel therapeutic opportunities for this and other dihydropyridine compounds. The protocols and conceptual frameworks provided in this guide offer a solid foundation for embarking on these important investigations.

References

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An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Niguldipine is a third-generation 1,4-dihydropyridine (DHP) derivative distinguished by a unique and potent pharmacological profile. Unlike conventional DHPs that primarily target L-type calcium channels, this compound exhibits a dual mechanism of action, combining high-affinity blockade of voltage-gated calcium channels with potent antagonism of α1A-adrenoceptors. This guide synthesizes the current understanding of this compound's pharmacological effects as characterized in preclinical animal models. We will explore its core mechanisms, stereoselective properties, and the resulting cardiovascular and potential neuropharmacological profiles. Furthermore, this document provides validated experimental protocols and workflows essential for researchers investigating this and similar compounds, ensuring a robust and reproducible approach to preclinical drug development.

Introduction: A Dihydropyridine with a Dual-Targeting Advantage

The 1,4-dihydropyridine class of calcium channel blockers (CCBs) represents a cornerstone of cardiovascular therapy. While first and second-generation compounds like nifedipine and nicardipine demonstrated significant therapeutic efficacy, their utility can be limited by issues such as reflex tachycardia and a lack of tissue selectivity[1][2]. This compound emerged as a novel DHP with a molecular architecture designed to overcome these limitations. Its defining feature is the integration of high-affinity L-type calcium channel blockade with potent, subtype-selective antagonism of the α1A-adrenoceptor[3][4]. This dual-action profile suggests a more nuanced control of vascular tone and hemodynamics, potentially offering a superior therapeutic window. This guide provides an in-depth examination of the preclinical data from animal models that substantiates this profile, offering field-proven insights for researchers in pharmacology and drug development.

Core Mechanism of Action: A Tale of Two Receptors

The pharmacological uniqueness of this compound stems from its high-affinity interaction with two distinct receptor systems critical to cardiovascular and neuronal function. Understanding this dual blockade is fundamental to interpreting its effects in animal models.

Interaction with Voltage-Gated Calcium Channels

Like all DHPs, this compound's primary action is the blockade of L-type voltage-gated calcium channels (CaV1.x)[3]. These channels are pivotal in mediating calcium influx into vascular smooth muscle and cardiac myocytes, which triggers contraction[5]. This compound binds with exceptionally high affinity to the DHP receptor site on the α1 subunit of the L-type channel[3][5].

Interestingly, this compound's activity is not confined to L-type channels. Studies in guinea pig atrial myocytes have shown that it also produces a pronounced blockade of T-type Ca2+ currents (CaV3.x) with an IC50 of 0.18 µM[6]. T-type channels are involved in pacemaker activity and neuronal firing, and their blockade may contribute to this compound's overall pharmacological effect profile. Furthermore, in vascular smooth muscle cells, this compound has been shown to facilitate potassium currents (IK), which would contribute to vasodilation by promoting membrane hyperpolarization[7].

Antagonism of α1-Adrenergic Receptors

What truly sets this compound apart is its potent interaction with α1-adrenoceptors. Specifically, the (+)-enantiomer of this compound binds with picomolar affinity (Ki = 52 pmol/l) to the α1A-adrenoceptor subtype found in rat brain cortex membranes[3]. This is a critical feature, as α1-adrenoceptors mediate vasoconstriction in response to catecholamines like norepinephrine. By blocking this receptor, this compound can directly counteract sympathetic-driven increases in vascular tone, an effect not present in traditional DHPs.

The Critical Role of Stereoselectivity

This compound is a chiral molecule, and its enantiomers possess distinct pharmacological properties.

  • Calcium Channel Blockade : The (+)-enantiomer of this compound is approximately 40 times more potent than the (-)-enantiomer at binding to L-type calcium channel receptors in guinea pig heart, skeletal muscle, and brain membranes[3].

  • α1-Adrenoceptor Blockade : The stereoselectivity is even more pronounced at the α1A-adrenoceptor, where (+)-Niguldipine is the highly selective enantiomer. In contrast, both (+)- and (-)-Niguldipine bind with roughly equal, though much lower, affinity to the α1B-adrenoceptor subtype found in liver cell membranes[3].

This stereospecificity underscores the importance of isomeric purity in development and provides a powerful tool for dissecting the contribution of each receptor system to the overall physiological effect.

G Figure 1: Dual Mechanism of Action of this compound cluster_0 Vascular Smooth Muscle Cell LType L-Type Ca²⁺ Channel (CaV1.2) Ca_Influx Ca²⁺ Influx LType->Ca_Influx Allows Gq_PLC Gq/PLC Pathway Contraction Vasoconstriction Ca_Influx->Contraction Initiates Relaxation Vasodilation Alpha1 α₁ₐ-Adrenoceptor Alpha1->Gq_PLC Activates NE Norepinephrine NE->Alpha1 Binds & Activates Gq_PLC->Ca_Influx Increases Sensitivity & Releases Stores This compound This compound This compound->LType Blocks This compound->Alpha1 Blocks Depolarization Depolarization Depolarization->LType Activates G Figure 2: Workflow for In Vivo Hemodynamic Assessment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase prep_node prep_node exp_node exp_node data_node data_node A1 Anesthetize Rat A2 Cannulate Carotid Artery (for BP measurement) A1->A2 A3 Cannulate Jugular Vein (for IV administration) A2->A3 A4 Stabilization Period (30 min) A3->A4 B1 Record Baseline Hemodynamics A4->B1 B2 Administer Vehicle B1->B2 Continuous Recording B3 Administer Dose 1 of this compound B2->B3 Continuous Recording B4 Administer Dose 'n' B3->B4 Continuous Recording B3->B4 C1 Calculate Change from Baseline (ΔBP, ΔHR) B4->C1 C2 Plot Dose-Response Curves C1->C2 C3 Determine Potency (e.g., ED₅₀) C2->C3

Caption: A standard workflow for assessing hemodynamic effects in rats.

Pharmacokinetic and Metabolic Considerations

Specific pharmacokinetic data for this compound in animal models is not extensively published. However, based on its structure as a DHP, a predictable metabolic and pharmacokinetic profile can be anticipated by comparison with related compounds like nisoldipine and nilvadipine.

  • Absorption and Bioavailability : DHPs are typically well-absorbed after oral administration, but often exhibit low and variable bioavailability due to extensive first-pass metabolism in the gut wall and liver.[2][7] For example, the oral bioavailability of nilvadipine is about 4.3% in rats and 37% in dogs,[2] while nisoldipine's is around 3.4% in rats and 11.7% in dogs.[1] A similar profile would be expected for this compound.

  • Distribution : DHPs are highly lipophilic and highly bound to plasma proteins, leading to large volumes of distribution.[1]

  • Metabolism : The primary route of metabolism for DHPs is oxidation of the dihydropyridine ring to its inactive pyridine analogue, a reaction primarily catalyzed by cytochrome P450 enzymes (especially CYP3A isoforms).[7] Subsequent reactions often include ester hydrolysis and hydroxylation.[3][7] Significant species differences in metabolic pathways are common, as seen between rats and dogs for amlodipine.

  • Excretion : Metabolites are typically excreted in both urine and feces, with the primary route varying by species.[2][7]

The lack of specific ADME data for this compound represents a significant knowledge gap. Characterizing its pharmacokinetic profile is a critical next step for any further development, as it directly influences dosing regimens, therapeutic efficacy, and potential for drug-drug interactions.

Synthesis and Future Directions

This compound presents a compelling pharmacological profile, characterized by a potent, stereoselective, dual blockade of L-type calcium channels and α1A-adrenoceptors. Preclinical data from animal models robustly supports its efficacy as a long-acting antihypertensive agent with favorable vasodilatory selectivity towards the coronary circulation.

Key areas for future research include:

  • Comprehensive Pharmacokinetics : Definitive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in multiple species are essential.

  • Neuropharmacological Exploration : Given its high-affinity binding to CNS receptors, dedicated studies in animal models of stroke, cognitive impairment, and other neurological disorders are warranted to explore its potential neuroprotective effects.

  • Chronic Dosing and Safety : Long-term safety and toxicology studies are necessary to fully characterize its profile for chronic therapeutic use.

By building on the foundational knowledge outlined in this guide, researchers can effectively advance the investigation of this compound and other next-generation cardiovascular and neuropharmacological agents.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

  • Verdouw, P. D., Yen, M. H., & van den Doel, M. A. (1988). Effects of this compound, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung, 38(7), 946-950. [Link]

  • Knorr, A., & Stoss, F. (1988). B 844‐39, a New Dihydropyridine Derivative with Slow Onset and Long Duration of Hypotensive Action, in Comparison with Nitrendipine. Journal of Cardiovascular Pharmacology. [Link]

  • Whiting, R. L. (1987). Animal pharmacology of nicardipine and its clinical relevance. The American Journal of Cardiology, 59(17), 3J-8J. [Link]

  • Klockner, U., & Isenberg, G. (1992). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv, 420(3-4), 246-253. [Link]

  • Scherling, D., Karl, W., Ahr, G., Ahr, H. J., & Wehinger, E. (1988). Pharmacokinetics of Nisoldipine. III. Biotransformation of Nisoldipine in Rat, Dog, Monkey, and Man. Arzneimittelforschung, 38(8), 1105-1110. [Link]

  • Takenaka, T., Asano, M., Shiono, K., Shibasaki, M., & Inagaki, O. (1985). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology, 20 Suppl 1, 7S-22S. [Link]

  • Beresford, A. P., Macrae, P. V., & Stopher, D. A. (1988). Metabolism of amlodipine in the rat and the dog: a species difference. Xenobiotica, 18(2), 169-182. [Link]

  • Takenaka, T., Asano, M., Shiono, K., Shibasaki, M., Inagaki, O., & Maeno, H. (1985). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology, 20(S1), 7S-22S. [Link]

  • Chiou, L. C., & Wang, J. K. (2002). Nifedipine facilitates neurotransmitter release independently of calcium channels. Proceedings of the National Academy of Sciences of the United States of America, 99(20), 13135–13140. [Link]

  • Welsch, M., Nuglisch, J., & Krieglstein, J. (1990). Neuroprotective Effect of Nimodipine Is Not Mediated by Increased Cerebral Blood Flow After Transient Forebrain Ischemia in Rats. Stroke, 21(12 Suppl), IV105-7. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410-412. [Link]

  • Knorr, A. (1988). Antihypertensive effects of this compound-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S41-S46. [Link]

  • Chiou, L. C., & Wang, J. K. (2002). Nifedipine facilitates neurotransmitter release independently of calcium channels. PNAS, 99(20), 13135-13140. [Link]

  • Glossmann, H., & Boer, R. (1989). Stereoselective Binding of this compound Enantiomers to Alpha 1A-adrenoceptors Labeled With [3H]5-methyl-urapidil. Journal of Cardiovascular Pharmacology, 14 Suppl 5, S10-S15. [Link]

  • Yang, Z., Lange, F., Xia, Y., Chertavian, C., Cabolis, K., Sajic, M., Werring, D. J., Tachtsidis, I., & Smith, K. J. (2024). Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease. Stroke, 55(7), 1914–1922. [Link]

  • Yang, Z., Lange, F., Xia, Y., Chertavian, C., Cabolis, K., Sajic, M., Werring, D. J., Tachtsidis, I., & Smith, K. J. (2024). Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease. Stroke. [Link]

  • Catterall, W. A., & Striessnig, J. (1992). Molecular determinants of drug binding and action on L-type calcium channels. Journal of Cardiovascular Pharmacology, 20 Suppl 5, S1-S6. [Link]

  • Porter, I. D., Gardiner, I. M., & de Belleroche, J. (1985). Nimodipine has an inhibitory action on neurotransmitter release from human cerebral arteries. Journal of Cerebral Blood Flow and Metabolism, 5(2), 338-342. [Link]

  • Tapia, R. (1983). Effects of drugs on neurotransmitter release: experiments in vivo and in vitro. Neurobehavioral Toxicology and Teratology, 5(2), 249-253. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

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The Dichotomous Nature of Niguldipine: A Technical Guide to its Effects on Cytoplasmic Free Calcium Concentration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate dance of intracellular signaling, the dihydropyridine derivative niguldipine presents a compelling and complex pharmacological tool. While broadly classified as a potent L-type calcium channel blocker, its effects on cytoplasmic free calcium concentration ([Ca²⁺]i) are far from monolithic. This guide provides an in-depth exploration of this compound's multifaceted interactions with cellular calcium signaling, offering both mechanistic insights and practical, field-proven methodologies for its study. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

The Enigmatic Profile of this compound: Beyond Simple Channel Blockade

This compound, a derivative of 1,4-dihydropyridine, exhibits a high affinity for L-type calcium channels, which are central to calcium influx in a variety of excitable and non-excitable cells.[1][2] However, its pharmacological fingerprint is distinguished by a dual mechanism of action and a surprising capacity for both antagonistic and, under specific conditions, agonistic activity.

Primary Mechanism: High-Affinity L-Type Calcium Channel Antagonism

The principal and most well-documented effect of this compound is the blockade of L-type voltage-gated calcium channels.[1][2] This action directly inhibits the influx of extracellular calcium into the cytoplasm, a critical step in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The (+)-enantiomer of this compound demonstrates particularly high affinity for these channels, with Ki values in the picomolar range in tissues such as skeletal muscle, brain, and heart.[1]

A More Complex Reality: T-Type Channel Inhibition and Adrenergic Receptor Antagonism

This compound's influence extends beyond L-type channels. It is also a documented inhibitor of T-type calcium channels, albeit at higher concentrations.[3] This broadens its potential applications in studying cellular processes where T-type channels play a significant role, such as in neuronal firing patterns and cardiac pacemaker activity.

Furthermore, this compound is a selective antagonist of α1A-adrenergic receptors.[1][2] This dual-action capability complicates its use as a simple calcium channel blocker but offers unique opportunities for dissecting signaling pathways where calcium and adrenergic signaling intersect. The (+)-enantiomer shows significantly greater potency at α1A-adrenoceptors compared to the α1B subtype.[1]

The Paradoxical Effect: this compound-Induced Calcium Influx

Contrary to its primary role as a channel blocker, studies have revealed that this compound can, under certain circumstances, provoke an increase in cytoplasmic free calcium. In mouse thymocytes, for instance, this compound induces a concentration-dependent rise in [Ca²⁺]i that is dependent on the presence of extracellular calcium.[4] This effect exhibits stereospecificity, with the (-)-enantiomer being more effective than the (+)-enantiomer.[4] Similarly, in vascular smooth muscle cells, lower nominal concentrations (50-200 nM) of this compound can facilitate L-type calcium currents, an effect described as "Ca-agonistic".[5]

This paradoxical effect underscores the importance of concentration and cell type in determining this compound's ultimate impact on calcium signaling. The underlying mechanisms for this agonistic behavior are thought to be related to the stabilization of a specific conformational state of the dihydropyridine receptor on the calcium channel.

Quantifying the Interaction: Binding Affinities and Inhibitory Concentrations

A thorough understanding of this compound's effects necessitates a quantitative appreciation of its interaction with its molecular targets. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values from the literature. It is crucial to note that these values can be influenced by experimental conditions, such as membrane protein concentration.[6]

TargetEnantiomerTissue/Cell TypeParameterValueReference
L-type Ca²⁺ Channel (1,4-DHP Receptor)(+)-NiguldipineGuinea-pig Skeletal MuscleKi85 pM[1][6]
L-type Ca²⁺ Channel (1,4-DHP Receptor)(+)-NiguldipineGuinea-pig BrainKi140 pM[1][6]
L-type Ca²⁺ Channel (1,4-DHP Receptor)(+)-NiguldipineGuinea-pig HeartKi45 pM[1][6]
L-type Ca²⁺ Channel(-)-NiguldipineGuinea-pig TissuesPotency vs (+)~40-fold less[6]
T-type Ca²⁺ Current(±)-NiguldipineGuinea-pig Atrial MyocytesIC500.18 µM[7]
α1A-Adrenoceptor(+)-NiguldipineRat Brain CortexKi52 pM[1][6]
α1B-Adrenoceptor(+)-NiguldipineRat Liver Cell MembranesKi78 nM[6]
α1B-Adrenoceptor(-)-NiguldipineRat Liver Cell MembranesKi58 nM[6]

Visualizing the Molecular Mechanisms

To conceptualize the multifaceted actions of this compound, the following diagrams illustrate its primary signaling pathways and a generalized experimental workflow for its investigation.

Signaling Pathway of this compound's Cellular Effects

Niguldipine_Signaling cluster_channels Ion Channels cluster_receptors Receptors This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type High Affinity Antagonist This compound->L_type Low Concentration Agonist T_type T-type Ca²⁺ Channel This compound->T_type Antagonist K_channel K⁺ Channel This compound->K_channel Activation Alpha1A α1A-Adrenoceptor This compound->Alpha1A Antagonist Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Ca_increase ↑ [Ca²⁺]i (Agonistic Effect) L_type->Ca_increase T_type->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Adrenergic_block Blockade of Adrenergic Signaling Alpha1A->Adrenergic_block Cytoplasmic_Ca Cytoplasmic Free Ca²⁺ Concentration Ca_influx->Cytoplasmic_Ca Decreases Ca_increase->Cytoplasmic_Ca Increases K_efflux->Cytoplasmic_Ca Indirectly Modulates Adrenergic_block->Cytoplasmic_Ca Indirectly Modulates

Caption: this compound's multifaceted effects on cellular signaling pathways.

Experimental Workflow for Assessing this compound's Impact on [Ca²⁺]i

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., smooth muscle, neurons) start->cell_culture fura2_loading 2. Fura-2 AM Loading (e.g., 1-5 µM, 30-60 min) cell_culture->fura2_loading wash 3. Wash & De-esterification (Removal of excess dye) fura2_loading->wash baseline 4. Baseline Fluorescence Measurement (Excitation at 340nm & 380nm) wash->baseline niguldipine_add 5. This compound Application (Varying concentrations) baseline->niguldipine_add data_acq 6. Time-lapse Fluorescence Recording niguldipine_add->data_acq analysis 7. Data Analysis (Ratio calculation, [Ca²⁺]i quantification) data_acq->analysis end End analysis->end

Caption: A generalized workflow for measuring this compound's effects on [Ca²⁺]i.

Methodologies for Interrogating this compound's Effects on Cytoplasmic Calcium

The investigation of this compound's impact on [Ca²⁺]i requires robust and sensitive techniques. Fluorescent calcium imaging, particularly with ratiometric dyes like Fura-2 AM, is the gold standard for these studies.

Principle of Fura-2 AM-based Calcium Imaging

Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fura-2.[3][8] Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[9] When unbound to calcium, its excitation maximum is around 380 nm.[9] Upon binding calcium, the excitation maximum shifts to approximately 340 nm, while the emission wavelength remains constant at ~510 nm.[9] By calculating the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm, a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of dye concentration, photobleaching, and cell thickness.[9]

Detailed Experimental Protocol: Fura-2 AM Calcium Imaging

This protocol provides a self-validating framework for assessing this compound's effects. The causality behind each step is explained to ensure experimental integrity.

4.2.1. Reagent Preparation

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light and moisture. Causality: DMSO facilitates the solubilization of the lipophilic Fura-2 AM. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.

  • Pluronic F-127 Stock Solution (20% w/v in DMSO): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming. Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of Fura-2 AM in aqueous media, preventing dye aggregation and improving cellular loading.

  • HEPES-Buffered Saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose. Adjust pH to 7.4. Causality: This buffer mimics the extracellular ionic environment and maintains physiological pH, which is critical for cell viability and normal channel function.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in DMSO. Further dilutions should be made in HBS immediately before use. Causality: DMSO is a suitable solvent for this compound. Fresh dilutions are necessary as dihydropyridines can be light-sensitive and may adsorb to plastic over time.[5]

4.2.2. Cell Preparation and Dye Loading

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment. Causality: This density ensures a healthy cell population for imaging without being overly confluent, which can affect cell signaling.

  • Loading Solution Preparation: For each mL of HBS, add 1-5 µL of 1 mM Fura-2 AM stock and an equal volume of 20% Pluronic F-127. The final concentration of Fura-2 AM will be 1-5 µM. Vortex immediately before adding to cells. Causality: The final Fura-2 AM concentration should be optimized for each cell type to achieve adequate signal without causing significant calcium buffering.

  • Cell Loading: Wash cells once with pre-warmed HBS. Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark. Causality: Incubation allows for the passive diffusion of Fura-2 AM across the cell membrane. The optimal temperature and time depend on the cell type.

  • Washing and De-esterification: Wash the cells twice with HBS to remove extracellular Fura-2 AM. Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark. Causality: This step is critical for the complete de-esterification of Fura-2 AM to Fura-2 by intracellular esterases, which traps the dye inside the cell and renders it calcium-sensitive.

4.2.3. Calcium Imaging and Data Acquisition

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a dichroic mirror, an emission filter centered around 510 nm, and a sensitive camera.

  • Baseline Recording: Acquire a stable baseline recording of the 340/380 nm fluorescence ratio for several minutes before adding any compounds. Causality: A stable baseline is essential for accurately quantifying the change in [Ca²⁺]i upon stimulation.

  • This compound Application: Add this compound at the desired final concentrations. Continue recording the fluorescence ratio to capture the cellular response. Causality: A range of concentrations should be tested to characterize the dose-dependent effects of this compound, including potential agonistic and antagonistic actions.

  • Positive Control: At the end of the experiment, apply a calcium ionophore such as ionomycin to elicit a maximal calcium response (Rmax), followed by a calcium-free buffer with a chelator like EGTA to obtain a minimal response (Rmin). Causality: Rmax and Rmin are necessary for the calibration of the Fura-2 signal and the calculation of absolute [Ca²⁺]i values using the Grynkiewicz equation.

Data Interpretation and Troubleshooting

The ratiometric data obtained from Fura-2 imaging can be used to calculate the intracellular free calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max)

Where:

  • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

  • R is the measured 340/380 nm fluorescence ratio.

  • Rmin and Rmax are the minimum and maximum ratios, respectively.

  • F380min and F380max are the fluorescence intensities at 380 nm excitation in the absence of and with saturating Ca²⁺, respectively.

Potential Pitfalls and Solutions:

  • Incomplete De-esterification: Results in poor dye responsiveness and compartmentalization. Solution: Increase the de-esterification time or ensure the cell culture is healthy.

  • Dye Leakage: Can lead to a gradual decrease in the fluorescence signal. Solution: Use of anion transport inhibitors like probenecid can sometimes mitigate this, but its own potential effects on the cells should be considered.

  • Phototoxicity: Excessive light exposure can damage cells and affect their response. Solution: Minimize exposure time and intensity, and use a neutral density filter if necessary.

Conclusion: A Tool of Nuance and Power

This compound is a powerful pharmacological agent for the study of cytoplasmic free calcium concentration. Its high affinity for L-type calcium channels, coupled with its effects on T-type channels and α1-adrenergic receptors, provides a unique tool for dissecting complex signaling networks. However, its dichotomous nature, exhibiting both antagonistic and agonistic properties, demands careful experimental design and interpretation. By understanding the underlying principles of its action and employing robust methodologies such as ratiometric calcium imaging, researchers can effectively harness the nuances of this compound to uncover novel insights into the intricate world of intracellular calcium signaling. This guide serves as a foundational resource to empower researchers to approach their investigations with scientific integrity and a deep understanding of the causality behind their experimental choices.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412. [Link]

  • Grokipedia. This compound. (n.d.).
  • ResearchGate. This compound. (n.d.). Retrieved from [Link]

  • Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. The Journal of biological chemistry, 264(14), 8171–8178. [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European journal of pharmacology, 309(3), 317–321. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 97(3), 957–967. [Link]

  • Moodle@Units. Ca2+ imaging with FURA-2 AM. (n.d.). Retrieved from [Link]

  • Glossmann, H., & Striessnig, J. (1989). Stereoselective binding of this compound enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 448–455. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967. [Link]

  • brainvta. Calcium imaging protocol. (n.d.). Retrieved from [Link]

  • Hill, M. A., & Meininger, G. A. (2012). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of human hypertension, 26(1), 3–10. [Link]

  • Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2413. [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv : European journal of physiology, 420(3-4), 410–412. [Link]

  • Wikipedia. This compound. (n.d.). Retrieved from [Link]

  • Lückhoff, A., & Karth, G. (1990). Effects of the novel dihydropyridine derivative this compound on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical pharmacology, 40(7), 1433–1438. [Link]

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An In-Depth Technical Guide to Investigating Niguldipine's Impact on Regional Blood Flow

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted effects of niguldipine on regional blood flow. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative, from the foundational pharmacology of this compound to detailed, field-proven experimental methodologies.

Part 1: Foundational Pharmacology and Rationale

This compound is a dihydropyridine derivative that distinguishes itself through a dual mechanism of action: it is a potent L-type and T-type calcium channel blocker and a selective antagonist of α1A-adrenergic receptors.[1] This dual antagonism provides a unique pharmacological profile, suggesting a complex and potentially region-specific influence on vascular tone and blood flow.

  • Calcium Channel Blockade: As a dihydropyridine, this compound inhibits the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels.[2] This is a well-established mechanism for vasodilation and blood pressure reduction.[2] Furthermore, this compound also demonstrates inhibitory effects on T-type calcium channels, which may contribute to its overall cardiovascular effects.[3] The blockade of these channels leads to smooth muscle relaxation, resulting in vasodilation and a decrease in peripheral vascular resistance.[2]

  • α1A-Adrenergic Receptor Antagonism: Unlike many other calcium channel blockers, this compound is a potent and selective antagonist of the α1A-adrenergic receptor subtype.[1][4] These receptors are crucial in mediating vasoconstriction in response to norepinephrine. By blocking these receptors, this compound can directly counter sympathetic vasoconstriction, further contributing to its vasodilatory effects.

This dual action suggests that this compound's impact on regional blood flow will be dependent on the relative expression and functional importance of L-type and T-type calcium channels versus α1A-adrenergic receptors in different vascular beds. For instance, a vascular bed with high α1A-adrenergic tone may exhibit a more pronounced vasodilatory response to this compound compared to a bed primarily regulated by other mechanisms.

Part 2: Preclinical Investigation of Regional Blood Flow

A thorough preclinical investigation of this compound's effects on regional blood flow requires a multi-faceted approach, employing techniques that can provide both quantitative and real-time qualitative data. This section outlines two robust methodologies: the fluorescent microsphere technique for quantitative, multi-organ assessment, and laser Doppler flowmetry for real-time, region-specific monitoring.

Quantitative Assessment of Regional Blood Flow using Fluorescent Microspheres

The fluorescent microsphere technique is a gold-standard method for the quantitative determination of regional blood flow in preclinical models. It allows for the simultaneous measurement of blood flow to multiple organs and even different regions within an organ.

The choice of the microsphere technique is predicated on its ability to provide a "snapshot" of blood flow distribution at a specific moment in time. This is crucial for understanding the dose-dependent effects of this compound and for comparing its impact across different vascular beds under controlled physiological conditions. The use of fluorescently labeled microspheres offers a safer and more cost-effective alternative to radioactive microspheres without compromising sensitivity.

The protocol's integrity is maintained by the inclusion of a reference blood sample. By comparing the number of microspheres trapped in a tissue to the number in an arterial blood sample withdrawn at a known rate, an accurate calculation of blood flow can be made, thus providing an internal validation for each measurement.

This protocol is adapted for use in rats, a common preclinical model for cardiovascular research.

Materials:

  • Fluorescently labeled microspheres (e.g., 15 µm diameter) of different colors

  • Anesthetized and ventilated rats

  • Catheters for insertion into the left ventricle and a peripheral artery (e.g., femoral or carotid)

  • Syringe pump for reference blood sample withdrawal

  • Vortex mixer

  • Tissue digestion solution (e.g., 4M KOH)

  • Centrifuge

  • Spectrofluorometer or fluorescence microscope

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and ensure adequate ventilation. Surgically expose the left ventricle and a peripheral artery.

  • Catheterization: Insert a catheter into the left ventricle for microsphere injection and another into the peripheral artery for reference blood sampling. Ensure proper placement and patency of the catheters.

  • Microsphere Preparation: Vigorously vortex the vial of fluorescent microspheres to ensure a uniform suspension.

  • Baseline Measurement:

    • Begin withdrawing the reference blood sample at a constant, known rate (e.g., 0.5 mL/min) using the syringe pump.

    • Inject a known number of microspheres of the first color into the left ventricle.

    • Continue withdrawing the reference sample for a set period (e.g., 90 seconds) to ensure all microspheres have passed the sampling site.

  • This compound Administration: Administer the desired dose of this compound intravenously. Allow for a sufficient equilibration period for the drug to exert its effects.

  • Post-Treatment Measurement:

    • Repeat the process from step 4, this time using microspheres of a different color.

  • Tissue and Blood Sample Processing:

    • At the end of the experiment, euthanize the animal and harvest the organs of interest (e.g., heart, kidneys, brain, skeletal muscle).

    • Weigh the tissue samples.

    • Digest the tissue and reference blood samples in a strong base (e.g., 4M KOH) to dissolve the biological material, leaving the microspheres intact.

    • Isolate the microspheres by centrifugation.

    • Extract the fluorescent dye from the microspheres using a suitable solvent.

  • Quantification:

    • Measure the fluorescence of the dye from each tissue and reference blood sample using a spectrofluorometer.

    • Alternatively, count the number of microspheres in tissue sections using a fluorescence microscope.

  • Blood Flow Calculation: Calculate the regional blood flow (in mL/min/g of tissue) using the following formula:

    Regional Blood Flow = (Fluorescence in Tissue / Fluorescence in Reference Blood) x Reference Blood Withdrawal Rate / Tissue Weight

Real-Time Monitoring of Regional Blood Flow using Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) provides a non-invasive, continuous measurement of microvascular blood flow (perfusion). This technique is particularly useful for assessing dynamic changes in blood flow in response to pharmacological interventions like this compound administration.

LDF is chosen for its ability to provide real-time feedback on blood flow changes within a small, defined tissue volume. This is invaluable for understanding the onset, duration, and potential fluctuations of this compound's effects on microvascular perfusion. It is an excellent complementary technique to the microsphere method, offering temporal resolution that the latter lacks.

While LDF provides relative changes in blood flow, the protocol's validity is enhanced by establishing a stable baseline before drug administration. All subsequent changes are then expressed as a percentage of this baseline, allowing for standardized comparisons across different animals and experiments.

This protocol describes the measurement of cerebral blood flow, a critical parameter given the potential neurological applications of calcium channel blockers.

Materials:

  • Anesthetized mice

  • Stereotaxic frame

  • Laser Doppler flowmeter with a probe

  • Drill

  • Data acquisition system

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame to ensure a stable head position.

  • Surgical Site Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Skull Thinning (Optional but Recommended): For a clearer signal, carefully thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until it is translucent. Alternatively, a small craniotomy can be performed.

  • Probe Placement: Secure the LDF probe perpendicular to the skull surface, directly over the thinned area or craniotomy. The probe should be in gentle contact with the skull or dura mater.

  • Baseline Recording: Record a stable baseline of cerebral blood flow for at least 10-15 minutes before any intervention.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection).

  • Continuous Monitoring: Continuously record the LDF signal to monitor the changes in cerebral blood flow in real-time.

  • Data Analysis: Express the changes in cerebral blood flow as a percentage change from the baseline.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting the complex effects of this compound.

Quantitative Data Summary

Summarize the quantitative data from the fluorescent microsphere experiments in a table for easy comparison of blood flow changes across different vascular beds at various doses of this compound.

Vascular Bed Vehicle Control (mL/min/g) This compound (Low Dose) (mL/min/g) This compound (High Dose) (mL/min/g) % Change from Control (High Dose)
Coronary
Cerebral
Renal
Femoral (Skeletal Muscle)
Splanchnic
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Niguldipine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Niguldipine_Ca This compound L_Type_Ca_Channel L-Type Ca²⁺ Channel Niguldipine_Ca->L_Type_Ca_Channel Blocks T_Type_Ca_Channel T-Type Ca²⁺ Channel Niguldipine_Ca->T_Type_Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx T_Type_Ca_Channel->Ca_Influx MLCK_Inactive Myosin Light Chain Kinase (Inactive) Ca_Influx->MLCK_Inactive Leads to MLC_P Myosin Light Chain-P MLCK_Inactive->MLC_P Inhibits phosphorylation of Vasodilation_Ca Vasodilation MLC_P->Vasodilation_Ca Results in Niguldipine_A1 This compound Alpha1A_Receptor α1A-Adrenergic Receptor Niguldipine_A1->Alpha1A_Receptor Blocks Vasodilation_A1 Vasodilation Niguldipine_A1->Vasodilation_A1 Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1A_Receptor Activates Gq_Protein Gq Protein Activation Alpha1A_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: this compound's dual mechanism of vasodilation.

Experimental_Workflow cluster_Microsphere Quantitative Assessment cluster_LDF Real-Time Monitoring Start Start: Preclinical Model (Rodent) Baseline_MS Baseline Microsphere Injection (Color 1) Start->Baseline_MS Probe_Placement Laser Doppler Probe Placement Start->Probe_Placement Niguldipine_Admin_MS This compound Administration Baseline_MS->Niguldipine_Admin_MS Post_Treatment_MS Post-Treatment Microsphere Injection (Color 2) Niguldipine_Admin_MS->Post_Treatment_MS Tissue_Harvest Tissue Harvest & Processing Post_Treatment_MS->Tissue_Harvest Data_Analysis_MS Fluorescence Quantification & Blood Flow Calculation Tissue_Harvest->Data_Analysis_MS End End: Comprehensive Regional Blood Flow Profile Data_Analysis_MS->End Baseline_LDF Stable Baseline Recording Probe_Placement->Baseline_LDF Niguldipine_Admin_LDF This compound Administration Baseline_LDF->Niguldipine_Admin_LDF Continuous_Recording Continuous Real-Time Recording Niguldipine_Admin_LDF->Continuous_Recording Data_Analysis_LDF Analysis of % Change from Baseline Continuous_Recording->Data_Analysis_LDF Data_Analysis_LDF->End

Caption: Integrated workflow for assessing regional blood flow.

Part 4: Conclusion and Future Directions

This guide provides a robust framework for the comprehensive investigation of this compound's effects on regional blood flow. By combining quantitative, multi-organ analysis with real-time, region-specific monitoring, researchers can gain a deep understanding of this drug's unique pharmacological profile.

Future investigations should aim to:

  • Explore the effects of this compound in a wider range of preclinical models, including those of cardiovascular disease.

  • Investigate the chronic effects of this compound administration on regional blood flow and vascular remodeling.

  • Utilize advanced imaging techniques, such as positron emission tomography (PET), to further delineate the regional hemodynamic effects of this compound in vivo.

By adhering to the principles of scientific integrity and employing the detailed methodologies outlined in this guide, the scientific community can fully elucidate the therapeutic potential of this compound in cardiovascular medicine.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]

  • Verdouw, P. D., Yen, M. H., & van den Doel, M. A. (1988). Effects of this compound, a new dihydropyridine calcium antagonist, on regional blood flow, cardiac performance and myocardial metabolism in anaesthetized open-chest dogs. European journal of pharmacology, 156(2), 241–249. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv : European journal of physiology, 420(3-4), 410–412. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Patsnap. (2024). What is the mechanism of Nisoldipine? Synapse. [Link]

  • Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist this compound. Journal of medicinal chemistry, 38(10), 1579–1581. [Link]

  • De Visscher, G., Haseldonckx, M., & Flameng, W. (2006). Fluorescent microsphere technique to measure cerebral blood flow in the rat. Nature protocols, 1(4), 2162–2170. [Link]

  • Winship, I. R. (2015). Laser Doppler flowmetry to measure changes in cerebral blood flow. Methods in molecular biology (Clifton, N.J.), 1234, 151–162. [Link]

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Methodological & Application

Application Notes and Protocols for the Electrophysiological Characterization of Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Electrophysiological Signature of Niguldipine

This compound, a potent dihydropyridine (DHP) derivative, is a powerful modulator of L-type voltage-gated calcium channels (CaV1.x).[1][2] Its high affinity and voltage-dependent interactions with these channels make it a valuable tool for cardiovascular research and a lead compound in drug discovery.[3] This guide provides a comprehensive, in-depth protocol for the characterization of this compound's effects on L-type calcium currents using the gold-standard whole-cell patch-clamp technique.[4] Beyond a mere recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring a thorough understanding of the experimental design and empowering researchers to generate robust and reproducible data.

The core of this protocol is designed to investigate the state-dependent block of L-type calcium channels by this compound, a hallmark of many dihydropyridine compounds.[3][5] DHPs exhibit a higher affinity for the inactivated state of the channel, a principle that can be effectively probed with tailored voltage-clamp protocols.[5][6]

Foundational Principles: The "Why" Behind the "How"

The Target: L-Type Voltage-Gated Calcium Channels (CaV1.2)

L-type calcium channels, particularly the CaV1.2 isoform, are critical for excitation-contraction coupling in cardiac and smooth muscle cells.[7] Their voltage-dependent activation allows for the influx of calcium ions, which triggers a cascade of intracellular events. This compound, like other DHPs, binds to the α1 subunit of the L-type calcium channel.[7][8] This binding is thought to occur at a specific site formed by the interface of transmembrane segments IIIS5, IIIS6, and IVS6.[9] This interaction allosterically modulates channel gating, rather than physically occluding the pore, leading to a stabilization of the inactivated state and a consequent reduction in calcium influx.[5]

The Technique: Whole-Cell Voltage-Clamp Electrophysiology

The whole-cell patch-clamp configuration is the ideal method for studying the effects of extracellularly applied compounds like this compound on the entire population of ion channels within a cell.[10][11] This technique allows for precise control of the membrane potential (voltage-clamp), enabling the investigator to hold the cell at specific voltages that favor different channel states (resting, open, inactivated) and to elicit channel activation with defined voltage steps.[12][13] By measuring the resulting ionic currents, we can directly quantify the inhibitory effects of this compound.

Experimental Design: A Validating System

This protocol is designed as a self-validating system. By incorporating specific voltage protocols, we can not only determine the potency of this compound (IC50) but also confirm its mechanism of action as a state-dependent blocker.

Cell Line Selection

The choice of cell line is crucial for obtaining reliable and reproducible data. The following are recommended options:

  • HEK293 or CHO cells stably expressing the human CaV1.2 channel: These recombinant cell lines provide a homogenous and high-level expression of the target channel, minimizing the interference from other endogenous currents.[14]

  • Primary Cardiomyocytes or Vascular Smooth Muscle Cells: These cells endogenously express L-type calcium channels and provide a more physiologically relevant system. However, they may exhibit a greater diversity of ion channels, requiring pharmacological or voltage protocol-based isolation of the L-type current.[1][3]

Solutions and Reagents

The composition of the internal (pipette) and external (bath) solutions is critical for isolating the L-type calcium current and maintaining cell health.

Solution Component External Solution (in mM) Internal Solution (in mM) Rationale
Charge Carrier 5-20 BaCl₂ or CaCl₂-Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.[15][16]
Sodium Channel Blocker Tetrodotoxin (TTX) 0.001-To block voltage-gated sodium channels and prevent contamination of the calcium current.
Potassium Channel Blocker CsCl or TEA-Cl (e.g., 130)Cs-Methanesulfonate (e.g., 120)Cesium and TEA are used to block potassium channels, which can be activated during depolarization.
Buffer HEPES 10HEPES 10To maintain a stable pH.
Chloride Salt CsCl or TEA-ClMgCl₂ 2To balance the osmolarity and provide necessary ions.
Energy Source Glucose 10Mg-ATP 4, Na-GTP 0.3To support cellular metabolism and prevent current rundown.[17]
Calcium Chelator -EGTA 10 or BAPTA 10To buffer intracellular calcium and prevent calcium-dependent inactivation.
pH Adjustment Adjust to 7.4 with CsOHAdjust to 7.2 with CsOHTo maintain physiological pH.
Osmolarity Adjust to ~310 mOsmAdjust to ~290 mOsmTo prevent osmotic stress on the cell.[18]

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Due to its lipophilic nature and potential for adsorption to surfaces, it is crucial to use silanized glassware and to be aware that effective concentrations may be lower than nominal ones.[2]

Detailed Step-by-Step Protocol

I. Cell Preparation
  • Cell Culture: Culture the chosen cell line according to standard protocols. For patch-clamp experiments, plate the cells at a low density on glass coverslips to allow for easy access to individual cells.

  • Cell Isolation (for primary cells): If using primary cells, follow a validated enzymatic dissociation protocol to obtain a single-cell suspension.

  • Transfer to Recording Chamber: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

II. Pipette Preparation and Seal Formation
  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fire-Polishing: Briefly fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.

  • Filling the Pipette: Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

  • Approaching the Cell and Seal Formation: Under visual guidance, approach a healthy, isolated cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (a seal with a resistance >1 GΩ).[19]

III. Whole-Cell Configuration and Current Recording
  • Rupturing the Membrane: After achieving a stable Giga-ohm seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Cell Dialysis: Allow the cell to dialyze with the internal solution for 3-5 minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol: Apply the designed voltage protocol using appropriate data acquisition software and a patch-clamp amplifier.

Voltage-Clamp Protocol for Assessing State-Dependent Block

The following voltage protocol is designed to probe the voltage-dependent block of L-type calcium channels by this compound.

VoltageProtocol cluster_protocol Voltage-Clamp Protocol cluster_states Channel States time Time (ms) Vhold Holding Potential (-80 mV) Vdepol Depolarizing Step (+10 mV, 200 ms) Vhold->Vdepol Vreturn Return to Holding Vdepol->Vreturn Resting Resting State (Favored at -80 mV) Open Open State (During Depolarization) Resting->Open Depolarization Inactivated Inactivated State (Favored by Depolarization) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization

Caption: Voltage-clamp protocol to elicit L-type calcium currents and probe different channel states.

Protocol Rationale:

  • Holding Potential (-80 mV): At this hyperpolarized potential, the majority of L-type calcium channels are in the resting (closed) state, where they are available for activation. Dihydropyridines generally have a lower affinity for the resting state.[6]

  • Depolarizing Step (+10 mV for 200 ms): This step depolarization rapidly activates the channels, causing them to move to the open state and allowing for the influx of the charge carrier (Ca²⁺ or Ba²⁺). With sustained depolarization, the channels then transition to the inactivated state .[16] this compound has a high affinity for the inactivated state, and this protocol promotes channel inactivation.

  • Frequency Dependence: To further probe the accumulation of block, this depolarizing step can be applied at different frequencies (e.g., 0.1 Hz and 1 Hz). A higher frequency of stimulation will lead to a greater accumulation of channels in the inactivated state, thus potentiating the block by this compound.[3]

Data Acquisition and Analysis

  • Baseline Recording: Record stable baseline currents in the absence of this compound for several minutes to assess current rundown.

  • Drug Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 2-3 minutes).

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Visualizing the Mechanism of Action

Niguldipine_Mechanism CaV12 CaV1.2 Channel Resting State -80 mV Open State +10 mV Inactivated State +10 mV CaV12:resting->CaV12:open CaV12:open->CaV12:inactivated CaV12:inactivated->CaV12:resting Block Channel Block (Reduced Ca²⁺ Influx) CaV12:inactivated->Block This compound This compound This compound->CaV12:inactivated High Affinity Binding

Caption: State-dependent block of CaV1.2 channels by this compound.

Expected Results and Troubleshooting

Parameter Expected Value Potential Issues & Solutions
L-type Current Amplitude -100 to -1000 pA (cell type dependent)Low Current: Poor cell health, low channel expression. Use a fresh batch of cells. No Current: Incomplete whole-cell rupture. Apply additional suction or a "zap" pulse.
Current Rundown <20% over 10 minutesRapid Rundown: Insufficient ATP/GTP in the internal solution, or cellular dialysis of essential components. Ensure fresh internal solution. Consider perforated patch-clamp.[17]
This compound IC50 ~0.18 - 0.4 µM (voltage-dependent)[2][4]High IC50: Drug degradation or adsorption. Prepare fresh drug solutions and use appropriate labware. Variability: Inconsistent experimental conditions (e.g., holding potential, temperature). Maintain strict control over all parameters.
Seal Resistance >1 GΩLow Seal Resistance: Dirty pipette tip or unhealthy cell. Use fresh pipettes and select healthy cells.

Conclusion: Advancing Research with Precision

This detailed guide provides a robust framework for the electrophysiological characterization of this compound. By understanding the underlying principles and meticulously following the outlined protocols, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of L-type calcium channel pharmacology and facilitate the development of novel therapeutics.

References

  • Tang, L., Gamal El-Din, T. M., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., ... & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117-121. [Link]

  • Wang, L., Wang, Z., Chen, J., & Hou, T. (2016). Binding mechanisms of 1, 4-dihydropyridine derivatives to L-type calcium channel Cav1. 2: a molecular modeling study. Molecular BioSystems, 12(2), 534-545. [Link]

  • Senatore, A., Boone, A. N., Lam, S., Dawson, T. F., Zhorov, B. S., & Spafford, J. D. (2010). Mapping of dihydropyridine binding residues in a less sensitive invertebrate L-type calcium channel (LCav1). Channels, 4(4), 283-296. [Link]

  • Preprints.org. (2023). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). Preprints.org. [Link]

  • Yarov-Yarovoy, V., DeCaen, P. G., Westenbroek, R. E., Pan, C. Y., Scheuer, T., Clapham, D. E., & Catterall, W. A. (2012). Modulation of cardiac CaV1. 2 channels by dihydropyridine and phosphatase inhibitor requires Ser-1142 in the domain III pore loop. Proceedings of the National Academy of Sciences, 109(2), 531-536. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 97(3), 957–967. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv : European journal of physiology, 420(3-4), 410–412. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 97(3), 957-967. [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European journal of pharmacology, 309(3), 317–321. [Link]

  • Li, G. R., Yang, B., & Shrier, A. (2019). Experimental factors that impact CaV1. 2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PloS one, 14(3), e0213223. [Link]

  • B'SYS. (n.d.). HEK-293 CaV1.2 Cell Line. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have good composition for external and internal patch-clamp solutions?. [Link]

  • Gao, C., Liu, Y., He, Y., Lu, L., & Li, Z. (2016). Mechanisms underlying the modulation of L-type Ca2+ channel by hydrogen peroxide in guinea pig ventricular myocytes. Scientific reports, 6, 22889. [Link]

  • ResearchGate. (n.d.). Determination of Ca v 1.2 current IC 50 by Nifedipine in PatchXpress. [Link]

  • UCL. (n.d.). Patch-clamp protocol. [Link]

  • Beattie, K. A., P-A, L., & Vandenberg, J. I. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome open research, 9, 396. [Link]

  • Tadross, M. R., & Yue, D. T. (2010). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International journal of molecular sciences, 11(11), 4487–4513. [Link]

  • Wellcome Open Research. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]

  • Ríos, E., & Pizarro, G. (2012). Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres. The Journal of physiology, 590(18), 4441–4461. [Link]

  • Bodi, I., Mikala, G., & Schwartz, A. (2001). Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 298(2), 569–576. [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • ResearchGate. (n.d.). Patch clamp measurement voltage protocols—a conceptual approach. [Link]

Sources

Application Notes and Protocols: Probing L-Type Calcium Channel Dynamics in Primary Cells with Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Calcium Signaling and L-Type Channels

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount to cellular function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx from the extracellular space, and among these, the L-type calcium channels (LTCCs) play a critical role in coupling membrane depolarization to intracellular signaling cascades.

Niguldipine, a dihydropyridine derivative, is a potent and selective blocker of L-type calcium channels.[3][4] It exhibits high-affinity binding to the α1c subunit of the LTCC, effectively inhibiting Ca²⁺ influx.[3][5] This pharmacological tool is invaluable for dissecting the specific contribution of LTCCs to cellular calcium dynamics. This guide provides a comprehensive overview and detailed protocols for utilizing this compound in conjunction with fluorescent calcium imaging techniques to investigate LTCC function in primary cell cultures.

Principle of Calcium Imaging

Calcium imaging is a powerful technique that allows for the real-time visualization of changes in [Ca²⁺]i in living cells.[6][7] The methodology relies on the use of calcium indicators, which are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺.[7] There are two main classes of calcium indicators:

  • Chemical Indicators: These are small, membrane-permeant molecules that can be loaded into cells. Upon entering the cell, they are cleaved by intracellular esterases, trapping them in the cytoplasm. Popular examples include Fura-2, Fluo-4, and Rhod-2.[7] Fura-2 is a ratiometric indicator, meaning its excitation wavelength shifts upon Ca²⁺ binding, which allows for more quantitative measurements that are less susceptible to variations in dye loading and cell thickness.[8][9] Fluo-4 is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon Ca²⁺ binding, making it suitable for detecting transient Ca²⁺ signals.[10][11]

  • Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins engineered to change their fluorescence properties in response to Ca²⁺ binding.[12][13] GECIs can be targeted to specific cell types or subcellular compartments, offering high specificity.[12][14] Popular GECIs include the GCaMP series.[15][16]

This guide will primarily focus on the use of the chemical indicator Fura-2 AM due to its ratiometric properties, which provide robust and quantifiable data.[8]

This compound: A Potent L-Type Calcium Channel Blocker

This compound is an experimental dihydropyridine that acts as a potent L-type calcium channel blocker.[3] Its high affinity, with Ki values in the picomolar range for its (+)-enantiomer, makes it a highly specific tool for studying LTCCs.[3][17] While it can also interact with T-type calcium channels and α1-adrenergic receptors at different concentrations, its primary and most potent action is on LTCCs.[3][18] The use of this compound allows researchers to specifically inhibit Ca²⁺ influx through these channels, thereby elucidating their contribution to observed calcium signals.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a calcium imaging experiment with this compound in primary cells.

experimental_workflow cluster_prep Cell Preparation cluster_loading Indicator Loading cluster_imaging Imaging & Treatment cluster_analysis Data Analysis cell_culture Primary Cell Culture cell_plating Plate Cells on Coverslips cell_culture->cell_plating dye_prep Prepare Fura-2 AM Loading Solution cell_plating->dye_prep dye_loading Incubate Cells with Fura-2 AM dye_prep->dye_loading dye_wash Wash to Remove Excess Dye dye_loading->dye_wash deester Allow for De-esterification dye_wash->deester baseline Record Baseline Fluorescence deester->baseline This compound Apply this compound baseline->this compound stimulus Apply Stimulus (e.g., KCl) This compound->stimulus recording Record Post-Treatment Fluorescence stimulus->recording roi Define Regions of Interest (ROIs) recording->roi ratio Calculate 340/380 nm Ratio roi->ratio quantify Quantify Changes in [Ca²⁺]i ratio->quantify

Figure 1: General experimental workflow for calcium imaging with this compound.

Detailed Protocols

Protocol 1: Preparation of Primary Cells

The success of any calcium imaging experiment hinges on the health and viability of the primary cells. This protocol provides a general guideline for plating primary neurons, which can be adapted for other primary cell types.

Materials:

  • Primary cells of interest (e.g., primary cortical neurons)

  • Poly-L-lysine or other appropriate coating substrate

  • Autoclaved glass coverslips

  • 6-well culture plates

  • Cell culture medium appropriate for the cell type

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Coat Coverslips: Aseptically place sterile glass coverslips into the wells of a 6-well plate. Coat the coverslips with 0.01% poly-L-lysine for 10 minutes at room temperature.[1] Aspirate the coating solution and wash the coverslips three times with sterile PBS.[1]

  • Cell Plating: Plate the primary cells onto the coated coverslips at a suitable density. For primary neurons, a density of 0.2-0.5 million cells per well is often appropriate.[1]

  • Cell Culture: Culture the cells for the desired period to allow for adherence and maturation. For experiments involving transfected cells, seed the cells 48 hours prior to imaging and transfect 24 hours after seeding.[1]

Protocol 2: Fura-2 AM Loading

Proper loading of the calcium indicator is critical for obtaining a strong and uniform fluorescent signal.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • High-quality, anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4[8]

Reagent Preparation:

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of DMSO.[9][19] This stock solution can be stored at -20°C, protected from light and moisture, for several months.[19]

  • Pluronic F-127: Use a commercially available 20% solution in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fura-2 AM in the aqueous loading buffer.[8][11]

Loading Procedure:

  • Prepare Loading Solution: For a final concentration of 1 µg/mL Fura-2 AM, dilute the 1 mM stock solution into the recording buffer.[1][19] It is recommended to add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to improve dye solubility.[11]

  • Cell Washing: Wash the cultured primary cells twice with the recording buffer at room temperature for 5 minutes each.[1]

  • Dye Loading: Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8][9][19] The optimal loading time and temperature should be determined empirically for each primary cell type.[8][9]

  • Wash and De-esterification: After loading, wash the cells twice with fresh recording buffer for 5 minutes each to remove extracellular dye.[1] Then, incubate the cells in fresh recording buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[19]

Protocol 3: Calcium Imaging and this compound Application

Materials:

  • Fura-2 AM loaded primary cells on coverslips

  • Inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter around 510 nm.[1]

  • Digital camera and imaging software capable of ratiometric analysis.

  • Perfusion system for solution exchange (optional but recommended).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Stimulus solution (e.g., high potassium chloride (KCl) solution to induce depolarization).

  • Recording buffer.

Imaging Procedure:

  • Mount Coverslip: Mount the coverslip with the loaded cells onto an imaging chamber and add 0.5 ml of recording buffer.[19] Place the chamber on the microscope stage.

  • Baseline Recording: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.[1][9] Set the image acquisition interval between 1 and 10 seconds, depending on the expected kinetics of the calcium signals.[19]

  • This compound Application: Prepare the desired final concentration of this compound by diluting the stock solution in the recording buffer. A typical starting concentration range for in vitro experiments is 0.1 µM to 1 µM.[20][21] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.[21] Apply the this compound solution to the cells and incubate for a sufficient period to allow for channel blockade.

  • Stimulation and Recording: After this compound incubation, apply a stimulus to elicit a calcium response. For example, to activate voltage-gated calcium channels, perfuse the cells with a high KCl solution (e.g., 50 mM KCl). Continue recording the fluorescence changes at 340 nm and 380 nm excitation.

  • Control Experiment: In a parallel experiment, apply the vehicle (DMSO) instead of this compound to control for any effects of the solvent on the calcium response.

Data Analysis

The analysis of ratiometric calcium imaging data involves several key steps:

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments to measure the fluorescence intensity in those areas over time.[22]

  • Background Subtraction: Subtract the background fluorescence from the fluorescence intensity of each ROI at both excitation wavelengths.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each ROI at each time point.[9][19]

  • Data Interpretation: An increase in the F340/F380 ratio corresponds to an increase in intracellular Ca²⁺ concentration. The effect of this compound is determined by comparing the amplitude and kinetics of the calcium response in the presence and absence of the blocker.

For a more quantitative analysis, the 340/380 nm ratio can be converted to intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.[9][19]

Mechanism of this compound Action

The following diagram illustrates the mechanism by which this compound blocks L-type calcium channels.

niguldipine_mechanism cluster_intracellular Intracellular Space ltcc L-Type Calcium Channel (α1c subunit) ca_in Ca²⁺ ca_out Ca²⁺ ca_out->ltcc Influx response Cellular Response ca_in->response Triggers This compound This compound This compound->ltcc Blocks depolarization Membrane Depolarization depolarization->ltcc Activates

Figure 2: this compound blocks Ca²⁺ influx through L-type calcium channels.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or no fluorescence signal Incomplete de-esterification of Fura-2 AM.Increase the de-esterification time after washing.[19]
Poor dye loading.Optimize dye concentration, loading time, and temperature.[8][9] Consider using a different loading protocol or a different calcium indicator.
High background fluorescence Incomplete removal of extracellular dye.Increase the number and duration of washes after dye loading.[1]
Cell death or membrane leakage.Ensure cells are healthy and handle them gently during the procedure.
Phototoxicity or photobleaching Excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use a neutral density filter.[9]
Inconsistent results Variability in cell health or density.Use cells from the same passage number and ensure consistent plating density.[21]
Inconsistent dye loading.Standardize the dye loading protocol meticulously.[8]
Instability of the experimental setup.Ensure the microscope stage and perfusion system are stable to avoid movement artifacts.[23]
No effect of this compound Inactive compound.Use a fresh stock of this compound and verify its activity.
Insufficient concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions.[21]
L-type calcium channels are not involved in the observed response.Consider the possibility that other types of calcium channels or intracellular calcium stores are responsible for the signal.

Quantitative Data Summary

Parameter Fura-2 AM This compound
Indicator Type Ratiometric Chemical DyeL-Type Calcium Channel Blocker
Excitation Wavelengths 340 nm (Ca²⁺-bound), 380 nm (Ca²⁺-free)[8]N/A
Emission Wavelength ~510 nmN/A
Typical Loading Concentration 1-5 µM[1][9]N/A
Typical Working Concentration N/A0.1 - 1 µM[20][21]
Mechanism of Action Binds to intracellular Ca²⁺, causing a shift in excitation spectrum.Blocks the pore of L-type calcium channels, inhibiting Ca²⁺ influx.[3][5]
Advantages Ratiometric measurement reduces artifacts from dye loading and photobleaching.[8]High affinity and selectivity for L-type calcium channels.[3][17]
Considerations Requires a dual-wavelength excitation light source. Can buffer intracellular Ca²⁺.Can have off-target effects at higher concentrations.[3][18]

Conclusion

The combination of calcium imaging with the pharmacological tool this compound provides a robust and specific method for investigating the role of L-type calcium channels in primary cell physiology. By following the detailed protocols and considering the potential pitfalls outlined in this guide, researchers can obtain reliable and insightful data on the intricate dynamics of cellular calcium signaling.

References

  • Moodle@Units. Ca2+ imaging with FURA-2 AM. [Link]

  • Grokipedia. This compound. [Link]

  • Piatkevich, Y. G., et al. (2018). EZcalcium: Open-Source Toolbox for Analysis of Calcium Imaging Data. Frontiers in Neural Circuits, 12, 6. [Link]

  • Simons Foundation. Calcium Imaging Data Analysis. [Link]

  • BrainVTA. Calcium imaging protocol. [Link]

  • NIH. Calcium Imaging of Cortical Neurons using Fura-2 AM. [Link]

  • NIH. Lessons from the use of in vivo cellular calcium imaging in primary sensory neurons and spinal cord. [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

  • FocalPlane. First steps for presentation and analysis of calcium imaging data. [Link]

  • NIH. The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. [Link]

  • CaltechDATA. First steps for presentation and analysis of calcium imaging data. [Link]

  • CS229. Automated Analysis of Calcium Imaging Data. [Link]

  • Animalab. How to use calcium imaging for investigating cell signaling. [Link]

  • PLOS ONE. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. [Link]

  • PubMed. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. [Link]

  • NIH. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging. [Link]

  • Current Protocols in Neuroscience. Loading neurons with dextran conjugated calcium indicators in intact nervous tissue. [Link]

  • JoVE. Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique. [Link]

  • DergiPark. Calcium imaging techniques in cell lines. [Link]

  • SciSpace. Genetically Encoded Calcium Indicators as Probes to Assess the Role of Calcium Channels in Disease and for High-Throughput Drug. [Link]

  • Frontiers. Using genetically encoded calcium indicators to study astrocyte physiology: A field guide. [Link]

  • NIH. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. [Link]

  • PubMed. The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. [Link]

  • NIH. Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons. [Link]

  • NIH. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. [Link]

  • Spectrum. Widely used calcium imaging protocol can lead to spurious results, new paper cautions. [Link]

  • Deranged Physiology. Calcium channel blockers. [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. Problems with calcium imaging of neurons?. [Link]

  • NIH. This compound. [Link]

  • PubMed. Effects of this compound, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. [Link]

  • ResearchGate. Troubleshooting Thermal Calcium Imaging Set-up: Not seeing responses?. [Link]

  • NIH. Which concentrations are optimal for in vitro testing?. [Link]

Sources

Application Notes & Protocols: Determining Niguldipine Receptor Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Niguldipine, a dihydropyridine derivative, is a potent pharmacological tool characterized by its high affinity for L-type calcium channels and a specific subtype of alpha-1 adrenergic receptors (α1A-AR).[1][2] Accurately quantifying its binding affinity (expressed as Kᵢ) is fundamental for its application in drug discovery and neuropharmacology. Radioligand binding assays represent the gold standard for directly measuring the interaction between a ligand and its receptor target due to their sensitivity and robustness.[3][4] This document provides a comprehensive guide, including detailed protocols and theoretical considerations, for determining the binding affinity of this compound at its primary targets using saturation and competition radioligand binding assays.

Scientific Principle: The Foundation of Ligand Binding

Radioligand binding assays are a powerful in vitro technique used to quantify the interaction between a ligand and its receptor.[5] The core principle involves using a radioactively labeled compound (the radioligand) to trace and measure its binding to a receptor within a biological sample, such as a tissue membrane preparation or cultured cells.[5][6]

There are two primary experimental designs relevant to characterizing this compound:

  • Saturation Binding Assay : This experiment determines the receptor density (Bₘₐₓ) in a given tissue and the equilibrium dissociation constant (Kₑ) of the radioligand itself.[3][7] It is performed by incubating the receptor source with increasing concentrations of the radioligand until saturation is reached.[8]

  • Competition Binding Assay : This is the key experiment to determine the affinity of an unlabeled test compound like this compound. Here, a fixed concentration of a specific radioligand is incubated with the receptor source in the presence of varying concentrations of unlabeled this compound.[4] this compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific radioligand binding is known as the IC₅₀. This value is then used to calculate the inhibition constant (Kᵢ), which reflects the true affinity of this compound for the receptor.[6][9]

A critical concept in these assays is distinguishing between specific and non-specific binding.

  • Total Binding : Radioactivity measured when the radioligand is incubated with the receptor preparation alone.

  • Non-Specific Binding (NSB) : Binding of the radioligand to non-receptor components (e.g., lipids, filters).[10] This is measured in the presence of a saturating concentration of an unlabeled competitor, which occupies all specific receptor sites.[8][10]

  • Specific Binding : The value of interest, representing true receptor binding. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding .

Experimental Design & Key Targets

This compound is known to bind with very high affinity to two primary targets:

  • L-type Calcium Channels : As a dihydropyridine, this is its canonical target class.[11][12] A suitable radioligand for competition assays is [³H]nitrendipine or [³H]nimodipine .[13][14]

  • Alpha-1A Adrenergic Receptors (α1A-AR) : this compound is a potent and selective antagonist for this G-protein coupled receptor subtype.[2][15] The standard radioligand for this target is [³H]prazosin .[2]

This guide will provide protocols applicable to both targets, utilizing a membrane preparation from a relevant source (e.g., guinea pig heart for L-type Ca²⁺ channels, rat brain cortex for α1A-AR).[2]

Materials & Reagents

Category Item Notes
Ligands Unlabeled this compound HydrochlorideTest compound. Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM) and serially dilute for the assay.[11]
Radioligand (e.g., [³H]prazosin or [³H]nitrendipine)Select based on the target. Must have high specific activity (>20 Ci/mmol) and purity.[8]
Unlabeled Competitor for NSBe.g., Phentolamine for α1A-AR; unlabeled Nitrendipine for L-type Ca²⁺ channels. Used at ~1000x its Kᵢ.[16]
Receptor Source Tissue (e.g., rat brain cortex, guinea pig heart) or Cultured CellsSource should be rich in the target receptor. Store at -80°C.
Buffers Homogenization Buffer50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors (e.g., PMSF, leupeptin).
Assay Buffer50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂. Buffer composition can be critical for receptor integrity.[17]
Equipment Glass-Teflon HomogenizerFor tissue disruption.
High-speed Refrigerated CentrifugeFor preparing membrane fractions.
Liquid Scintillation CounterFor quantifying radioactivity.
Brandel or Tomtec Cell Harvester (Filtration Manifold)For rapid separation of bound and free radioligand.
Consumables Glass Fiber Filters (e.g., Whatman GF/B or GF/C)Pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged radioligands.
Scintillation Vials & Scintillation CocktailFor counting radioactivity.
96-well plates or polypropylene tubes

Step-by-Step Protocols

Protocol 1: Membrane Preparation from Tissue

This protocol describes a general method for preparing a crude membrane fraction enriched with receptors.

  • Tissue Dissection : Rapidly dissect the target tissue (e.g., rat brain cortex) on ice.

  • Homogenization : Weigh the tissue and place it in 10-20 volumes of ice-cold Homogenization Buffer. Homogenize with a Glass-Teflon homogenizer (10-15 strokes).

  • Initial Centrifugation : Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting : Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C. The resulting pellet is the crude membrane fraction.

  • Washing : Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the high-speed centrifugation step. This wash step removes endogenous substances that might interfere with binding.

  • Final Preparation : Resuspend the final pellet in a small volume of Assay Buffer.

  • Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage : Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Binding Assay (Radioligand Characterization)

This protocol is essential for determining the Kₑ and Bₘₐₓ of your radioligand with your specific membrane preparation. This must be done before proceeding to competition assays.

  • Assay Setup : In a 96-well plate or tubes, prepare the following in triplicate:

    • Total Binding : Add 8-12 different concentrations of the radioligand (e.g., 0.01 to 10 nM for [³H]prazosin).

    • Non-Specific Binding (NSB) : Add the same range of radioligand concentrations, plus a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).

  • Add Membranes : Add a consistent amount of the membrane preparation to each well (typically 25-100 µg protein/well).

  • Incubation : Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Scientist's Note: Equilibrium time should be determined empirically for each receptor/ligand system, especially at the lowest radioligand concentrations.[18]

  • Termination : Terminate the binding reaction by rapid filtration using a cell harvester over PEI-soaked glass fiber filters.

  • Washing : Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting : Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol 3: Competition Binding Assay (Determining this compound Kᵢ)

This is the primary experiment for determining this compound's binding affinity.

  • Assay Setup : Prepare the following sets of tubes/wells in triplicate:

    • Total Binding : Assay Buffer + Radioligand + Membrane Preparation.

    • Non-Specific Binding (NSB) : Assay Buffer + Radioligand + High concentration of unlabeled competitor + Membrane Preparation.

    • Competition : Assay Buffer + Radioligand + Increasing concentrations of unlabeled this compound (e.g., 12 concentrations from 1 pM to 10 µM) + Membrane Preparation.

    • Critical Point: The concentration of the radioligand should be at or below its Kₑ value determined from the saturation assay.[8][16] This maximizes the assay's sensitivity to the competing compound.

  • Reagent Addition : Add reagents in the order listed above. It is common practice to add the unlabeled compounds first, followed by the radioligand, and finally initiate the reaction by adding the membrane preparation.

  • Incubation, Termination, and Counting : Follow steps 3-6 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Visualizing the Workflow

The entire process, from preparation to analysis, follows a logical sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Tissue or Cell Homogenization P2 Differential Centrifugation P1->P2 P3 Membrane Pellet Resuspension P2->P3 P4 Protein Quantification P3->P4 A1 Incubate Membranes with: - Radioligand - +/- Unlabeled this compound P4->A1 A2 Rapid Filtration (Separate Bound from Free) A1->A2 A3 Liquid Scintillation Counting (Measure CPM) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Non-linear Regression (Fit Curve to Data) D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Radioligand binding assay experimental workflow.

Analysis of Saturation Data
  • Convert CPM to DPM (Disintegrations Per Minute) using the counter's efficiency.

  • Calculate the molar concentration of the radioligand in each well.

  • Calculate specific binding (Total DPM - NSB DPM) at each concentration.

  • Plot specific binding (Y-axis) against the free radioligand concentration (X-axis).

  • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site specific binding" equation. This will yield the Kₑ (in nM) and Bₘₐₓ (in fmol/mg protein).[7][9]

Analysis of Competition Data
  • Calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = 100 * (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)

  • Plot the % Specific Binding (Y-axis) against the log concentration of this compound (X-axis).

  • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ .[19] The IC₅₀ is the concentration of this compound that displaces 50% of the specific radioligand binding.

Visualizing Competitive Binding

The principle of the competition assay is a dynamic equilibrium between the labeled and unlabeled ligands.

G cluster_ligands cluster_complex R Receptor RL Bound Radioligand R->RL Measured Signal RI Bound This compound R->RI No Signal L_radio Radioligand ([L]) L_radio->R Binds (Kd) L_nigul This compound ([I]) L_nigul->R Competes (Ki)

Caption: Principle of competitive radioligand binding.

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ is an assay-dependent value. To find the intrinsic affinity of this compound (Kᵢ), which is assay-independent, use the Cheng-Prusoff equation .[20][21]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀ is the value determined from your competition curve.

  • [L] is the concentration of radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand (determined from the saturation experiment).

Trustworthiness Check: This conversion is crucial. Reporting only an IC₅₀ value without the context of the radioligand concentration and its Kₑ is insufficient for comparing affinities across different studies. The Kᵢ value is the standardized measure of affinity.[22]

Expected Results for this compound

Based on published literature, this compound exhibits very high affinity for its targets. The (+)-enantiomer is generally more potent.[2]

Target Tissue/System Radioligand Reported Kᵢ Value (approx.) Reference
L-type Ca²⁺ Channel Guinea Pig Heart[³H]isradipine45 pM[2]
L-type Ca²⁺ Channel Guinea Pig Brain[³H]isradipine140 pM[2]
α1A-Adrenoceptor Rat Brain Cortex[³H]prazosin52 pM[2]
α1A-Adrenoceptor Human (recombinant)[³H]prazosin0.16 nM[23][24]
α1B-Adrenoceptor Human[³H]prazosin25 nM[23]

Note: These values are illustrative. Experimental values will depend on specific conditions such as temperature, buffer composition, and tissue preparation.

Troubleshooting & Expert Insights

  • High Non-Specific Binding (>50% of total) : This can obscure the specific binding signal.[10]

    • Cause : Radioligand may be too hydrophobic; insufficient washing; filter binding.

    • Solution : Reduce membrane protein concentration. Increase the number and volume of washes. Ensure filters are pre-treated with PEI. Consider a different, more hydrophilic radioligand if the problem persists.[8]

  • Shallow Competition Curve (Hill Slope ≠ 1) :

    • Cause : May indicate multiple binding sites with different affinities, allosteric interactions, or a failure to reach equilibrium.

    • Solution : Ensure incubation times are sufficient. Analyze data with a two-site fitting model. This compound's interaction with α1-adrenoceptors has been shown to fit a two-site model in some tissues.[2][15]

  • High Data Variability :

    • Cause : Inconsistent pipetting, membrane clumping, or uneven filter washing.

    • Solution : Ensure membranes are well-resuspended before pipetting. Use a multi-channel pipette for additions. Automate the filtration and washing steps with a cell harvester if possible.

References

  • This compound - Grokipedia. (n.d.). Vertex AI Search. Retrieved January 13, 2026.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145.
  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved January 13, 2026.
  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. (n.d.). Slideshare. Retrieved January 13, 2026.
  • This compound HCl, L-type Ca2+ channel blocker (TBI1215). (n.d.). Tribioscience. Retrieved January 13, 2026.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 13, 2026.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity. Retrieved January 13, 2026.
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  • This compound Hydrochloride - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 13, 2026.
  • L-type calcium channel Antagonist, Gene. (n.d.). MedchemExpress.com. Retrieved January 13, 2026.
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  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015, March 22). YouTube. Retrieved January 13, 2026.
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  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 13, 2026.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(15), e1880.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016).
  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved January 13, 2026.
  • Radioligand Saturation Binding for Quantitative Analysis of Ligand-Receptor Interactions. (2016). Europe PMC. Retrieved January 13, 2026.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI Bookshelf. Retrieved January 13, 2026.
  • Ligand binding assay. (n.d.). Wikipedia. Retrieved January 13, 2026.
  • IC50-to-Ki converter. (n.d.). National Cancer Institute. Retrieved January 13, 2026.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009, April 24). Nucleic Acids Research. Retrieved January 13, 2026.
  • IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. (2023, January 9). YouTube. Retrieved January 13, 2026.
  • BindingDB BDBM50453799 this compound. (n.d.). BindingDB. Retrieved January 13, 2026.
  • (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009).
  • How to determine the IC50 value with a competitive binding kinetic test? (2022, February 25).
  • Pasca, M., et al. (2003). Characterization of the dexthis compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Biochemistry, 42(19), 5779-5787.
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  • Ehlert, F. J., et al. (1982). Binding of a Calcium Antagonist, [3H]Nitrendipine, to High Affinity Sites in Bovine Aortic Smooth Muscle and Canine Cardiac Membranes.
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HPLC method for quantification of Niguldipine in serum

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of Nilvadipine in Human Serum by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Nilvadipine is a potent dihydropyridine calcium channel blocker prescribed for the management of hypertension and angina pectoris.[1] Its therapeutic mechanism involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] The pharmacokinetic profile of nilvadipine, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. Accurate quantification of nilvadipine concentrations in serum is therefore indispensable for clinical pharmacology studies, therapeutic drug monitoring, and bioequivalence assessments.

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of nilvadipine in human serum. The described protocol emphasizes not only the procedural steps but also the scientific rationale behind them, providing researchers with a comprehensive framework for reliable bioanalysis.

Principle of the Method

The method is based on the principle of reverse-phase chromatography, a technique ideally suited for separating non-polar or moderately polar compounds like nilvadipine from the complex biological matrix of serum.[2][3] In this mode of chromatography, the stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is a polar solvent mixture.[4][5]

The workflow begins with the isolation of nilvadipine from serum proteins and other endogenous components using a liquid-liquid extraction (LLE) technique.[6] An internal standard (IS), such as nifedipine or another structurally similar compound, is added prior to extraction to correct for variability during sample processing and injection. Following extraction and solvent evaporation, the residue is reconstituted and injected into the HPLC system.

Components are separated based on their hydrophobicity; more non-polar compounds (like nilvadipine) interact more strongly with the C18 stationary phase and are retained longer.[5] By using a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, the analytes are eluted from the column at characteristic times, known as retention times.[2] Quantification is achieved by measuring the peak area of the analyte and the internal standard at a specific UV wavelength where nilvadipine exhibits strong absorbance.

Materials and Methods

Chemicals and Reagents
  • Nilvadipine reference standard (>99% purity)

  • Nifedipine (or other suitable internal standard, >99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Sodium hydroxide, analytical grade

  • Diethyl ether, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human serum (for calibration and quality control standards)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with the following components is required:

  • Solvent delivery pump capable of isocratic elution

  • Autosampler with temperature control

  • Column oven

  • Variable wavelength UV-Vis detector

The specific chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 20 mM KH₂PO₄ buffer (pH adjusted to 4.5 with phosphoric acid) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection UV at 240 nm
Internal Standard Nifedipine

Rationale: A C18 column is selected due to the hydrophobic nature of nilvadipine.[4] The mobile phase composition of acetonitrile and a phosphate buffer provides a good balance of solvent strength to achieve adequate retention and separation.[7] Maintaining a controlled pH of 4.5 ensures consistent ionization of any acidic or basic functional groups, leading to reproducible retention times. A column temperature of 35°C reduces mobile phase viscosity and can improve peak symmetry. The detection wavelength of 240 nm is chosen for optimal sensitivity based on the UV absorbance spectrum of dihydropyridine compounds.[7]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of nilvadipine and internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These solutions should be stored at 2-8°C and protected from light. Nilvadipine is known to be light-sensitive.

  • Working Standard Solutions: Prepare a series of working standard solutions of nilvadipine by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human serum to prepare CC samples covering the expected therapeutic range (e.g., 5–200 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 15, 75, and 150 ng/mL) in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of nilvadipine from a 0.5 mL serum sample.

  • Aliquot and Spike: Pipette 0.5 mL of serum sample (unknown, CC, or QC) into a 10 mL glass centrifuge tube. Add 25 µL of the IS working solution (e.g., at 1 µg/mL). Vortex for 10 seconds.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to the tube to raise the pH to approximately 9. Vortex briefly. Causality: Adjusting the pH to be well above the pKa of any acidic protons ensures that nilvadipine is in its neutral, non-ionized form, which maximizes its partitioning into the non-polar organic extraction solvent.

  • Extraction: Add 5 mL of diethyl ether to the tube. Cap and vortex vigorously for 2 minutes. This step facilitates the transfer of the drug from the aqueous serum phase to the organic phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. This will result in a clear separation between the upper organic layer (containing nilvadipine and IS) and the lower aqueous/protein layer.

  • Isolate Extract: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, being careful not to disturb the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted solution to an autosampler vial for injection into the HPLC system.

Sample Preparation Workflow Diagram

G cluster_prep Liquid-Liquid Extraction Protocol serum 1. Aliquot 0.5 mL Serum spike 2. Spike with Internal Standard serum->spike ph_adjust 3. Adjust pH with 0.1 M NaOH spike->ph_adjust extract 4. Add 5 mL Diethyl Ether & Vortex ph_adjust->extract centrifuge 5. Centrifuge at 4000 rpm extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness (N₂) transfer->evaporate reconstitute 8. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject 9. Inject 20 µL into HPLC reconstitute->inject

Caption: Workflow for Nilvadipine extraction from serum.

Method Validation

To ensure the reliability of the bioanalytical data, the method must be validated according to established international guidelines, such as those from the International Council for Harmonisation (ICH) M10.[8][9]

  • Selectivity: Analyze at least six different blank serum lots to ensure no endogenous components interfere with the peaks of nilvadipine or the IS.

  • Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of nilvadipine. The curve should be analyzed using a weighted (e.g., 1/x²) linear regression model. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days (inter-day) with at least five replicates per concentration on each day (intra-day). The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).[10][11]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).

  • Extraction Recovery: Compare the peak areas of analytes from extracted QC samples to those of unextracted standards prepared in the mobile phase at the same concentration. Recovery should be consistent and reproducible across the concentration range.

  • Stability: Evaluate the stability of nilvadipine in serum under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4-6 hours.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Representative Validation Data (Example)

Table 1: Linearity of the Calibration Curve

Parameter Result
Linearity Range 5 - 200 ng/mL
Regression Model Weighted (1/x²)

| Correlation (r²) | > 0.998 |

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
Low (15) 98.5 4.2 101.2 5.8
Mid (75) 102.1 3.1 100.5 4.1

| High (150) | 99.3 | 2.5 | 98.9 | 3.3 |

Conclusion

The RP-HPLC method described in this application note provides a selective, accurate, and precise system for the quantification of nilvadipine in human serum. The liquid-liquid extraction protocol ensures a clean sample extract, minimizing matrix interference and leading to reliable chromatographic performance. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for pharmacokinetic studies and other clinical applications requiring the measurement of nilvadipine concentrations.

References

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Available from: [Link]

  • Hirasawa N, Ishise T, Miyata H, Danjo K. Physicochemical characterization and drug release studies of nilvadipine solid dispersions using water-insoluble polymer as a carrier. Drug Dev Ind Pharm. 2003;29(5):539-50. Available from: [Link]

  • Wyszecka-Kaszuba E, Rola P, Giebułtowicz J. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? J Pharm Biomed Anal. 2019;165:381-385. Available from: [Link]

  • Wisdomlib. Reverse-phase high performance liquid chromatography: Significance and symbolism. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4494, Nilvadipine. Available from: [Link]

  • Cheméo. Chemical Properties of Nilvadipine (CAS 75530-68-6). Available from: [Link]

  • ResearchGate. Physicochemical Characterization and Drug Release Studies of Nilvadipine Solid Dispersions Using Water-Insoluble Polymer as a Carrier. Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Cooper H, Koç M. Reverse-phase HPLC analysis and purification of small molecules. Methods Enzymol. 2013;533:291-301. Available from: [Link]

  • ResearchGate. How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • American Chemical Society Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Anal Chem. 2016;88(1):442-61. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview. Available from: [Link]

  • Thermo Fisher Scientific. Sample Preparation for HPLC. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • Rosseel MT, Bogaert MG. Specific HPLC assay for serum nifedipine. J Pharm Sci. 1983;72(6):692-3. Available from: [Link]

  • Semantic Scholar. Various analytical estimation techniques for quantification of Nifedipine: A review. Available from: [Link]

  • Zendelovska D, Simeska S, Sibinovska O, et al. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2006;839(1-2):85-8. Available from: [Link]

  • ResearchGate. Determination of nifedipine in human serum by HPLC-MS/MS. Available from: [Link]

Sources

Application Notes and Protocols for Cell Culture Preparation in Niguldipine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of Niguldipine

This compound, a dihydropyridine derivative, is a potent L-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[1] Its dual mechanism of action makes it a compound of significant interest in cardiovascular and neurological research. Understanding its effects at the cellular level is paramount to elucidating its therapeutic potential. This guide provides a comprehensive framework for the preparation of relevant cell cultures for investigating the cellular and molecular impact of this compound. We will delve into the rationale behind the selection of appropriate cell models and provide detailed, field-proven protocols for their culture, differentiation, and subsequent use in key functional assays. Our focus is on establishing robust and reproducible experimental systems to ensure the generation of high-quality, reliable data.

I. Strategic Selection of Cellular Models

The choice of an appropriate cell line is the cornerstone of any successful in vitro study. For investigating a compound like this compound, with its known effects on neuronal and cardiovascular systems, the selection should be driven by the expression of L-type calcium channels and, if relevant to the research question, α1A-adrenergic receptors.

Table 1: Recommended Cell Lines for this compound Studies

Cell LineOriginKey CharacteristicsRecommended For
SH-SY5Y Human NeuroblastomaAdrenergic neuronal phenotype, expresses L-type calcium channels. Can be differentiated into a more mature neuronal phenotype.[2][3]Neuroprotection assays, calcium imaging, neurite outgrowth studies.
PC12 Rat PheochromocytomaDifferentiates into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF), expresses L-type calcium channels.[4][5]Neurite outgrowth assays, neuroprotection studies, electrophysiology.
HEK293 Human Embryonic KidneyHighly transfectable, low endogenous channel expression. Ideal for heterologous expression of specific calcium channel subunits.Electrophysiological studies of specific L-type calcium channel isoforms.

The causality behind these choices lies in their physiological relevance and experimental tractability. SH-SY5Y and PC12 cells provide a neuronal context, crucial for studying the neuroprotective or neurotoxic potential of this compound. HEK293 cells, on the other hand, offer a "clean" background for dissecting the compound's specific interactions with L-type calcium channel subtypes.

II. Quality Control: The Foundation of Trustworthy Data

The integrity of your cell culture is non-negotiable. Rigorous quality control (QC) is a self-validating system that ensures the reproducibility and reliability of your experimental findings.

  • Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to confirm their identity and rule out cross-contamination.[6]

  • Mycoplasma Testing: Routinely screen for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[6]

  • Monitor Cell Health: Regularly observe cell morphology, growth rate, and confluence. Any deviations from the norm should be investigated.

  • Aseptic Technique: Strict aseptic technique is paramount to prevent microbial contamination.

III. Detailed Protocols for Cell Culture Preparation

The following protocols are designed to provide a robust starting point for your experiments. Remember that optimization for your specific laboratory conditions and reagent lots is always recommended.

A. SH-SY5Y Cell Culture and Differentiation

SH-SY5Y cells, when differentiated, provide a more physiologically relevant model of mature neurons.

1. General Culture of SH-SY5Y Cells:

  • Media: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Passaging: Subculture when cells reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Re-seed at a 1:5 to 1:10 ratio.

2. Neuronal Differentiation of SH-SY5Y Cells:

This protocol induces a mature neuronal phenotype with enhanced neurite outgrowth.

  • Day 1: Seed SH-SY5Y cells onto collagen-coated plates or coverslips in complete medium at a density that will result in approximately 20-30% confluency the next day.

  • Day 2: Replace the medium with differentiation medium: DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA).

  • Day 4: Perform a half-media change with fresh differentiation medium.

  • Day 6: Replace the medium with serum-free DMEM/F-12 containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).

  • Day 8 onwards: Perform a half-media change with fresh serum-free medium containing BDNF every 2-3 days. The cells should exhibit a differentiated, neuron-like morphology with extensive neurite networks within 7-10 days.

SHSY5Y_Differentiation Day1 Day 1: Seed SH-SY5Y cells (20-30% confluency) Day2 Day 2: Add Differentiation Medium (1% FBS + 10µM RA) Day1->Day2 Day4 Day 4: Half-media change Day2->Day4 Day6 Day 6: Switch to Serum-Free Medium (+ 50ng/mL BDNF) Day4->Day6 Day8 Day 8+: Maintain in BDNF-containing medium Day6->Day8

SH-SY5Y Neuronal Differentiation Workflow
B. PC12 Cell Culture and Differentiation

NGF-induced differentiation of PC12 cells is a classic model for studying neurite outgrowth and neuronal signaling.

1. General Culture of PC12 Cells:

  • Media: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator on collagen-coated flasks.

  • Passaging: Subculture when cells reach 80% confluency. Detach cells by gentle pipetting with fresh medium. PC12 cells adhere weakly and do not typically require trypsinization. Re-seed at a 1:3 to 1:6 ratio.

2. Neuronal Differentiation of PC12 Cells:

  • Day 1: Seed PC12 cells onto collagen-coated plates or coverslips in complete medium at a density of 1-2 x 10^5 cells/cm².

  • Day 2: Replace the medium with differentiation medium: low-serum RPMI-1640 (1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF).

  • Day 4 onwards: Perform a half-media change with fresh differentiation medium every 2-3 days. Neurite outgrowth should be visible within 2-3 days and well-developed by 7 days. Studies have shown that nimodipine, a compound similar to this compound, can promote neurite outgrowth in PC12 cells.[4][5][7][8]

IV. Functional Assays for Assessing this compound's Effects

Once your cell cultures are prepared and, if necessary, differentiated, you can proceed with functional assays to investigate the effects of this compound.

A. Calcium Imaging Assay

This assay directly measures changes in intracellular calcium concentration, providing a real-time assessment of L-type calcium channel blockade.

1. Protocol for Fluo-4 AM Calcium Imaging:

  • Cell Seeding: Seed differentiated SH-SY5Y or PC12 cells onto black-walled, clear-bottom 96-well plates coated with collagen. Optimal seeding density should be determined empirically but is typically in the range of 4-8 x 10^4 cells per well.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 2-5 µM in serum-free medium or HBSS).

    • Remove the culture medium from the cells and wash once with Hank's Balanced Salt Solution (HBSS).

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Treatment: Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Depolarization and Measurement:

    • Measure baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~494/516 nm).

    • Induce depolarization by adding a high concentration of potassium chloride (KCl, final concentration ~50-90 mM).

    • Immediately begin kinetic fluorescence measurements to capture the calcium influx.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence intensity following KCl depolarization compared to vehicle-treated control wells.

Calcium_Imaging_Workflow Seed Seed Differentiated Cells in 96-well plate Load Load with Fluo-4 AM Seed->Load Wash1 Wash to remove excess dye Load->Wash1 Treat Treat with this compound Wash1->Treat Measure Measure Baseline Fluorescence Treat->Measure Depolarize Depolarize with KCl Measure->Depolarize Read Kinetic Fluorescence Reading Depolarize->Read

Calcium Imaging Assay Workflow
B. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

1. Protocol for MTT Assay:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a pre-determined optimal density (e.g., 1-5 x 10^4 cells per well) and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Troubleshooting Common Assay Issues:

  • High Background in Calcium Imaging: Ensure complete removal of Fluo-4 AM loading solution. Use phenol red-free medium during the assay.

  • Variability in MTT Assay: Ensure even cell seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[9][10] Ensure complete solubilization of formazan crystals.[9]

V. Advanced Techniques: Patch-Clamp Electrophysiology

For a detailed mechanistic understanding of this compound's interaction with L-type calcium channels, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion currents through the channels in response to voltage changes. While a detailed protocol is beyond the scope of this application note, the general workflow involves:

  • Cell Preparation: Plating cells (often HEK293 cells stably expressing the channel of interest) on glass coverslips.

  • Recording: Forming a high-resistance seal between a glass micropipette and the cell membrane.

  • Data Acquisition: Applying voltage protocols to elicit channel opening and recording the resulting currents in the absence and presence of this compound.

This technique can provide precise information on the potency (IC50) and the voltage- and use-dependent nature of the block.

VI. Conclusion: A Roadmap for Rigorous this compound Research

The protocols and guidelines presented here provide a comprehensive roadmap for preparing and utilizing cell cultures for the investigation of this compound. By adhering to rigorous quality control standards, employing physiologically relevant cellular models, and executing well-controlled functional assays, researchers can generate high-quality, reproducible data. This, in turn, will contribute to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Iranian Journal of Basic Medical Sciences. (2021). Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Iran J Basic Med Sci, 24(1), 51-57.
  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • Kuskabe, T., et al. (2021). Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Iranian Journal of Basic Medical Sciences, 24(1), 51-57.
  • Select Science. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
  • Hasegawa, Y. (2021). Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Iranian Journal of Basic Medical Sciences, 24(1), 51-57.
  • Benchchem. (n.d.). Avoiding artifacts in fluorescence-based assays with ER-000444793.
  • ResearchGate. (n.d.). Effect of nimodipine on neurite outgrowth in PC12 cells.
  • ResearchGate. (2025). How to prevent variations in MTT assay?
  • Reddit. (2023). struggling with MTT assay.
  • PubMed. (n.d.). Inhibitory effect of nicardipine on rotenone-induced apoptosis in SH-SY5Y human neuroblastoma cells.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • PubMed Central. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Br J Pharmacol, 97(3), 957-67.
  • MDPI. (n.d.). Quality Control of Cell Lines Using DNA as Target.
  • PubMed. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Arch, 420(3-4), 410-2.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • PubMed Central. (2022). Correcting motion induced fluorescence artifacts in two-channel neural imaging.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Spectrum. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions.
  • Drug Target Review. (2026). Quality over quantity: drug discovery automation in 2026.
  • National Institutes of Health. (n.d.). Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?
  • PubMed. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Br J Pharmacol, 97(3), 957-67.
  • PubMed. (n.d.). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol.
  • PubMed. (n.d.). Effects of this compound, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs.
  • MDPI. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways.
  • PubMed. (n.d.). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine.
  • MDPI. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata.
  • PubMed Central. (n.d.). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein.
  • PubMed. (n.d.). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.

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Application Note: Spectrophotometric Analysis of Niguldipine Solutions for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative determination of Niguldipine in solution using UV-Visible spectrophotometry. This compound, a dihydropyridine calcium channel blocker, exhibits strong absorbance in the ultraviolet (UV) region, making this analytical technique a straightforward, cost-effective, and reliable method for its quantification in bulk drug substances and pharmaceutical formulations.[1][2][3][4] This document outlines the fundamental principles, detailed experimental protocols, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][5]

Introduction to Spectrophotometric Analysis in Pharmaceutical QC

UV-Visible spectrophotometry is a cornerstone of pharmaceutical analysis, predicated on the principle that the quantity of light absorbed by a solution is directly proportional to the concentration of the analyte.[6] This relationship is mathematically described by the Beer-Lambert Law, which forms the basis for quantitative analysis.[6] For a given analyte, the wavelength of maximum absorbance (λmax) is a characteristic feature that provides specificity and maximum sensitivity for the measurement. This technique is widely employed for assay determination, purity assessment, and dissolution studies of various pharmaceutical compounds.

This compound, with its dihydropyridine chromophore, is well-suited for UV spectrophotometric analysis.[1][2][3][4] However, like other 1,4-dihydropyridine derivatives, this compound is known to be light-sensitive, which necessitates specific handling procedures to prevent photodegradation and ensure accurate analytical results.[7][8][9][10][11]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₆H₃₉N₃O₆PubChem CID: 1236
Molar Mass609.7 g/mol PubChem CID: 1236
Chemical ClassDihydropyridine Calcium Channel BlockerWikipedia
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[3]

Principle of the Method: The Beer-Lambert Law

The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant specific to the analyte at a given wavelength (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

By measuring the absorbance of a this compound solution at its λmax and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of an unknown sample can be accurately determined.

BeerLambertLaw Concentration Concentration (c) Relationship Directly Proportional (Beer-Lambert Law) Concentration->Relationship Increases Absorbance Absorbance (A) Relationship->Absorbance Increases SpectrophotometryWorkflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Blank Blank (Methanol) Zero Zero with Blank Blank->Zero Standards Working Standards (2-20 µg/mL) MeasureAbs Measure Absorbance of Standards and Sample Standards->MeasureAbs Sample Sample Solution (~10 µg/mL) Sample->MeasureAbs SetWavelength Determine λmax (scan 200-400 nm) SetWavelength->Zero Zero->MeasureAbs CalCurve Construct Calibration Curve (Absorbance vs. Concentration) MeasureAbs->CalCurve CalcConc Calculate Sample Concentration CalCurve->CalcConc

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

4.3.1. Determination of Wavelength of Maximum Absorbance (λmax)

  • Use methanol as the blank.

  • Scan the 10 µg/mL working standard solution from 400 nm to 200 nm.

  • The wavelength at which maximum absorbance is observed is the λmax. For dihydropyridines like Nimodipine and Nisoldipine, the λmax is typically in the range of 235-240 nm. [1][2][4][5] 4.3.2. Measurement of Absorbance

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with methanol.

  • Measure the absorbance of each working standard solution and the sample solution.

Data Analysis and Calculations

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Calculation of Sample Concentration: The concentration of this compound in the sample solution can be calculated from the regression equation by substituting the absorbance of the sample solution for 'y'.

    Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

  • Assay Calculation for Bulk Drug/Tablets:

    % Assay = (Concentration of Sample (µg/mL) / Nominal Concentration (µg/mL)) x (Weight of Standard / Weight of Sample) x Purity of Standard x 100

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. [2][5]

Validation Parameter Acceptance Criteria Protocol Summary
Linearity Correlation coefficient (r²) ≥ 0.999 Analyze at least five concentrations across the specified range (e.g., 2-20 µg/mL). Plot absorbance vs. concentration and perform linear regression.
Accuracy % Recovery between 98.0% and 102.0% Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision % RSD ≤ 2.0% Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. Intermediate Precision (Inter-day): Analyze six replicate sample preparations on a different day by a different analyst.
Specificity No interference from excipients at the λmax Analyze a placebo solution (containing all excipients but no this compound). The absorbance should be negligible at the λmax of this compound.
Limit of Detection (LOD) - Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S).

| Limit of Quantitation (LOQ) | - | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ / S). |

Conclusion

The UV-Visible spectrophotometric method described in this application note is a simple, rapid, accurate, and precise technique for the quantitative analysis of this compound in solutions. Adherence to the outlined protocols, particularly the precautions regarding light sensitivity, is crucial for obtaining reliable and reproducible results. The method is suitable for routine quality control analysis of this compound in both bulk drug and pharmaceutical dosage forms.

References

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future medicinal chemistry, 8(2), 107–115.
  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2015).
  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2015).
  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2011).
  • Kristl, A., Vrecer, F., & Rozman, B. (2004).
  • Safhi, M. M. (2012). Novel spectrophotometric method for the estimation of Nisoldipine in bulk and pharmaceutical dosage forms.
  • Sahana R., et al. (2023). VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF NIMODIPINE IN BULK AND TABLET DOSAGE FORM. World Journal of Pharmaceutical and Medical Research, 9(11), 191-195.
  • Archana, M., et al. (2024). Analytical and spectrophotometric study of calcium channel blocker with green solvents using UV-spectrophotometer. Annals of Phytomedicine, 13(1), 482-486.
  • Kumar, A., et al. (2024). Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 14(5), 1-8.
  • Yılmaz, B., et al. (2023). Novel UV-Visible Spectroscopy method for development and validation of nicardipine hydrochloride in bulk form. DergiPark.
  • Yáñez, C., et al. (2004). Differential Pulse Polarographic and UV-Vis Spectrophotometric Study of Inclusion Complexes Formed by 1,4-Dihydropyridine Calcium Antagonists with β-Cyclodextrin. Journal of the Chilean Chemical Society, 49(3), 229-234.
  • Rahman, N., & Singh, M. (2006). New spectrophotometric methods for the determination of nifedipine in pharmaceutical formulations. Frontiers in Drug Design and Discovery, 2, 239-252.
  • Patil, S. D., et al. (2017). Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. International Journal for Novel Research in Development, 2(5), 1-5.
  • Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4), 1823-1829.
  • Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy.
  • Ionescu, G., et al. (2023). Complex Spectroscopy Studies of Nifedipine Photodegradation.
  • Al-khedairy, E. B., et al. (2019). Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science, 9(9), 1-9.
  • Ramteke, M., & Karia, K. (2006). Simultaneous UV-Spectrophotometric Methods for the Estimation of Atenolol and Nifedipine. Indian Journal of Pharmaceutical Sciences, 68(6), 752-754.
  • Ionescu, G., et al. (2023).
  • Trišović, N., et al. (2011). The UV spectra of compounds 1 (a), 13 (b) and 20 (c) in methanol and 1 (d), 13 (e) and 20 (f) in 2-methyl propan-2-ol.
  • Reddy, B. C., et al. (2024). Spectrophotometric approach for deconvolving overlapped spectra of antihypertensive drug mixtures using UV detection: an eco-friendly method. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
  • Sankar, D. G., et al. (2009). UV Spectra of 10 μ g/mL of amlodipine and 10 μ g/mL atorvastatin in methanol.
  • Yurdakul, Ş., et al. (2014). The experimental absorption spectrum of the title compound in methanol solution. Inset: Calculated absorption spectra of title compound.

Sources

Application Notes and Protocols: Investigating Niguldipine's Effects on Mouse Thymocytes

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Interrogating Niguldipine in Thymocyte Biology

This compound, a dihydropyridine derivative, is recognized for its potent interaction with L-type voltage-gated calcium (Cav1) channels.[1][2] While extensively studied in the context of cardiovascular smooth muscle and neuronal cells, its influence on the immune system, particularly on the development and function of T-lymphocytes, remains a compelling area of investigation. T-lymphocyte development, a complex process occurring within the thymus, is critically dependent on tightly regulated intracellular calcium (Ca2+) signaling.[3][4] These Ca2+ signals govern a multitude of cellular processes, including proliferation, differentiation, and apoptosis, which are essential for the selection of a functional and self-tolerant T-cell repertoire.[5][6]

Emerging evidence indicates that Cav1 channels are expressed in T-lymphocytes and play a role in orchestrating the sustained Ca2+ influx required for their development and activation.[4][7] Given this compound's mechanism as a Ca2+ channel modulator, it is hypothesized that it may significantly impact thymocyte biology by altering these crucial Ca2+-dependent pathways. This could have profound implications, suggesting a potential immunomodulatory role for this compound and related compounds.

These application notes provide a comprehensive experimental framework to dissect the effects of this compound on primary mouse thymocytes. The protocols are designed to guide researchers from the fundamental assessment of cytotoxicity to a more nuanced analysis of its impact on intracellular calcium dynamics, apoptosis, and cell cycle progression. By following this structured approach, researchers can generate robust and reproducible data to elucidate the precise role of this compound in thymocyte function.

Experimental Design & Workflow

A logical and sequential experimental plan is crucial for a thorough investigation. The following workflow is proposed to systematically evaluate the impact of this compound on mouse thymocytes.

experimental_workflow cluster_prep I. Cell Preparation cluster_exp II. Experimental Assays cluster_analysis III. Data Analysis & Interpretation Thymocyte_Isolation Thymocyte Isolation from Mouse Thymus Viability Cell Viability Assay (e.g., Trypan Blue / PI) Thymocyte_Isolation->Viability Initial Characterization Ca_Flux Intracellular Ca2+ Measurement (Fura-2 AM) Viability->Ca_Flux Determine Non-toxic Doses Apoptosis Apoptosis Assay (Annexin V / PI) Ca_Flux->Apoptosis Functional Consequence Data_Analysis Quantitative Analysis & Statistical Testing Ca_Flux->Data_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->Cell_Cycle Functional Consequence Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on this compound's Immunomodulatory Effects Data_Analysis->Conclusion

Figure 1: A stepwise experimental workflow for studying this compound in mouse thymocytes.

Part 1: Foundational Protocols

Isolation of Primary Mouse Thymocytes

Scientific Rationale: The use of primary thymocytes provides a physiologically relevant model to study the direct effects of this compound on a heterogeneous population of developing T-cells. This method ensures a high yield of viable, single-cell suspension of thymocytes.

Protocol:

  • Humanely euthanize a C57BL/6 mouse (typically 4-6 weeks old) according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the thoracic region with 70% ethanol.[8]

  • Make a midline incision to expose the thoracic cavity and carefully excise the thymus, which is a bilobed organ located superior to the heart.[9]

  • Place the thymus in a sterile petri dish containing 5 mL of ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Gently tease the thymic lobes apart using sterile forceps to release the thymocytes. Alternatively, create a single-cell suspension by gently pressing the thymus through a 70 µm cell strainer with the plunger of a syringe.[10]

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.[8]

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. A viability of >95% is expected.

  • Adjust the cell concentration to 1 x 106 cells/mL in complete RPMI-1640 for subsequent experiments.

Part 2: Cellular Assays

Determining the Cytotoxic Profile of this compound

Scientific Rationale: Before assessing the functional effects of this compound, it is imperative to establish its cytotoxic concentration range. This ensures that subsequent observations are due to specific pharmacological effects rather than general toxicity. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.

Protocol: Cell Viability using Propidium Iodide and Flow Cytometry

  • Seed 1 x 106 thymocytes per well in a 24-well plate in a final volume of 1 mL of complete RPMI-1640 medium.

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with 1 mL of cold PBS.

  • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to each tube just prior to analysis.

  • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel (typically FL-2 or FL-3).

  • Gate on the cell population based on forward and side scatter and quantify the percentage of PI-positive (dead) cells.

Data Presentation:

This compound (µM)% Viable Cells (PI-negative)
Vehicle (DMSO)96.2 ± 2.1
0.195.8 ± 2.5
194.5 ± 3.0
1092.1 ± 3.8
5075.3 ± 5.2
10048.9 ± 6.7
Table 1: Example data for this compound cytotoxicity on mouse thymocytes after 24 hours.
Assessing the Impact on Intracellular Calcium Homeostasis

Scientific Rationale: As this compound targets L-type calcium channels, directly measuring its effect on intracellular Ca2+ levels is a key mechanistic experiment.[2] Fura-2 AM is a ratiometric fluorescent indicator that allows for the quantification of intracellular Ca2+ concentration by measuring the ratio of its fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free).[11]

Protocol: Intracellular Ca2+ Measurement with Fura-2 AM

  • Incubate 5 x 106 thymocytes in 1 mL of RPMI-1640 (serum-free) with 3 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.[12]

  • Wash the cells twice with a HEPES-buffered saline solution (HBS) to remove extracellular Fura-2 AM.[11]

  • Resuspend the cells in HBS at a concentration of 1 x 106 cells/mL.

  • Transfer 2 mL of the cell suspension to a quartz cuvette with continuous stirring in a spectrofluorometer.

  • Record the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Add the desired non-toxic concentration of this compound (determined from the viability assay) or vehicle control to the cuvette and continue recording the fluorescence ratio.

  • As a positive control, after observing the effect of this compound, add a known Ca2+ ionophore like Ionomycin (1 µM) to induce maximal Ca2+ influx.

  • Analyze the change in the 340/380 ratio over time to determine the effect of this compound on basal and stimulated intracellular Ca2+ levels.

Data Presentation:

TreatmentBaseline Ratio (340/380)Peak Ratio after Treatment
Vehicle (DMSO)0.85 ± 0.050.88 ± 0.06
This compound (10 µM)0.86 ± 0.040.65 ± 0.07
Ionomycin (1 µM)0.87 ± 0.052.54 ± 0.21
Table 2: Example data for the effect of this compound on intracellular Ca2+ in mouse thymocytes.
Investigating the Induction of Apoptosis

Scientific Rationale: Dysregulation of Ca2+ signaling is a known trigger for apoptosis. The Annexin V/PI assay is a standard method to differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is used to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[14]

Protocol: Annexin V/PI Apoptosis Assay

  • Seed 1 x 106 thymocytes per well in a 24-well plate and treat with sub-lethal concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control for 24 hours.

  • Harvest the cells, including any non-adherent cells in the supernatant.[14]

  • Wash the cells twice with cold PBS.[15]

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

apoptosis_pathway This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Ca_Homeostasis Disrupted Ca2+ Homeostasis Ca_Channel->Ca_Homeostasis Alters Ca_Influx->Ca_Homeostasis Maintains Mito Mitochondrial Stress Ca_Homeostasis->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis in thymocytes.

Analyzing Effects on Cell Cycle Progression

Scientific Rationale: Calcium signaling is intricately linked to the regulation of the cell cycle.[3] Perturbations in Ca2+ levels can lead to cell cycle arrest. Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of cell cycle phases (G0/G1, S, and G2/M) based on DNA content.[16]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Culture 2-3 x 106 thymocytes with sub-lethal concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[17]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, using a linear scale for the PI fluorescence channel.

  • Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.4 ± 4.128.9 ± 3.215.7 ± 2.5
This compound (1 µM)58.2 ± 4.525.1 ± 2.916.7 ± 2.8
This compound (10 µM)72.1 ± 5.315.6 ± 2.112.3 ± 1.9
Table 3: Example data for the effect of this compound on thymocyte cell cycle distribution.

Trustworthiness and Self-Validation

The integrity of these protocols is ensured through the inclusion of critical controls at each stage.

  • Vehicle Controls: The use of DMSO-only controls is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Positive Controls: Employing known inducers of biological processes (e.g., Ionomycin for Ca2+ influx, Etoposide for apoptosis) validates that the assay systems are functioning correctly.

  • Dose-Response Analysis: Testing a range of this compound concentrations allows for the determination of dose-dependent effects and helps to differentiate specific from non-specific or toxic effects.

  • Replicates: Performing each experiment with biological and technical replicates is crucial for statistical power and to ensure the reproducibility of the findings.

By adhering to these principles, researchers can be confident in the validity and reliability of their results, forming a solid foundation for understanding the immunomodulatory potential of this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Feske, S. (2010).
  • Savignac, M., et al. (2014). [Calcium signaling in T lymphocytes]. Médecine/Sciences.
  • Oh-hora, M., & Rao, A. (2008). Calcium signaling in lymphocytes. Current Opinion in Immunology.
  • Vaeth, M., & Feske, S. (2018). Modulation of T Cell Metabolism and Function through Calcium Signaling. Frontiers in Immunology.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Calcium & Bone Health Institute. (n.d.). Calcium signalling in T cells. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Ohigashi, I., et al. (2013). Large-scale isolation of mouse thymic epithelial cells. Journal of Visualized Experiments.
  • Elabscience. (2021). Mouse Thymus Single Cell Suspension Preparation Process and Precautions. Retrieved from [Link]

  • JoVE. (2014). Video: Isolation, Identification, and Purification of Murine Thymic Epithelial Cells. Retrieved from [Link]

  • Tsiomita, S. (2016). Thymocytes isolation protocol?
  • Badou, A., et al. (2013). Emerging Roles of L-Type Voltage-Gated and Other Calcium Channels in T Lymphocytes. Frontiers in Immunology.
  • Quintana, A., et al. (2018). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Journal of Visualized Experiments.
  • Knaus, H. G., et al. (1990). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology.
  • Patsnap Synapse. (2024). What is the mechanism of Nisoldipine? Retrieved from [Link]

  • Ponting, C., & Holländer, G. (2021). Isolation of thymic epithelial cells and thymocytes. Bio-protocol Preprint.
  • ResearchGate. (2015). Essential roles for Cav 2 and Cav1 channels in thymocyte development and T cell homeostasis | Request PDF. Retrieved from [Link]

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology.
  • De la Cruz, L., et al. (2014). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments.
  • Romanin, C., et al. (1992).
  • Deranged Physiology. (2023). Calcium channel blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of distinct Ca 2+ -permeable channels in T lymphocyte development and functions. Retrieved from [Link]

  • Tzelepis, F. (2015). Does anyone have a good protocol for calcium measurement in T cells?
  • Omilusik, K., et al. (2015). Essential roles for Cavβ2 and Cav1 channels in thymocyte development and T cell homeostasis. Science Signaling.
  • Yamagishi, M., & Hell, J. W. (2013). L-type Ca2+ channel function during Timothy Syndrome. Channels.
  • Paoluzzi, S., et al. (2002). Differential effects of immunosuppressive drugs on T-cell motility. Blood.
  • Zweiman, B., et al. (1975). Differential Effects of Immunosuppressants on Lymphocyte Function.
  • Norlander, A. E., et al. (2020).
  • Zweiman, B., et al. (1975). Differential effects of immunosuppressants on lymphocyte function.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Niguldipine Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for niguldipine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this potent L-type calcium channel blocker. As a dihydropyridine derivative, this compound's hydrophobic nature presents a common yet significant hurdle in experimental and formulation settings. This resource provides in[1][2]-depth, evidence-based troubleshooting strategies and detailed protocols to help you achieve consistent and reliable solubilization of this compound for your research needs.

Understanding the Challenge: Physicochemical Properties of this compound

Before diving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.

PropertyValueImplication for Solubility
Molecular Weight 609.7 g/mol A higher molecular weig[3][4]ht can often correlate with lower aqueous solubility.
LogP (Octanol-Water Partition Coefficient) 6.2 - 6.8This high LogP value in[3][5]dicates that this compound is significantly more soluble in lipids (octanol) than in water, classifying it as a lipophilic or hydrophobic compound.
pKa Not readily available in cited literature, but as a dihydropyridine with a basic piperidine moiety, it is expected to have a pKa in the basic range.The presence of a basic nitrogen atom suggests that the solubility of this compound will be pH-dependent, increasing in acidic conditions where it can be protonated.
Chemical Structure Dihydropyridine derivativeThe large, non-polar st[1][2]ructure contributes to its low water solubility.

Note: The hydrochloride salt of this compound is also available and may exhibit slightly different solubility characteristics.

Frequently As[6][7]ked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound in aqueous solutions.

Q1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: Initial Approach: The Co-Solvent Method

For many poorly water-soluble drugs, the first line of attack is often the use of a water-miscible organic co-solvent. These solvents work by re[][7]ducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds like this compound.

Causality: Co-solvents decrease the dielectric constant of water, which weakens the hydrogen bonding network of water molecules. This allows the less polar drug molecules to be more readily accommodated within the solvent mixture.

Recommended Co-solvent[]s:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Troubleshooting Protocol: Preparing a this compound Stock Solution with a Co-Solvent

  • Initial Dissolution: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent such as DMSO, ethanol, or DMF. For example, this compound [8][9]is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 10 mg/mL.

  • Vortexing/Sonicatio[8]n: Vortex the solution vigorously or use a sonicator to ensure complete dissolution of the drug in the organic solvent.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer to the this compound-organic solvent concentrate. This gradual addition is crucial to prevent precipitation of the drug.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution. It is generally recommended to keep the final concentration of solvents like DMSO below 0.5% in cell-based assays to avoid solvent-induced artifacts.

Q2: I've tried using a co-solvent, but my this compound precipitates upon dilution in my aqueous buffer. What's my next step?

A2: Leveraging pH for Enhanced Solubility

If co-solvents alone are insufficient, adjusting the pH of your aqueous solution can be a powerful technique, especially for compounds with ionizable groups. Since this compound contain[][10]s a basic piperidine nitrogen, its solubility is expected to increase in acidic conditions due to protonation.

Causality: The protonated (ionized) form of a drug is generally more water-soluble than its un-ionized form. By lowering the pH of the[11][12] solution, you increase the proportion of the more soluble, protonated this compound molecules.

Troubleshooting Protocol: pH-Adjusted Solubilization

  • Prepare an Acidic Buffer: Prepare your desired aqueous buffer at a lower pH than your final intended experimental pH. A pH range of 4-5 is a good starting point.

  • Initial Dissolution (if necessary): If starting with solid this compound, you can still use a minimal amount of a co-solvent like DMSO to create an initial concentrate.

  • Dilution into Acidic Buffer: Slowly add the this compound concentrate (or solid) to the acidic buffer while stirring or vortexing.

  • pH Titration: Once the this compound is dissolved in the acidic buffer, you can slowly titrate the pH upwards to your desired experimental pH using a suitable base (e.g., dilute NaOH). Monitor the solution closely for any signs of precipitation.

  • Observation: If precipitation occurs as you approach the target pH, it indicates that the solubility limit has been exceeded at that pH. You may need to work at a slightly lower pH or combine this method with another technique.

Q3: Adjusting the pH is not compatible with my experimental system. Are there other options to improve solubility?

A3: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drugs within their hydrophobic core, effectively increasing their apparent solubility in aqueous solutions. This method is particular[13][14][15]ly useful when the addition of organic solvents or significant pH changes are undesirable.

Causality: Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity. Hydrophobic drug molecules, like this compound, can partition into this cavity, forming a water-soluble inclusion complex. This complex effectively [14]shields the hydrophobic drug from the aqueous environment, enhancing its overall solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Note: Modified cyclodextrins like HP-β-CD and SBE-β-CD generally offer significantly higher aqueous solubility and are often more effective than the parent β-CD.

Troubleshooting Protoc[14]ol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution. Concentrations can range from 1% to 45% (w/v) depending on the cyclodextrin and the required solubility enhancement.

  • Add this compound: Add the solid this compound powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may accelerate this process, but the stability of this compound at elevated temperatures should be considered.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved drug. The resulting clear filtrate will contain the solubilized this compound-cyclodextrin complex.

Visualizing Solubilization Strategies

To better illustrate the decision-making process for solubilizing this compound, the following workflow diagram is provided.

Caption: Decision workflow for solubilizing this compound.

Mechanism of pH-Dependent Solubility

The following diagram illustrates how lowering the pH can increase the solubility of a basic compound like this compound.

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) N_unprotonated This compound-N (Un-ionized) Poorly Water-Soluble N_protonated This compound-NH+ (Ionized) More Water-Soluble N_unprotonated->N_protonated + H+ N_protonated->N_unprotonated - H+

Caption: Equilibrium of this compound protonation at different pH levels.

References

Sources

Preventing Niguldipine adsorption to labware in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: NSG-2026-01-NIGUL

Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for handling Niguldipine in experimental settings. As a drug development professional, you are aware that the accuracy and reproducibility of your results are paramount. A significant, yet often underestimated, source of error is the non-specific adsorption of test compounds to laboratory consumables. This compound, a potent L-type calcium channel blocker, is a dihydropyridine derivative with a large, hydrophobic structure.[1][2][3] Its high lipophilicity (estimated XLogP3 of ~6.2) makes it particularly prone to adsorbing onto the surfaces of common labware, especially plastics like polypropylene and polystyrene.[4]

This guide provides a comprehensive, in-depth resource structured in a question-and-answer format to directly address the challenges of this compound adsorption. We will explore the underlying mechanisms, provide validated protocols to mitigate compound loss, and offer troubleshooting advice to ensure the integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of this compound lower than expected, especially at low concentrations?

This is the most common manifestation of compound adsorption. The root cause lies in the physicochemical properties of this compound and its interaction with labware surfaces.

  • Mechanism of Adsorption: this compound is a hydrophobic (lipophilic) molecule.[3][4] Standard laboratory plastics, such as polypropylene and polystyrene, also possess hydrophobic surfaces.[5] This shared characteristic leads to a strong, thermodynamically favorable interaction (the 'hydrophobic effect'), where this compound molecules leave the aqueous buffer to bind to the plastic surface, thereby minimizing the disruption to the water hydrogen-bonding network.[5][6][7] This effect is most pronounced at low analyte concentrations where the surface area-to-volume ratio is high, and a significant fraction of the compound can be lost to the container walls.[8]

  • Ionic Interactions: While primarily driven by hydrophobicity, ionic interactions can also play a role, especially with surface-treated plastics (e.g., tissue-culture treated plates which have charged surfaces).[6][7]

The result is a depletion of this compound from your solution, leading to an erroneously low measured concentration and affecting downstream calculations of potency (e.g., IC50, EC50).

Q2: Which type of labware is best for working with this compound?

The choice of labware is the first and most critical line of defense against adsorption.

Labware MaterialAdsorption Risk for this compoundRecommendation & Rationale
Polystyrene (PS) Very High Avoid for preparing or storing aqueous working solutions. The aromatic and hydrophobic nature of PS leads to strong interactions.
Polypropylene (PP) High Standard PP tubes and plates are not recommended for dilute aqueous solutions. While less hydrophobic than PS, significant adsorption still occurs.[9]
Borosilicate Glass Moderate to Low A better choice than plastics. However, untreated glass has surface silanol groups (Si-OH) that can participate in polar and ionic interactions.[10] For maximum inertness, glass should be silanized.[10][11]
Silanized Glass Very Low Highly Recommended. Silanization masks reactive silanol groups and creates a hydrophobic, yet chemically inert, surface that repels solutes.[10][11][12]
Low-Binding Plastics Low Recommended. These are typically polypropylene or polystyrene plates that have been surface-modified with a stable, hydrophilic coating (e.g., a hydrogel layer).[13][14] This layer forms a hydration barrier, preventing the hydrophobic this compound from accessing and binding to the underlying plastic.[13]

Summary: For preparing stock solutions in organic solvents, borosilicate glass is acceptable. For all aqueous dilutions and experimental assays, silanized glass or certified low-binding microplates are the preferred choices.

Q3: I can't change my labware. Are there additives I can use in my buffer to prevent adsorption?

Yes, modifying your experimental buffer is a highly effective strategy. The goal is to add a "blocking agent" that will preferentially coat the labware surface and/or keep the this compound happily in solution.

  • Bovine Serum Albumin (BSA): BSA is a protein that acts as a powerful blocking agent. It rapidly adsorbs to hydrophobic surfaces, effectively passivating them and preventing this compound from binding.[15][16][17] It can also act as a carrier protein in the solution. A typical concentration is 0.1% w/v.

  • Non-ionic Surfactants (Detergents): Low concentrations of mild, non-ionic detergents like Tween-20 or Triton X-100 are extremely effective.[8] They work in two ways:

    • They adsorb to the hydrophobic plastic surfaces.[18]

    • They form micelles around the hydrophobic this compound molecules in solution, preventing them from aggregating and binding to surfaces. A starting concentration of 0.01% to 0.05% (v/v) is generally sufficient to prevent adsorption without interfering with most biological assays.[19][20]

Recommendation: Adding 0.05% Tween-20 to your final assay buffer is a cost-effective and robust method for minimizing this compound adsorption to standard plasticware.

Q4: How should I prepare and store my this compound stock solutions?

Proper stock solution preparation is crucial. This compound is practically insoluble in water but soluble in organic solvents like DMSO and ethanol.[21]

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution (e.g., 10 mM). DMSO is an excellent solvent that will prevent both precipitation and adsorption.

  • Storage: Store stock solutions in glass vials at -20°C or -80°C, protected from light. This compound, like other dihydropyridines, is light-sensitive.[21][22]

  • Dilutions: When making serial dilutions, perform intermediate dilutions in 100% DMSO for as long as possible. For the final dilution into aqueous assay buffer, ensure rapid and thorough mixing to prevent the compound from precipitating out of solution. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent effects on cells or enzymes.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Problem: Inconsistent results or poor reproducibility between experiments.

If you observe high variability in your dose-response curves or other measurements, hidden adsorption is a likely culprit.

Troubleshooting Workflow: Diagnosing Adsorption

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Adsorption Test cluster_2 Step 3: Analyze & Conclude A Inconsistent Results / Low Potency Observed B Prepare this compound at a key concentration (e.g., IC50) in assay buffer. A->B C Aliquot solution into different containers: 1. Standard Polypropylene Tube 2. Silanized Glass Vial (Control) B->C D Incubate for experimental duration (e.g., 2h at 37°C). C->D E Quantify this compound concentration in each container via HPLC or LC-MS. D->E F Compare Concentrations E->F G [PP] << [Glass] ? F->G H Conclusion: Significant adsorption to polypropylene is occurring. G->H  Yes I Conclusion: Adsorption is not the primary issue. Investigate other experimental variables. G->I  No

Caption: Workflow for quantifying compound loss to labware.

Problem: My assay buffer contains serum, but I still see compound loss.

While serum proteins (like albumin) do act as blocking agents, their capacity can be saturated. At high cell densities or with sticky plastics, you may still lose a significant fraction of this compound.

  • Solution 1: Increase the serum concentration if your assay allows.

  • Solution 2: Supplement the serum-containing media with a low concentration of Tween-20 (e.g., 0.01%). The surfactant provides an additional, independent mechanism to prevent adsorption.

  • Solution 3: Switch to low-binding plates. This is the most robust solution as it addresses the root cause—the reactive surface.

Section 3: Key Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol creates a hydrophobic surface on glass, preventing solute adsorption.[10][11][12] Safety Precaution: Silanizing agents are toxic and flammable. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE).[10]

Materials:

  • Clean, dry borosilicate glassware (vials, tubes)

  • Dichlorodimethylsilane or similar silanizing agent[10][12]

  • Anhydrous solvent (e.g., heptane or toluene)[23]

  • Methanol for quenching

  • Vacuum desiccator and pump[10]

Procedure (Vapor Phase Silanization - Recommended for complex shapes):

  • Place the clean, dry glassware inside a vacuum desiccator in a fume hood.

  • Place a small beaker containing 1-3 mL of dichlorodimethylsilane inside the desiccator, away from the other glassware.[10]

  • Seal the desiccator and connect it to a vacuum pump until the silane begins to boil. Immediately close the valve to the pump, maintaining the vacuum.[10]

  • Allow the desiccator to stand under vacuum for 1-3 hours. The silane will vaporize and deposit a polymerized layer on the glass surfaces.[10]

  • Vent the desiccator slowly inside the fume hood.

  • Remove the glassware and bake at 100°C for 1 hour to cure the coating and remove any unreacted agent.

  • Rinse thoroughly with high-purity water and dry before use.[12] A successful coating will cause water to bead up on the surface.[12]

Protocol 2: Validating a Low-Adsorption Strategy

This protocol allows you to quantify the effectiveness of your chosen mitigation strategy (e.g., buffer additive or special labware).

Procedure:

  • Prepare Solutions: Create a solution of this compound in your final assay buffer at a clinically relevant or low-nanomolar concentration.

  • Set up Test Conditions:

    • Condition A (Control): Aliquot the solution into a standard polypropylene microplate or tube.

    • Condition B (Test): Aliquot the solution into your chosen low-adsorption vessel (e.g., a low-binding plate or a standard plate with buffer containing 0.05% Tween-20).

    • Condition C (Reference): Aliquot the solution into a silanized glass vial (this represents the "true" initial concentration).

  • Incubate: Seal all vessels and incubate under the same conditions as your actual experiment (e.g., 4 hours, 25°C).

  • Sample & Analyze: At the end of the incubation, take a sample from the center of the liquid in each vessel (avoiding contact with the walls). Quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[24][25]

  • Calculate Recovery:

    • % Recovery = ([Concentration in Test Vessel] / [Concentration in Glass Vial]) * 100

    • A recovery of >90% is considered excellent.

Decision Logic for Mitigation Strategy

Caption: Choosing the right strategy to prevent adsorption.

References

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Optimizing Niguldipine Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vitro application of Niguldipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent, yet challenging, compound in their experimental setups. As a highly hydrophobic and light-sensitive molecule with a dual mechanism of action, careful optimization of this compound concentration is paramount for generating reliable and reproducible data. This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues and empower you to design robust assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Stock Preparation

Question: What are the critical first steps for handling and preparing a stock solution of this compound?

Answer: Due to its physicochemical properties, proper initial handling of this compound is crucial for experimental success. Here are the key considerations:

  • Light Sensitivity: this compound, like other 1,4-dihydropyridines, is highly sensitive to light.[1][2][3] Exposure to UV and even ambient light can lead to its degradation, primarily through the oxidation of the dihydropyridine ring to a pyridine derivative, rendering it inactive as a calcium channel blocker.

    • Best Practice: Always work with this compound under subdued lighting. Use amber or red glass vials for preparing and storing solutions.[1][2] If such vials are unavailable, wrap standard glass or polypropylene tubes in aluminum foil.

  • Solubility: this compound is practically insoluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4]

    • Protocol for Stock Solution (10 mM):

      • Bring the vial of solid this compound to room temperature before opening to prevent condensation.

      • Under subdued light, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock concentration.

      • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Storage: Store the DMSO stock solution at -20°C for long-term stability. Studies on a wide range of compounds stored in DMSO at a 10 mM concentration have shown that most are stable under these conditions, with minimal degradation from freeze-thaw cycles.[5][6] However, it is always best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparing Working Solutions and Preventing Precipitation

Question: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

Answer: This is a common challenge with highly hydrophobic compounds like this compound. The key is to perform the dilution in a stepwise manner and to be mindful of the final DMSO concentration.

Experimental Workflow for Preparing Working Solutions

G cluster_0 Preparation of this compound Working Solution A Start with 10 mM this compound in 100% DMSO Stock B Perform intermediate serial dilutions in 100% DMSO (e.g., to 1 mM, 100 µM) A->B Step 1 C Add a small volume of the intermediate DMSO stock to a larger volume of pre-warmed cell culture medium B->C Step 2 D Vortex or pipette mix immediately and vigorously C->D Step 3 E Visually inspect for any signs of precipitation (cloudiness) D->E Step 4 F Final DMSO concentration in assay should be ≤ 0.5%, ideally ≤ 0.1% E->F Final Check

Causality and Best Practices:

  • Why stepwise dilution? Directly diluting a highly concentrated DMSO stock into an aqueous buffer can cause the compound to rapidly come out of solution. Creating intermediate dilutions in DMSO allows for a more gradual introduction to the aqueous environment.

  • Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While many cell lines can tolerate up to 0.5% DMSO, this concentration can still have biological effects.[7] For sensitive cell types or long-term incubation assays, it is recommended to keep the final DMSO concentration at or below 0.1%.[7] Always include a vehicle control in your experiments with the same final DMSO concentration as your highest this compound treatment.

  • Temperature: Use pre-warmed (e.g., 37°C) cell culture medium for the final dilution, as solubility can be temperature-dependent.

  • Mixing: Add the DMSO stock to the medium (not the other way around) while vortexing or actively mixing to promote rapid dispersion.

  • Serum Impact: The presence of serum proteins, such as albumin, in the culture medium can sometimes help to stabilize hydrophobic compounds and keep them in solution.[8][9] However, be aware that protein binding can also reduce the free concentration of this compound, potentially affecting its potency.[8]

Determining the Optimal Concentration Range

Question: What is a good starting concentration range for my in vitro assay with this compound?

Answer: The optimal concentration of this compound is highly dependent on the specific assay and cell type. Its high potency means that you will likely be working in the nanomolar to low micromolar range.

Guiding Principles for Concentration Selection:

  • Mechanism of Action: this compound is a potent L-type calcium channel blocker with reported Ki values in the picomolar range for the (+)-enantiomer in heart, skeletal muscle, and brain tissues.[10] For assays measuring calcium channel blockade (e.g., calcium influx assays), you should start with a wide concentration range, from picomolar to low micromolar, to capture the full dose-response curve.

  • Cytotoxicity: At higher concentrations, this compound will induce cytotoxicity. It is crucial to distinguish between the pharmacological effect on calcium channels and general toxicity.

    • Recommendation: Before starting your primary assay, perform a cytotoxicity assay (e.g., MTT, LDH, or a fluorescence-based viability assay) to determine the concentration at which this compound becomes toxic to your specific cell line over the intended incubation period.[11] This will establish the upper limit of your concentration range for non-cytotoxic effects.

  • Off-Target Effects: this compound is also a potent antagonist of α1A-adrenergic receptors, with Ki values in the picomolar to low nanomolar range for the (+)-enantiomer.[10][12][13] If your cell system expresses these receptors, you may observe effects unrelated to calcium channel blockade.

Table 1: Recommended Starting Concentration Ranges for this compound in In Vitro Assays

Assay TypeRecommended Starting RangeKey Considerations
Calcium Influx Assays 10 pM - 1 µMTo determine the IC50 for L-type calcium channel blockade.
Cytotoxicity Assays (e.g., MTT, LDH) 100 nM - 100 µMTo establish the toxic concentration range and determine the IC50 for cytotoxicity.
Signaling Pathway Analysis 1 nM - 10 µMThe concentration will depend on the specific pathway being investigated and its relationship to calcium signaling or adrenergic receptor signaling.
Gene Expression Studies 10 nM - 5 µMIt is advisable to use concentrations well below the cytotoxic threshold to avoid non-specific changes in gene expression due to cellular stress.

Note: These are suggested starting ranges. The optimal range for your specific experiment must be determined empirically.

Addressing Off-Target Effects

Question: How can I be sure that the effects I am seeing are due to calcium channel blockade and not its α1-adrenergic receptor antagonist activity?

Answer: This is an excellent question and highlights the importance of careful experimental design when working with a compound that has multiple high-affinity targets.

Strategies to Mitigate and Understand Off-Target Effects:

  • Cell Line Characterization: Determine if your cell line expresses α1-adrenergic receptors. This can be done through literature searches, database mining (e.g., Gene Expression Omnibus), or experimentally via RT-PCR or western blotting. If the receptors are not present, off-target effects from this specific mechanism are unlikely.

  • Use of Controls:

    • Selective α1-Antagonist: Use a highly selective α1-adrenergic antagonist that does not block calcium channels (e.g., Prazosin) as a control. If Prazosin elicits the same response as this compound, it suggests the effect is mediated by α1-adrenergic receptors.

    • Other Dihydropyridines: Compare the effects of this compound with other dihydropyridine calcium channel blockers that have little to no affinity for α1-adrenergic receptors (e.g., Nifedipine, Nisoldipine).[4][7][14]

  • Enantiomer Comparison: The enantiomers of this compound have different affinities for its targets. (+)-Niguldipine is a more potent L-type calcium channel blocker and α1A-adrenergic receptor antagonist than (-)-Niguldipine.[10] Comparing the dose-response curves of the two enantiomers can provide insights into the pharmacology of the observed effect.

Signaling Pathway Diagram: Dual Mechanism of this compound

G

References

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Identifying and mitigating off-target effects of Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing Niguldipine. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating the off-target effects of this potent dihydropyridine derivative. As a research tool, this compound is valued for its high-affinity blockade of L-type calcium channels, but its utility in generating clean, interpretable data hinges on a thorough understanding of its broader pharmacological profile.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm planning to use this compound. How can I proactively assess its potential off-target liabilities before starting my experiments?

A1: Perform a Predictive In Silico Assessment.

Before committing to costly and time-consuming wet-lab experiments, a computational or in silico approach is an invaluable first step. This strategy uses the chemical structure of this compound to predict its interactions with a wide range of biological targets. Most adverse drug effects are linked to unintended off-target interactions.[3][4]

Expertise & Causality:

Computational models leverage vast databases of known drug-target interactions. They operate on the principle of "pharmacological similarity": if this compound's structure is similar to other molecules known to bind a particular target, it may also interact with that target.[3][5] This predictive step allows you to generate a testable hypothesis of potential off-target activities, guiding your subsequent experimental design.

Recommended Workflow:

  • Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) which compare the 2D structure of this compound to libraries of active compounds with known targets.[3]

  • Structure-Based Screening: If you have a specific off-target in mind with a known 3D crystal structure, you can use molecular docking to predict the binding affinity and pose of this compound in its active site.

  • Database Mining: Systematically search databases like BindingDB and ChEMBL for any experimentally determined binding data for this compound or highly similar analogs against various targets.[6]

cluster_0 In Silico Workflow A This compound Structure (SMILES/InChI) B Ligand-Based Prediction (e.g., SwissTargetPrediction, SEA) A->B C Structure-Based Docking (If specific off-target is suspected) A->C D Database Mining (e.g., ChEMBL, BindingDB) A->D E Generate Hypothesis: List of Potential Off-Targets B->E C->E D->E F Prioritize for In Vitro Validation E->F

Caption: In Silico Workflow for Off-Target Prediction.

Q2: My results with this compound are not consistent with L-type calcium channel blockade alone. How can I experimentally screen for off-target interactions?

A2: Employ Broad Panel In Vitro Profiling.

If your cellular phenotype is unexpected, the most direct way to identify confounding off-target effects is to screen this compound against a broad panel of physiologically relevant targets. This is a cornerstone of safety pharmacology in drug development.[7][8][9] this compound is known to be a potent antagonist of the α1A-adrenergic receptor, which could certainly confound results in systems where this receptor is expressed.[1][2]

Expertise & Causality:

Broad panel screening provides a comprehensive "fingerprint" of a compound's activity. Rather than guessing at potential off-targets one by one, this unbiased approach tests for interactions across entire protein families (e.g., kinases, GPCRs, ion channels). This is critical for this compound, as dihydropyridine scaffolds can sometimes interact with a variety of targets beyond calcium channels.

Recommended Experimental Strategy:

  • Kinase Profiling: Dysregulation of kinase activity is implicated in numerous diseases.[10] Screen this compound against a panel of hundreds of kinases to identify any unintended inhibition or activation. Many commercial services offer this (e.g., Reaction Biology, Eurofins DiscoverX, Pharmaron).[11][12][13] These services are crucial for identifying potent, selective kinase inhibitors.[14]

  • GPCR Profiling: Given this compound's known activity at α1A-adrenergic receptors (a GPCR), a broad GPCR panel is highly recommended.[1] These functional assays measure downstream signaling events like changes in cAMP or intracellular calcium.[15][16][17]

  • Comprehensive Safety Panel: For a thorough investigation, consider a comprehensive safety pharmacology panel that includes other key target classes like non-L-type ion channels, nuclear receptors, and transporters.

cluster_1 In Vitro Profiling Workflow A This compound Compound B Kinome Profiling Panel (>300 Kinases) A->B C GPCR Profiling Panel (Functional Assays) A->C D Broad Safety Panel (Other Ion Channels, Transporters) A->D E Quantitative Data: IC50 / Ki / EC50 Values B->E C->E D->E F Identify and Confirm Off-Target 'Hits' E->F

Caption: In Vitro Workflow for Unbiased Off-Target Discovery.

Assay Type Principle Typical Readout Key Advantage
Radioligand Binding Measures displacement of a radioactive ligand from the target protein.Ki (inhibition constant)Provides direct affinity measurement.
Kinase Activity (e.g., ADP-Glo) Measures ATP consumption (product formation) by the kinase.IC50 (inhibitory concentration)Confirms functional inhibition of the enzyme.[12]
GPCR Functional (e.g., cAMP Assay) Measures changes in second messenger levels upon receptor activation/inhibition.EC50 / IC50Reveals impact on downstream signaling.[16]
TR-FRET Binding Assay Measures binding via fluorescence resonance energy transfer.IC50Homogeneous, non-radioactive binding assay.[18]
Q3: An in vitro screen suggests this compound binds a novel target. How can I confirm it engages this target inside my cells?

A3: Use the Cellular Thermal Shift Assay (CETSA).

Confirming target engagement in a physiological context is paramount. An in vitro interaction doesn't guarantee the drug can reach and bind its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly assesses drug-target engagement within intact cells.[19][20]

Expertise & Causality:

The principle of CETSA is based on ligand-induced thermal stabilization.[21][22] When a protein is bound by a ligand (like this compound), it becomes more resistant to heat-induced unfolding and aggregation. By heating cells treated with this compound to various temperatures, you can measure how much of the target protein remains soluble. An increase in the protein's melting temperature (Tm) upon drug treatment is direct evidence of physical binding inside the cell.[19][23]

Step-by-Step Protocol: Western Blot-Based CETSA

  • Cell Treatment: Plate your cells and grow to ~80% confluency. Treat one set of cells with your desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[23] Denature the samples in loading buffer, run on an SDS-PAGE gel, and perform a Western Blot using a specific antibody for your suspected off-target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and this compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

cluster_2 CETSA Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Harvest & Aliquot A->B C 3. Heat to Temp Gradient (e.g., 40-70°C) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Soluble Fraction (Supernatant) E->F G 7. Western Blot for Target Protein F->G H 8. Plot Melting Curves & Look for Thermal Shift G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Q4: I've confirmed an off-target effect. What are the best practices to mitigate its impact on my experimental conclusions?

A4: Implement a Multi-Faceted Mitigation and Validation Strategy.

Identifying an off-target effect doesn't necessarily invalidate your study; it requires you to design experiments that can distinguish between on-target and off-target phenomena. The goal is to build a self-validating experimental system.

Expertise & Causality:

Recommended Mitigation Strategies:

  • Use Minimal Effective Concentration: Perform a careful dose-response curve and use the lowest concentration of this compound that elicits your desired on-target effect. Off-target interactions are often less potent and can be minimized by avoiding unnecessarily high concentrations.

  • Employ a Structurally Different Antagonist: Use another L-type calcium channel blocker from a different chemical class (e.g., a phenylalkylamine like Verapamil or a benzothiazepine like Diltiazem). If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation (Gold Standard): Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target (e.g., the CACNA1C subunit of the L-type calcium channel).[1] If the phenotype of genetic knockdown mimics the effect of this compound, you have strong evidence for an on-target mechanism.

  • Rescue Experiments: In a system where the target has been genetically knocked out, re-introducing a wild-type version of the target should rescue the phenotype. Conversely, treatment with this compound should have no effect in the knockout cells if the phenotype is truly on-target.

cluster_3 Mitigation & Validation Logic A Observed Phenotype with this compound B Is the phenotype caused by On-Target or Off-Target? A->B C Test with Orthogonal Tool (e.g., siRNA/CRISPR for target) B->C Validate with D Test with Different Inhibitor (Different Chemical Class) B->D Validate with E Phenotype is Replicated C->E F Phenotype is NOT Replicated C->F D->E D->F G Conclusion: Likely ON-Target Effect E->G H Conclusion: Likely OFF-Target Effect F->H

Caption: Logic Diagram for Validating On-Target Effects.

References

  • This compound - Grokipedia. (n.d.). Vertex AI Search.
  • Vargas, H. M. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65-80.
  • Schmidt, F., Amberg, A., Mulliner, D., Stolte, M., Brennan, R., Matter, H., Hessler, G., Dietrich, A., Garcia, R., Remez, N., Vidal, D., & Mestres, J. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi & Chemotargets.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
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  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-45.
  • Kinome Profiling. (2024, October 19). Oncolines B.V..
  • Amundsen, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Ingolfsson, H. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Amundsen, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories.
  • Valentini, G., et al. (2013). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
  • Amundsen, D. E., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • Amundsen, D. E., et al. (2018). Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs. ResearchGate.
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  • Hart, K. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957-967.
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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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  • BindingDB BDBM50453799 this compound. (n.d.). BindingDB.
  • Inoue, A., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • He, K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • Vera, L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology.
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  • Jones, A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Engineering.
  • Belz, G. G., et al. (1989). Differential effects of two dihydropyridine calcium antagonists in humans. Journal of Cardiovascular Pharmacology, 14(4), 544-549.
  • Lückhoff, A., & Bohnert, M. (1988). Effects of the novel dihydropyridine derivative this compound on the cytoplasmic free calcium concentration of mouse thymocytes. Journal of Pharmacology and Experimental Therapeutics, 247(2), 522-527.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.

Sources

Troubleshooting unexpected results in Niguldipine patch-clamp studies

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers utilizing Niguldipine in patch-clamp electrophysiology studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions. As scientists, we understand that unexpected results are a part of the discovery process. Our goal is to equip you with the knowledge to navigate these challenges, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the planning and execution of patch-clamp experiments involving this compound.

Q1: I'm observing a smaller than expected block of L-type calcium channels with this compound. What are the potential causes?

Several factors can contribute to a perceived lack of efficacy. Let's break down the most common culprits:

  • Drug Stability and Solubility: this compound, like many dihydropyridines, is hydrophobic and susceptible to degradation, especially when exposed to light.[1]

    • Actionable Advice: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO daily.[1] Store aliquots at -20°C, protected from light. When preparing your final working solution, ensure thorough mixing to prevent precipitation.

  • Adsorption to Perfusion System: The hydrophobic nature of this compound can lead to its adsorption onto the plastic tubing of your perfusion system, effectively lowering the concentration reaching the cell.[2]

    • Actionable Advice: To mitigate this, allow the this compound solution to flow through the perfusion lines for a sufficient period to saturate the binding sites before starting your recording. This ensures that the concentration you intend to use is what the cell is exposed to.

  • Voltage Protocol and Channel State: The blocking efficacy of this compound can be voltage-dependent.[3][4] L-type calcium channels exist in resting, open, and inactivated states, and dihydropyridines often exhibit different affinities for these states.

    • Actionable Advice: Ensure your voltage protocol is designed to favor the channel state you intend to study. For instance, holding the cell at a more depolarized potential can increase the proportion of inactivated channels, which may alter the observed block.[3]

Q2: My calcium currents are running down quickly, making it difficult to assess the effect of this compound. How can I minimize this?

Current rundown, a gradual decrease in current amplitude over the course of an experiment, is a common challenge in whole-cell patch-clamp recordings of L-type calcium currents.[5][6][7][8]

  • Causality: Rundown is often attributed to the washout of essential intracellular components and the accumulation of intracellular calcium, which can induce calcium-dependent inactivation.[5][6]

  • Troubleshooting Steps:

    • Intracellular Solution Composition: Include ATP and GTP in your internal solution to support channel phosphorylation and other energy-dependent processes that counteract rundown.[8] Using a strong calcium chelator like BAPTA instead of EGTA can also help by more effectively buffering intracellular calcium.[5]

    • Minimize Inter-pulse Duration: Longer intervals between depolarizing pulses can allow for more complete recovery from inactivation and reduce the buildup of intracellular calcium.[5]

    • Use Barium as the Charge Carrier: Substituting barium for calcium as the charge carrier can increase current amplitude and significantly reduce calcium-dependent inactivation.[1][9]

Q3: I'm struggling to obtain a stable gigaohm seal when patching cells for this compound experiments. What should I check?

A high-resistance (gigaohm) seal is the foundation of a successful patch-clamp recording.[10] Difficulty in achieving a stable seal can be frustrating but is often resolvable.

  • Cell Health: Healthy, happy cells are paramount.[11] Ensure your cell culture conditions are optimal and that you are patching cells with smooth, clean membranes.

  • Pipette Fabrication: The shape and size of your pipette tip are critical.[12] A resistance of 2-5 MΩ is generally a good starting point for whole-cell recordings.[9]

  • Solution Osmolarity and Ionic Composition: Mismatches in osmolarity between your internal and external solutions can stress the cell membrane.[12] Additionally, the presence of divalent cations like calcium in the external solution is known to promote seal formation.[13]

Q4: Are there any known off-target effects of this compound that I should be aware of?

Yes, it is crucial to consider that this compound is not exclusively an L-type calcium channel blocker.

  • T-type Calcium Channels: this compound has been shown to inhibit T-type calcium currents.[4] If your preparation expresses both L- and T-type channels, you will need to use voltage protocols to isolate the current of interest.

  • Potassium Channels: In some cell types, such as vascular smooth muscle cells, this compound can increase potassium currents.[2]

  • Alpha-1 Adrenoceptors: this compound also binds with high affinity to a subtype of alpha-1 adrenoceptors.[14][15]

Being aware of these potential off-target effects is essential for accurate data interpretation.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance on resolving complex experimental issues.

Guide 1: Addressing Inconsistent Drug Effects and Ensuring Accurate Concentration

Inconsistent or variable blockade by this compound is a frequent and perplexing issue. This guide provides a systematic approach to ensure reliable and reproducible drug application.

Workflow for Validating Drug Application

cluster_prep Preparation & Verification cluster_system Perfusion System Check cluster_exp Experimental Protocol A Prepare Fresh this compound Stock (DMSO, light-protected) B Verify Final Concentration (Serial dilutions) A->B D Pre-saturate Tubing with Drug Solution B->D C Check Solution Osmolarity E Ensure Consistent Flow Rate D->E F Check for Air Bubbles in the Line E->F G Establish Stable Baseline Recording F->G H Allow Sufficient Time for Drug Equilibration G->H I Perform Washout to Check for Reversibility H->I cluster_circuit Simplified Whole-Cell Circuit cluster_effect Effect of Uncompensated Rs Vcmd V_cmd Rs Rs Vcmd->Rs I_m Rm Rm Rs->Rm Error Voltage Error (I_m * Rs) Rs->Error Cm || ground ground Rm->ground Ground Distortion Distorted Current Kinetics Error->Distortion Inaccuracy Inaccurate I-V Relationship Error->Inaccuracy

Caption: The effect of uncompensated series resistance (Rs).

Part 3: Protocols and Data Presentation

This section provides standardized protocols and examples of how to present your data for clarity and reproducibility.

Standard Protocol for Assessing this compound Block of L-type Calcium Channels
  • Cell Preparation: Plate cells (e.g., HEK293 expressing Cav1.2 or primary cardiomyocytes) on glass coverslips 24-48 hours prior to recording.

  • Solution Preparation:

    • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with CsOH. [1] * Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. [1] * This compound Stock: 10 mM in 100% DMSO, stored at -20°C, protected from light. [1]3. Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. [9] * Obtain a gigaohm seal and establish a whole-cell configuration.

    • Hold the cell at -80 mV. Apply depolarizing steps to +10 mV for 200 ms every 10 seconds to elicit barium currents.

    • Record a stable baseline for 3-5 minutes.

    • Perfuse with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.

    • Perform a final washout with the control external solution.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Normalize the current in the presence of the drug to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀.

Expected this compound IC₅₀ Values

Channel TypeCell TypeReported IC₅₀Reference
L-type Ca²⁺ CurrentGuinea-pig ventricular myocytesVoltage-dependent[3]
T-type Ca²⁺ CurrentGuinea pig atrial cells0.18 µM[4]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the voltage protocol and cell type used.

References

  • Neher, E. (1992). Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.
  • Barry, P. H., & Lynch, J. W. (1991). Liquid junction potentials and small cell effects in patch-clamp analysis. Journal of Membrane Biology, 121(2), 101-117.
  • Figl, T., Lewis, T. M., & Barry, P. H. (n.d.). Liquid Junction Potential Corrections. Axon Instruments, Inc.
  • Harden, S. (n.d.). Liquid Junction Potential. SWHarden.com.
  • Klemic, K. G., et al. (2020). A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons. Sensors, 20(10), 2936.
  • Scientifica. (2017, July 25).
  • Neher, E. (1992). Correction for Liquid Junction Potentials in Patch Clamp Experiments.
  • Sophion Bioscience. (n.d.).
  • Alembic Instruments. (n.d.).
  • Reid, G., et al. (2001). A system for applying rapid warming or cooling stimuli to cells during patch clamp recording or ion imaging. Journal of Neuroscience Methods, 111(1), 1-8.
  • Alembic Instruments. (n.d.).
  • Sherman, A. J., Shrier, A., & Cooper, E. (1999). Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator. Biophysical Journal, 77(5), 2590-2601.
  • Weilenmann, F., et al. (1995). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. British Journal of Pharmacology, 115(8), 1461-1466.
  • Romanin, C., et al. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420(3-4), 410-412.
  • Grokipedia. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Patch Clamp Recordings with (+/-)-Niguldipine.
  • Fiene, A., et al. (2012). State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening. Methods in Molecular Biology, 856, 269-283.
  • Yao, J., & Qin, F. (2010). Patch-Clamp Combined with Fast Temperature Jumps to Study Thermal TRP Channels. In TRP Channels (pp. 1-17). CRC Press.
  • Klockner, U., & Isenberg, G. (1992). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 105(2), 467-473.
  • Fiene, A., et al. (2012). State-of-the-Art Automated Patch Clamp: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening.
  • Labome. (n.d.).
  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145.
  • Dale, T. (2005, May 20). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review.
  • Manz, M., et al. (1987). Effect of nisoldipine on electrophysiological parameters in patients pretreated with beta-blockers. Zeitschrift für Kardiologie, 76 Suppl 3, 73-76.
  • Bladen, C. (2016, April 28).
  • Panyi, G., et al. (2019). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 10, 53.
  • Clerx, M., et al. (2024). An experimental investigation of rundown of the L-type calcium current. Wellcome Open Research, 9, 250.
  • Bell, D. C., & Dallas, M. L. (2018). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 13(3), 229-237.
  • Lemoine, M. D., et al. (2020). High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine.
  • Hodgson, C., et al. (n.d.). Seal resistance in automated patch clamp experiments. Metrion Biosciences.
  • ResearchGate. (2015, October 23). Has anyone had trouble getting a gigaseal?
  • Clerx, M., et al. (2024). An experimental investigation of rundown of the L-type calcium current. Wellcome Open Research, 9, 250.
  • ResearchGate. (2020, November 19). Problem with calcium currents in neurons.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Patch Clamp Recordings with Dihydropyridine Calcium Channel Blockers.
  • BenchChem. (n.d.).
  • Boone, A. N., et al. (2014). Gd3+ and Calcium Sensitive, Sodium Leak Currents Are Features of Weak Membrane-Glass Seals in Patch Clamp Recordings. PLOS ONE, 9(6), e98808.
  • London, B., et al. (2022). Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. Comprehensive Physiology, 12(4), 3749-3801.
  • Baptist Health South Florida. (n.d.). Electrophysiology (EP) Study.
  • Belles, B., et al. (1988). "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium. Pflügers Archiv, 412(5), 554-556.
  • Motter, K. E., & Jurkat-Rott, K. (2012). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Molecular Pharmacology, 81(4), 569-577.
  • Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Motter, K. E., & Jurkat-Rott, K. (2012). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. Molecular Pharmacology, 81(4), 569-577.
  • Suchyna, T. M., et al. (2009). Biophysics and Structure of the Patch and the Gigaseal. Biophysical Journal, 97(3), 738-747.
  • Cleveland Clinic. (n.d.). Electrophysiology (EP)
  • Park, D., & Dunlap, K. (1998). Variations in onset of action potential broadening: effects on calcium current studied in chick ciliary ganglion neurones. The Journal of Physiology, 512(2), 369-377.
  • Goyal, A., & Zeltser, R. (2023). Electrophysiologic Study Indications and Evaluation. In StatPearls.

Sources

Technical Support Center: Stabilizing Niguldipine Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Niguldipine. This guide is designed for researchers, scientists, and drug development professionals who are conducting long-term experiments and require stable, reliable solutions of this potent dihydropyridine calcium channel blocker. This compound, like other 1,4-dihydropyridines (DHPs), is susceptible to degradation, which can compromise experimental reproducibility and validity. This resource provides in-depth, field-proven insights and protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is the primary cause of this compound degradation?

A: The most significant and rapid cause of degradation for this compound and other dihydropyridines is photodegradation .[1] The 1,4-dihydropyridine ring is highly sensitive to light, particularly in the UV and blue light spectra (300-500 nm), which catalyzes its oxidation to the corresponding pyridine derivative, rendering it inactive as a calcium channel blocker.[1][2]

Q2: My this compound solution has turned yellow. Is it still usable?

A: A color change, typically to yellow or brown, is a visual indicator of chemical degradation. This is often due to the formation of the pyridine analog and other degradation byproducts.[1] The solution should be considered compromised, as the active concentration of this compound is lower than intended. It is strongly recommended to discard the solution and prepare a fresh batch following stabilization protocols.

Q3: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous cell culture medium. What's wrong?

A: This is a solubility issue. This compound has very poor aqueous solubility.[3][4] When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer or medium, the drug can crash out of solution if its concentration exceeds its solubility limit in the final medium. This is often exacerbated by the percentage of organic solvent being too low in the final solution to keep the drug dissolved.

Q4: What is the best solvent for a primary stock solution?

A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound (e.g., 50 mg/mL).[5][6] Absolute ethanol is another viable option, though the solubility may be lower.[5] The choice depends on the specific requirements of your experimental model and tolerance for the solvent.

Q5: How should I store my primary stock solution?

A: For long-term stability, stock solutions should be stored in small, single-use aliquots in amber glass vials or tubes wrapped in aluminum foil to protect from light.[2][7] Store these aliquots at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Troubleshooting In-Depth Degradation Issues

This section provides a more detailed analysis of common problems, their underlying causes, and comprehensive solutions.

Issue 1: Inconsistent or Diminishing Drug Efficacy Over Time
  • Problem: You observe that the biological effect of your this compound solution decreases over the course of a multi-day experiment, or results are not reproducible between experiments.

  • Potential Causes:

    • Photodegradation: Continuous exposure to ambient laboratory light, even for brief periods during handling, is cumulatively degrading the compound. Standard plastic or clear glass containers offer insufficient protection.[8]

    • Oxidative Degradation: Dissolved oxygen in your aqueous medium can slowly oxidize the dihydropyridine ring. This process can be catalyzed by trace metal impurities in reagents or buffers.[9][10]

    • Hydrolytic Degradation: Although a lesser concern than photodegradation, this compound can undergo hydrolysis, particularly in alkaline (pH > 8) conditions.[11]

  • Solutions & Protocols:

    • Implement a Strict Light-Protection Workflow: All steps, from weighing the powder to preparing dilutions and administering the solution, must be performed under light-protected conditions. Use amber-colored glassware and vials.[7] For maximum protection, wrap all containers with aluminum foil.[2] If possible, work in a darkened room or under a safelight with a long wavelength (e.g., brown or red light, >500 nm).[7]

    • Control for Oxidation:

      • Prepare all aqueous buffers and media using de-gassed, purified water (e.g., by sparging with nitrogen or argon gas).

      • Consider adding a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your final working solution at a low concentration (e.g., 0.1 mM). EDTA sequesters divalent metal ions that can catalyze oxidative reactions.[10]

    • Maintain Optimal pH: Ensure your final working solution is buffered to a pH between 6.0 and 7.4. Most standard cell culture media and physiological buffers fall within this range, but it is critical to verify. Avoid preparing or storing solutions in unbuffered or alkaline solutions.[11]

Issue 2: Poor Solubility and Precipitation in Aqueous Media
  • Problem: Upon dilution of the organic stock solution, the this compound immediately or gradually precipitates, forming a visible cloudiness or solid particles.

  • Potential Causes:

    • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the working solution is too high for the aqueous environment.

    • Insufficient Co-Solvent: The final percentage of the organic solvent (e.g., DMSO, ethanol) is too low to maintain solubility. For many cell-based assays, the solvent concentration must be kept low (e.g., <0.5%) to avoid toxicity, creating a narrow window for solubility.

  • Solutions & Protocols:

    • Optimize the Dilution Protocol:

      • Perform serial dilutions. Instead of a single large dilution step, dilute the stock solution in stages.

      • When adding the drug to the aqueous medium, ensure rapid and vigorous mixing (e.g., vortexing) to promote dispersion and prevent localized high concentrations that favor precipitation.

    • Use Stabilizing Excipients: For challenging long-term experiments, incorporating a non-ionic surfactant can dramatically improve solubility and stability by forming micelles that encapsulate the drug.

      • Poloxamer 188 (Pluronic® F-68) or Tween® 20 can be used. A study on a similar dihydropyridine derivative demonstrated significant photostabilization using Tween 20 in a 1:5 drug-to-surfactant concentration ratio.[12]

      • Protocol: Prepare the aqueous medium containing the desired concentration of the surfactant before adding the this compound stock solution.

Data & Protocols for Reliable Experimentation

Table 1: Recommended Solvents and Storage for this compound Stock Solutions
ParameterPrimary RecommendationAlternativeKey Considerations
Solvent DMSO (Dimethyl Sulfoxide)Absolute EthanolEnsure solvent is anhydrous and high-purity.
Concentration 10-50 mg/mL1-10 mg/mLHigher concentrations minimize the volume of organic solvent added to the final solution.
Container Amber Borosilicate Glass VialsPolypropylene Cryo-vials (wrapped)Glass is preferred to prevent potential leaching from plastics.
Light Protection Mandatory: Wrap vials in aluminum foil.Work under safelight conditions.Protect from light at all stages of handling.[2][7]
Storage Temp. -80°C (Long-term)-20°C (Short-term, <1 month)Minimize freeze-thaw cycles by creating single-use aliquots.
Atmosphere Standard AirArgon or Nitrogen OverlayFor maximum stability, purge the vial headspace with inert gas before sealing.

Visualized Workflows and Degradation Pathways

Diagram 1: Protocol for Preparing a Stabilized this compound Working Solution

G Workflow: Preparing Stabilized this compound Solution cluster_prep Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation (Daily) weigh Weigh this compound Powder (Under Safelight) dissolve Dissolve in High-Purity DMSO (e.g., 20 mg/mL) weigh->dissolve aliquot Aliquot into Amber Vials (Single-Use Volumes) dissolve->aliquot store Store at -80°C (Wrapped in Foil) aliquot->store thaw Thaw One Aliquot (Protect from Light) store->thaw For each experiment add_drug Add this compound Stock to Medium (While Vortexing) thaw->add_drug prepare_medium Prepare Aqueous Medium (Buffered, pH 6.5-7.4, De-gassed) prepare_medium->add_drug qc_check QC Check: Inspect for Precipitation add_drug->qc_check use_now Use Immediately in Experiment (Keep Protected from Light) qc_check->use_now G This compound Degradation Pathways cluster_degradation Degradation Products (Inactive) This compound Active this compound (1,4-Dihydropyridine) Pyridine Pyridine Analog This compound->Pyridine Light (hν) (Primary Pathway) Oxidized Other Oxidized Products This compound->Oxidized Oxygen (O₂) Trace Metals Hydrolyzed Hydrolysis Products This compound->Hydrolyzed Water (H₂O) (Alkaline pH)

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Minimizing autofluorescence in Niguldipine calcium imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing Niguldipine in calcium imaging studies. This document provides in-depth troubleshooting strategies and frequently asked questions to help you minimize autofluorescence, a common challenge that can obscure true calcium signals and compromise data integrity. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve high-quality, reproducible results.

Part 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental questions surrounding autofluorescence in the context of your experiments with this compound, a dihydropyridine calcium channel blocker.[1][2][3]

Q1: What is autofluorescence and why is it a critical issue in my this compound calcium imaging experiments?

A: Autofluorescence is the natural emission of light by biological materials or synthetic compounds when excited by a light source, which is distinct from the signal of your intended fluorescent probe (e.g., Fluo-4, Fura-2).[4][5] In your experiments, the goal is to measure changes in intracellular calcium concentration ([Ca²⁺]i) as modulated by this compound's effect on L-type and T-type calcium channels.[1][6] Autofluorescence introduces confounding background noise that can significantly reduce your signal-to-noise ratio, mask subtle calcium transients, and lead to misinterpretation of this compound's efficacy or mechanism of action.[7][8]

The primary sources of autofluorescence in a typical cell-based assay include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavins, collagen, and elastin are intrinsically fluorescent, typically emitting in the blue-green spectral range (350-550 nm).[5][7][8] Lipofuscin, an aggregate of oxidized proteins and lipids known as the "aging pigment," is another major contributor with a very broad emission spectrum.[9][10]

  • Culture Media and Reagents: Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent and can increase background signal.[4][11]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins to create fluorescent products.[12][13] Glutaraldehyde is a more potent inducer of autofluorescence than formaldehyde.[13]

  • The Experimental Compound: While this compound's primary function is to block calcium channels, dihydropyridine rings, which form its core structure, can possess intrinsic fluorescent properties. It is crucial to characterize this potential contribution.

cluster_0 Sources of Signal & Noise CalciumIndicator Calcium Indicator (e.g., Fluo-4) DesiredSignal DESIRED SIGNAL (Change in Fluorescence) CalciumIndicator->DesiredSignal Generates This compound This compound Application CalciumInflux Ca²⁺ Influx This compound->CalciumInflux Blocks CalciumInflux->CalciumIndicator Activates Endogenous Endogenous Molecules (NADH, Flavins, Lipofuscin) Noise NOISE (Autofluorescence) Endogenous->Noise Fixative Fixative Artifacts (Aldehyde-induced) Fixative->Noise Media Media Components (Phenol Red, Serum) Media->Noise Compound Compound Fluorescence (Possible) Compound->Noise

Caption: Sources of desired signal vs. confounding autofluorescence noise.

Q2: My control wells (no calcium dye, but with cells and this compound) are fluorescent. How do I systematically identify the source?

A: A systematic, subtractive approach is the most effective way to pinpoint the source of unwanted fluorescence. This process is critical for designing an effective mitigation strategy. The key is to prepare a series of control samples, imaging each one under the exact same instrument settings (e.g., laser power, gain, filter set) you use for your experiment.

Recommended Control Series:

  • Media Only: Aspirate cells and add only your complete culture medium to the well. This checks for fluorescence from phenol red, serum, and other media additives.[4][11]

  • Vehicle Control: Image cells in media with only the vehicle (e.g., DMSO) used to dissolve this compound.

  • Unstained Cells: Image your live or fixed cells in a clear, buffered salt solution (e.g., PBS) without any labels or compounds. This is your baseline cellular autofluorescence.[4]

  • This compound-Treated Unstained Cells: Add this compound (at your experimental concentration) to unstained cells in PBS. Comparing this to Control #3 will reveal if the this compound compound itself is fluorescent under your imaging conditions.

By comparing the fluorescence intensity across these controls, you can isolate the primary contributor(s) to your background signal. See Protocol 3 for a detailed workflow.

Part 2: Troubleshooting Guides - Mitigation Strategies

Once you have identified the source of autofluorescence, you can implement targeted strategies to reduce or eliminate it.

Q3: How can I proactively minimize autofluorescence during sample preparation?

A: The best defense is a good offense. Optimizing your experimental design from the start can prevent significant autofluorescence issues downstream.

  • Media Selection (for live-cell imaging): If your media is a significant source of background, switch to a formulation free of phenol red and with reduced serum content for the duration of the imaging experiment.[11] Specialized media like FluoroBrite™ are designed for fluorescence imaging. Always validate that the new media does not alter the desired cellular phenotype.[4]

  • Fixation Method (for fixed-cell assays): Aldehyde fixatives are a major cause of autofluorescence.[12][13]

    • Reduce Fixation Time: Use the minimum fixation time necessary to preserve morphology.[12][13]

    • Change Fixative: Consider switching from aldehyde-based fixatives to an organic solvent like ice-cold methanol or ethanol, especially for cell-surface markers.[4][7]

    • Post-Fixation Treatment: If aldehydes are unavoidable, you can treat samples with a reducing agent like sodium borohydride to quench the aldehyde-induced fluorescence.[4][8][9] However, results can be variable.[9]

  • Remove Red Blood Cells: For tissue samples, the heme groups in red blood cells are a major source of autofluorescence.[4][9] If possible, perfuse the tissue with PBS prior to fixation to remove blood.[7][9]

Q4: What are the best methods to reduce pre-existing autofluorescence before imaging?

A: Two primary methods are used to actively reduce autofluorescence in prepared samples: chemical quenching and photobleaching.

Chemical Quenching: This involves applying a reagent that reduces autofluorescence by binding to fluorescent molecules or chemically modifying them.[14][15]

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantagesCitation(s)
Sudan Black B Lipofuscin, Fixative-InducedHighly effective, broad-spectrum quenching.Can introduce a dark precipitate; must be prepared fresh.[9][10][16]
Sodium Borohydride Aldehyde-InducedReduces aldehyde groups to non-fluorescent alcohols.Can have variable efficacy; may damage some epitopes.[4][8][17]
Trypan Blue Broad SpectrumCan reduce autofluorescence.May shift emission to longer wavelengths rather than quenching.[7][10]
Copper Sulfate Broad SpectrumOften used in combination with other agents.Can increase background in some red channels.[7][9][14]
Commercial Kits Various (Lipofuscin, General)Optimized and validated; convenient.Can be costly; may modestly reduce specific signal.[9][10][18]

Photobleaching: This technique involves intentionally exposing your sample to high-intensity light to destroy the fluorescent properties of the background molecules before adding your specific fluorescent label.[19][20][21] This method is effective because endogenous autofluorescent molecules are often less photostable than modern, engineered fluorophores. The key is to photobleach the background without affecting the subsequent staining.[19][22][23] See Protocol 1 for a detailed procedure.

Q5: Can I optimize my imaging setup to better separate the calcium signal from autofluorescence?

A: Yes, instrument settings and fluorophore choice are powerful tools.

  • Choose Red-Shifted Dyes: Most endogenous autofluorescence occurs in the blue-green region of the spectrum (emissions < 550 nm).[8][11] By using a calcium indicator that excites and emits at longer wavelengths (in the red or far-red spectrum), you can often avoid the spectral region where autofluorescence is strongest.[7][9][11]

  • Use Narrowband Filters: Select bandpass filters that are tightly matched to the excitation and emission peaks of your calcium indicator. This will exclude out-of-band light from the autofluorescence spectrum.[21]

  • Leverage Advanced Microscopy:

    • Confocal Microscopy: The pinhole of a confocal microscope physically rejects out-of-focus light, which can significantly reduce background haze and improve the signal-to-noise ratio.

    • Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can capture the full emission spectrum of your sample. By first acquiring a reference spectrum from an unstained, autofluorescent sample, you can computationally subtract this "autofluorescence signature" from your fully stained experimental sample.[17][24]

Q6: Is it possible to correct for autofluorescence after I've already acquired my images?

A: While suboptimal compared to preventing the issue, post-acquisition correction is possible. The most common method is background subtraction . In its simplest form, you can acquire an image of an unstained control sample (your autofluorescence control) and subtract that image (or an average intensity value from it) from your experimental images using software like ImageJ.[21]

More advanced computational approaches involve mathematical modeling to estimate and remove the autofluorescence contribution from the total signal.[21][25] These methods, including spectral unmixing mentioned earlier, offer more precise correction but require appropriate controls and expertise to implement correctly.[26][27]

Part 3: Detailed Experimental Protocols
Protocol 1: Pre-Imaging Photobleaching

This protocol is for reducing autofluorescence from fixed cells or tissue sections before the application of your calcium indicator or fluorescent antibodies.

  • Prepare Sample: Perform all fixation, permeabilization, and blocking steps as usual. Mount the sample on the microscope stage.

  • Select Objective: Use the same objective you will use for final imaging (e.g., 40x).

  • Expose to Light: Illuminate the sample with a broad-spectrum, high-intensity light source (e.g., mercury arc lamp or a powerful LED) through a wide-open filter cube (e.g., a DAPI or FITC cube).

  • Bleaching Duration: Expose the sample for a period ranging from 15 minutes to 2 hours.[19] The optimal time must be determined empirically. Check the autofluorescence level periodically until it has been significantly reduced.

  • Proceed with Staining: After photobleaching, remove the sample from the microscope and proceed with your standard staining protocol for your calcium indicator or other labels.

  • Image: Acquire your final images. The background should be substantially dimmer, improving the contrast of your specific signal.

Protocol 2: Sudan Black B Staining for Quenching Autofluorescence

This protocol is for fixed samples and is particularly effective against lipofuscin.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and let it sit for at least 1 hour. Just before use, filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Complete Primary Staining: Perform all your normal staining steps up to, but not including, the final coverslip mounting.

  • Incubate with Sudan Black B: After the final wash step of your staining protocol, incubate the slides with the filtered Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Wash Thoroughly: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS or Tris-buffered saline (TBS).

  • Mount and Image: Mount the coverslip using an aqueous mounting medium. Proceed to imaging.

Protocol 3: Workflow for Identifying Autofluorescence Source

This workflow uses a systematic approach to isolate the source of unwanted background fluorescence.

Start Start: High Background in Control Step1 1. Image Media Alone Start->Step1 Result1 Is Media Fluorescent? Step1->Result1 Action1 Solution: Use Imaging Media (Phenol-Red/Serum-Free) Result1->Action1 Yes Step2 2. Image Unstained Cells in PBS Result1->Step2 No Action1->Step2 Result2 Are Cells Fluorescent? Step2->Result2 Action2 Source: Endogenous AF Solution: Quenching, Photobleaching, Red Dyes Result2->Action2 Yes Step3 3. Image Unstained Cells + This compound in PBS Result2->Step3 No Action2->Step3 Result3 Signal > Unstained Cells? Step3->Result3 Action3 Source: Compound AF Solution: Lower Concentration, Spectral Unmixing Result3->Action3 Yes End Problem Identified Result3->End No Action3->End

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Technical Support Center: Best Practices for Handling and Storing Niguldipine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Niguldipine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the optimal handling, storage, and use of this compound in experimental settings. As a potent, dual-action L-type calcium channel blocker and α1A-adrenoceptor antagonist, understanding its properties is critical for obtaining reliable and reproducible results.[1][2][3] This guide moves beyond a simple protocol list to explain the scientific principles behind each recommendation, ensuring both experimental success and the integrity of your research.

Core Compound Properties: Understanding this compound Hydrochloride

This compound hydrochloride is a synthetic compound belonging to the 1,4-dihydropyridine (DHP) class of calcium channel blockers.[4] Its chemical structure, featuring a 1,4-dihydropyridine ring, is central to its biological activity but also the primary source of its instability.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₃₆H₄₀ClN₃O₆PubChem
Molecular Weight 646.2 g/mol PubChem
Appearance Yellow Crystalline SolidBOC Sciences
Storage Temperature -20°C (long-term)MedKoo Biosciences
Solubility Soluble in DMSO and MethanolBOC Sciences

The Critical Factor: Light Sensitivity and Degradation

The most significant challenge in working with this compound hydrochloride and other 1,4-dihydropyridines is their inherent sensitivity to light.[5][6][7] Exposure to light, particularly in the UV and blue-violet spectrum, initiates a photodegradation process that irreversibly compromises the compound's efficacy.

Mechanism of Photodegradation

The primary mechanism of photodegradation for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring into a pyridine ring.[5][6][7] This process, known as aromatization, leads to a complete loss of the compound's ability to block calcium channels.[5] The resulting pyridine derivative is pharmacologically inactive. This transformation is not a minor impurity formation but a fundamental alteration of the molecule's core structure.

G This compound This compound Hydrochloride (Active 1,4-Dihydropyridine) Oxidation Oxidation (Aromatization) This compound->Oxidation Initiates Light Light Exposure (UV, Blue-Violet) Light->Oxidation Inactive Inactive Pyridine Derivative (Loss of Activity) Oxidation->Inactive Results in

Caption: Photodegradation pathway of this compound hydrochloride.

Recommended Handling and Storage Protocols

Adherence to the following protocols is essential to maintain the integrity and activity of this compound hydrochloride.

Long-Term Storage (Solid Form)
  • Temperature: Store the solid compound at -20°C for long-term stability.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize oxidation.

  • Light Protection: Always store the vial in a light-blocking outer container or wrapped in aluminum foil. The original amber vial is not sufficient on its own.

Preparation of Stock Solutions

This compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-warming: Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Aseptically add the calculated volume of anhydrous, research-grade DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (MW: 646.2 g/mol ), you would add 154.7 µL of DMSO.

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes).

  • Storage of Stock Solution: Store the aliquots at -20°C .

Preparation of Working Solutions for In Vitro Assays

Preparing aqueous working solutions from a DMSO stock requires care to avoid precipitation.

Step-by-Step Protocol:

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium or physiological buffer.

  • Vortexing: It is crucial to vortex the aqueous solution immediately after adding the DMSO stock to ensure rapid and uniform mixing, which helps to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

  • Use Immediately: Aqueous solutions of this compound hydrochloride are not stable for long periods and should be prepared fresh for each experiment and used immediately. Do not store aqueous working solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound hydrochloride.

G Start Inconsistent or No Experimental Effect Check_Compound Is the compound active? Start->Check_Compound Check_Prep Was the solution prepared correctly? Check_Compound->Check_Prep Yes Degradation Potential Degradation: - Stored improperly? - Exposed to light? - Repeated freeze-thaw? Check_Compound->Degradation No Check_Assay Is the assay system validated? Check_Prep->Check_Assay Yes Precipitation Precipitation Issue: - Poor mixing on dilution? - Final concentration too high? - Buffer incompatibility? Check_Prep->Precipitation No Solvent_Effect Solvent Artifact: - DMSO concentration >0.1%? - Vehicle control missing? Check_Prep->Solvent_Effect No Assay_Issue Assay Variability: - Cell passage number? - Seeding density? - Receptor expression? Check_Assay->Assay_Issue No

Caption: Troubleshooting workflow for this compound hydrochloride experiments.

Q1: My experiment shows a much lower potency for this compound hydrochloride than reported in the literature. What could be the cause?

A1: The most likely culprit is compound degradation due to light exposure. The aromatization of the dihydropyridine ring to a pyridine derivative results in a complete loss of activity.[5] Review your handling and storage procedures to ensure the compound and its solutions have been rigorously protected from light at all stages. Another possibility is the use of the racemic mixture versus a specific enantiomer. The (+)-enantiomer of this compound is significantly more potent as a calcium channel blocker than the (-)-enantiomer.[2]

Q2: I observed a precipitate forming when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. To prevent precipitation:

  • Ensure rapid and thorough mixing by vortexing immediately after adding the DMSO stock to the aqueous medium.

  • Avoid creating highly concentrated intermediate dilutions in aqueous solutions. It is often better to add a small volume of a more concentrated DMSO stock directly to the final volume of the medium.

  • Consider using a buffer containing a small amount of serum or a carrier protein like BSA, which can help to maintain the solubility of hydrophobic compounds.

Q3: Can I store my diluted working solutions in the fridge for use the next day?

A3: No. Aqueous solutions of this compound hydrochloride are susceptible to hydrolysis and should be prepared fresh immediately before each experiment. Storing diluted solutions, even at 4°C and protected from light, is not recommended as the stability cannot be guaranteed.

Q4: My cells are showing signs of toxicity even at low concentrations of this compound hydrochloride. What should I check?

A4: First, verify the final concentration of your solvent (e.g., DMSO). High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between compound-specific toxicity and solvent effects. If solvent toxicity is ruled out, consider the dual mechanism of this compound. In addition to calcium channel blockade, it is a potent α1A-adrenoceptor antagonist, which could be contributing to the observed cellular response.[1][2]

Q5: How does the stereochemistry of this compound affect its activity?

A5: this compound is a chiral molecule, and its enantiomers have distinct pharmacological profiles. The (+)-enantiomer is a highly potent L-type calcium channel blocker, approximately 40 times more potent than the (-)-enantiomer.[2] Conversely, both enantiomers exhibit activity at α1-adrenoceptors, but with different subtype selectivities.[2] For research requiring a specific mechanism of action, it is crucial to use the appropriate enantiomer rather than the racemic mixture to avoid confounding results.

Safety and Handling Precautions

As a bioactive compound, appropriate safety measures should be taken when handling this compound hydrochloride.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling Powder: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's guidelines for chemical waste.

By adhering to these best practices, researchers can ensure the integrity of their this compound hydrochloride samples, leading to more accurate and reproducible experimental outcomes.

References

  • Ragno, G., Ioele, G., & De Luca, M. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
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  • Ragno, G., Ioele, G., & De Luca, M. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
  • Ioele, G., De Luca, M., & Ragno, G. (2016). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
  • Ioele, G., De Luca, M., & Ragno, G. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future medicinal chemistry, 8(2), 107-15.
  • Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI.
  • Ankalagi, R. F., & Inam, R. (2022). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Hasan, M. M., Das, R., & Al-Bari, M. A. A. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. PeerJ. Physical chemistry, 4, e20.
  • Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288.
  • Yadav, J. S., Reddy, B. V. S., & Sabitha, G. (2002). Oxidative aromatization of 1,4-dihydropyridines with iodine under normal conditions and ultrasound irradiation a.
  • Chakraborty, S., & Dutta, D. (2023). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique.
  • Allan, G. M., Brouwers, J. R., & Musini, V. M. (2014). Time course for blood pressure lowering of dihydropyridine calcium channel blockers.
  • Ninan, A. R., Babbar, R., Dhiman, S., Singh, T. G., & Nepovimova, E. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.
  • Saponara, R., & Saponara, S. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Channels (Austin, Tex.), 6(5), 335-43.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131-45.
  • BenchChem. (2025). Application Notes and Protocols for Cell Culture-Based Assessment of Oxodipine Cytotoxicity. BenchChem.
  • Ramirez, J., & Chavez, A. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV.
  • Therapeutic Target D
  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Wikipedia.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and molecular neurobiology, 23(3), 293-303.
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  • Chen, L., & Yang, H. (2015). New generations of dihydropyridines for treatment of hypertension. Journal of cardiovascular pharmacology, 65(3), 209-14.
  • Ninan, A. R., Babbar, R., Dhiman, S., Singh, T. G., & Nepovimova, E. (2022). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold.
  • Ling, Y., Hao, Z. H., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4289-4338.
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Validation & Comparative

A Comparative Guide to Niguldipine and Nifedipine in L-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the nuanced differences between calcium channel blockers of the same class can have profound implications for therapeutic targeting and experimental design. This guide provides an in-depth, data-driven comparison of two dihydropyridine L-type calcium channel blockers: the well-established therapeutic agent, nifedipine, and the potent, pharmacologically complex experimental compound, niguldipine. We will dissect their mechanisms, compare their potencies and selectivities with supporting experimental data, and provide a detailed protocol for their characterization.

Introduction: The L-type Calcium Channel as a Therapeutic Target

Voltage-gated L-type calcium channels (Ca_v_1.x) are critical mediators of calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes.[1] This calcium influx triggers a cascade of events leading to muscle contraction.[2] The dihydropyridine class of calcium channel blockers specifically targets these channels, inducing vasodilation and, in some cases, exerting effects on the heart.[1][3] This mechanism of action has established them as cornerstone therapies for hypertension and angina.[3][4] While both this compound and nifedipine share this primary target, their distinct molecular interactions and broader pharmacological profiles lead to significant differences in their experimental and potential therapeutic utility.

Molecular Structures and Stereochemistry

Both this compound and nifedipine are built upon the 1,4-dihydropyridine core. However, their substituent groups are markedly different, which accounts for their varied pharmacological activities.

Nifedipine: A symmetrical molecule, nifedipine features two methyl ester groups at the 3 and 5 positions of the dihydropyridine ring and a 2-nitrophenyl group at the 4 position.

This compound: This compound has a more complex and asymmetrical structure. It possesses a methyl ester at one position and a long side chain containing a diphenyl-piperidinyl moiety at the other. This structural complexity gives rise to stereoisomerism, with the (+)-enantiomer of this compound demonstrating significantly higher potency for both L-type calcium channels and α1-adrenoceptors compared to the (-)-enantiomer.[5]

Comparative Analysis of Potency and Binding Affinity

The potency of a calcium channel blocker is a critical determinant of its utility. Experimental data from radioligand binding assays and electrophysiological studies reveal a striking difference in the affinity of this compound and nifedipine for the L-type calcium channel.

CompoundParameterTissue/Cell TypeValueReference
(+)-Niguldipine K_i_Guinea-pig heart45 pM[5]
K_i_Guinea-pig skeletal muscle85 pM[5]
K_i_Guinea-pig brain140 pM[5]
(-)-Niguldipine K_i_(approx. 40x less potent than (+) enantiomer)-[5]
Nifedipine IC_50_Guinea pig ventricular myocytes (holding potential -40mV)50 nM[6]
IC_50_Guinea pig ventricular myocytes0.3 µM[6]
IC_50_Frog atrial fibers0.2 µM[7]

K_i_ (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC_50_ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that (+)-niguldipine exhibits a remarkably higher binding affinity for L-type calcium channels, with K_i_ values in the picomolar range, making it orders of magnitude more potent than nifedipine, whose IC_50_ values are in the nanomolar to micromolar range. [5][6][7] This substantial difference in potency underscores the unique molecular interactions of this compound with the channel.

Selectivity Profile: Beyond the L-type Calcium Channel

A crucial aspect of a drug's pharmacological profile is its selectivity for its intended target. Here, this compound and nifedipine diverge significantly.

This compound's Dual Action: Beyond its potent L-type calcium channel blockade, (+)-niguldipine is a highly potent and selective antagonist of the α1A-adrenergic receptor .[5][8] Radioligand binding studies have demonstrated a K_i_ value of 52 pM for the α1A-adrenoceptor in rat brain cortex membranes.[5] This dual antagonism of L-type calcium channels and α1A-adrenoceptors is a distinguishing feature of this compound, suggesting a complex hemodynamic profile with potential for both direct vasodilation and modulation of sympathetic tone.[8][9][10] Furthermore, some studies suggest that this compound may also inhibit T-type calcium channels at higher concentrations.[11]

Nifedipine's Off-Target Effects: While generally considered selective for L-type calcium channels, nifedipine is not entirely without off-target effects. At higher concentrations, nifedipine has been shown to block T-type calcium channels , although with significantly lower potency than for L-type channels.[12] For instance, the IC_50_ for the most sensitive recombinant T-type channel subtype (Ca_v_3.2) was found to be 5 µM.[12] This is substantially higher than its IC_50_ for L-type channels.[6]

The following diagram illustrates the primary and secondary targets of both compounds.

This compound This compound L_type L-type Ca2+ Channel This compound->L_type Potent Blockade (pM affinity) Alpha1A α1A-Adrenoceptor This compound->Alpha1A Potent Antagonism (pM affinity) T_type T-type Ca2+ Channel This compound->T_type Blockade (Higher Conc.) Nifedipine Nifedipine Nifedipine->L_type Blockade (nM to µM affinity) Nifedipine->T_type Blockade (Higher Conc.)

Caption: Primary and secondary targets of this compound and Nifedipine.

Pharmacokinetic and Pharmacodynamic Considerations

Nifedipine: Nifedipine is well-absorbed orally, but its bioavailability can be variable.[13][14] It is extensively metabolized by the liver, primarily by CYP3A4.[4] Immediate-release formulations of nifedipine can cause a rapid drop in blood pressure, leading to reflex tachycardia, a compensatory increase in heart rate.[4][15] This is a significant clinical consideration, and extended-release formulations have been developed to mitigate this effect.[4]

This compound: Preclinical studies in anesthetized dogs have shown that intravenous this compound induces a dose-dependent and persistent increase in coronary blood flow and a decrease in arterial blood pressure, accompanied by an increase in heart rate and cardiac output.[16] Its dual action on calcium channels and α1A-adrenoceptors likely contributes to its potent hemodynamic effects. The high lipophilicity of this compound may influence its tissue distribution and metabolism.[8]

Experimental Protocol: Characterizing L-type Calcium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

To empirically determine and compare the inhibitory effects of this compound and nifedipine on L-type calcium channels, the whole-cell patch-clamp technique is the gold standard.[17][18][19] This method allows for the direct measurement of ionic currents across the cell membrane of a single isolated cell.

Objective: To determine the concentration-response curve and IC_50_ value for this compound and nifedipine on L-type calcium currents in a suitable cell line (e.g., vascular smooth muscle cells or a cell line stably expressing the Ca_v_1.2 channel).

Materials:

  • Isolated cells (e.g., primary vascular smooth muscle cells or HEK293 cells stably expressing Ca_v_1.2)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl_2_, 10 BaCl_2_, 10 HEPES; pH adjusted to 7.4 with CsOH. (Barium is often used as the charge carrier to enhance the current and block potassium channels).

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

  • Stock solutions of this compound and nifedipine in a suitable solvent (e.g., DMSO).

Methodology:

  • Cell Preparation: Plate isolated cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip with cells onto the recording chamber of the microscope.

    • Fill a micropipette with the internal solution and mount it on the headstage.

    • Under visual guidance, approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical and diffusional access to the cell's interior.[18][19]

  • Recording L-type Calcium Currents:

    • Clamp the membrane potential at a holding potential of -80 mV to ensure the channels are in a closed, resting state.

    • Apply a depolarizing voltage step to +10 mV for 200 ms to activate the L-type calcium channels. This will elicit an inward barium current.

    • Record the peak inward current.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording of the L-type calcium current.

    • Perfuse the recording chamber with the external solution containing increasing concentrations of either this compound or nifedipine.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

    • Record the peak inward current at each drug concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the current at each concentration to the baseline current (before drug application).

    • Plot the normalized current as a function of the logarithm of the drug concentration.

    • Fit the data to a sigmoidal concentration-response curve to determine the IC_50_ value and the Hill coefficient.

The following diagram illustrates the experimental workflow for the whole-cell patch-clamp protocol.

A Cell Preparation C Establish Whole-Cell Configuration A->C B Pipette Fabrication B->C D Record Baseline L-type Ca2+ Current C->D E Apply Increasing Drug Concentrations D->E F Record Current at Each Concentration E->F F->E Repeat for each concentration G Data Analysis: Concentration-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for Whole-Cell Patch-Clamp Experiment.

Conclusion

This comparative guide highlights the significant differences between this compound and nifedipine, despite their shared classification as dihydropyridine L-type calcium channel blockers. This compound emerges as a significantly more potent compound, with a unique dual-action profile targeting both L-type calcium channels and α1A-adrenoceptors with picomolar affinity. In contrast, nifedipine, while a clinically effective and well-characterized drug, exhibits lower potency and a different off-target profile.

For researchers, the choice between these two compounds will depend on the specific experimental goals. Nifedipine serves as a reliable and well-understood tool for general L-type calcium channel blockade. This compound, on the other hand, offers a powerful probe for studying high-affinity interactions with the L-type calcium channel and for investigating the interplay between calcium channel modulation and adrenergic signaling. The experimental protocol detailed herein provides a robust framework for the direct, quantitative comparison of these and other calcium channel modulators, enabling a deeper understanding of their therapeutic potential and underlying mechanisms of action.

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A Comparative Efficacy Analysis of Dihydropyridine Calcium Channel Blockers: Niguldipine and Amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antihypertensive therapeutics, dihydropyridine calcium channel blockers (CCBs) represent a cornerstone of treatment. This guide provides a detailed comparative analysis of two such agents: Niguldipine, an experimental compound with a unique pharmacological profile, and Amlodipine, a widely prescribed and extensively studied medication. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their mechanisms of action, preclinical data, and the established clinical efficacy of Amlodipine, while contextualizing the investigational status of this compound.

Introduction: The Role of L-type Calcium Channel Blockade in Hypertension

Hypertension, a leading risk factor for cardiovascular disease, is fundamentally a disorder of elevated arterial blood pressure. The contraction of vascular smooth muscle cells, a key determinant of peripheral vascular resistance, is heavily dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. Dihydropyridine CCBs, including this compound and Amlodipine, exert their antihypertensive effects by selectively targeting these channels, leading to vasodilation and a subsequent reduction in blood pressure.

Amlodipine is a third-generation dihydropyridine CCB that is well-established in clinical practice for the management of hypertension and angina.[1][2] Its long half-life allows for once-daily dosing, contributing to patient compliance and sustained blood pressure control.[3]

This compound , in contrast, is an experimental dihydropyridine derivative that has been investigated for its potent L-type calcium channel blocking activity.[4][5] Notably, it also exhibits a high affinity for α1-adrenergic receptors, suggesting a dual mechanism of action that could theoretically offer additional benefits in blood pressure regulation.[4][6] However, it is crucial to note that this compound's clinical development for hypertension has been limited, and it is not an approved therapeutic agent.[4]

Mechanism of Action: A Tale of Two Dihydropyridines

Both this compound and Amlodipine are allosteric modulators of the L-type calcium channel, binding to a specific site on the α1 subunit. This binding reduces the probability of the channel being in the open state, thereby decreasing the influx of Ca2+ into vascular smooth muscle cells. The resulting vasodilation lowers total peripheral resistance and, consequently, arterial blood pressure.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The fundamental mechanism of action for both drugs at the L-type calcium channel is illustrated below.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_SystemicEffect Systemic Effect Extracellular Extracellular Space Intracellular Intracellular Space Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Voltage-Gated) Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+ - Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Muscle Contraction (Vasoconstriction) Myosin_LC_P->Contraction Vasodilation Vasodilation DHP This compound or Amlodipine DHP->L_type_Ca_Channel Blocks DHP->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

The Unique Profile of this compound: Dual Receptor Antagonism

A key differentiator for this compound is its potent antagonism of α1-adrenergic receptors.[4][6] This dual action is significant because α1-adrenoceptors, when stimulated by norepinephrine, also mediate vasoconstriction. By blocking both L-type calcium channels and α1-adrenergic receptors, this compound could theoretically produce a more pronounced vasodilatory effect. The (+)-enantiomer of this compound demonstrates high selectivity for the α1A-adrenoceptor subtype.[6]

Comparative Efficacy: Preclinical Promise vs. Clinical Reality

A direct comparison of the clinical efficacy of this compound and Amlodipine is challenging due to the disparity in their developmental stages. Amlodipine has a wealth of clinical data from large-scale trials, while this compound's evaluation has been predominantly preclinical.

Preclinical Data for this compound
  • In Vitro Studies: this compound has been shown to be a potent blocker of L-type calcium currents in vascular smooth muscle cells.[7] It also demonstrates a unique property of facilitating potassium currents, which may contribute to its vasodilatory effect.[7]

  • Animal Models: In animal models of hypertension, this compound induces a dose-dependent and long-lasting reduction in blood pressure.[8][9] Studies in dogs have shown that it preferentially increases coronary blood flow over other vascular beds.[8] The hypotensive effect of this compound appears to be more pronounced in hypertensive animals compared to normotensive ones.[9]

Clinical Efficacy of Amlodipine

Amlodipine has been extensively evaluated in numerous large, randomized controlled trials and has consistently demonstrated its efficacy in lowering blood pressure and reducing cardiovascular events.[2][3][10]

Clinical TrialComparator(s)Key Findings on Blood Pressure ReductionReference
ASCOT Atenolol ± thiazide diureticAmlodipine-based regimen significantly reduced blood pressure and cardiovascular events compared to the atenolol-based regimen.[10]
VALUE ValsartanAmlodipine was more effective in lowering blood pressure, particularly in the early stages of treatment.[3]
ALLHAT Lisinopril, Doxazosin, ChlorthalidoneAmlodipine was as effective as a thiazide-like diuretic in lowering blood pressure and preventing major cardiovascular events.[11]
PREVENT PlaceboAmlodipine slowed the progression of atherosclerosis in patients with coronary artery disease.[3][10]

Table 1: Summary of Key Clinical Trials for Amlodipine in Hypertension.

Safety and Tolerability Profile

This compound

Human safety data for this compound is limited. A study in healthy male volunteers with single intravenous and oral doses showed that it induced peripheral vasodilation, an increase in heart rate and cardiac output, and a decrease in diastolic blood pressure.[12] The study suggested that, unlike nifedipine, this compound's vasodilatory effects were not associated with signs of negative inotropy.[12] The adverse effects observed in preclinical studies are generally related to its vasodilatory properties.

Amlodipine

Amlodipine is generally well-tolerated.[1] The most common side effects are related to its vasodilatory action and include:

  • Peripheral edema (swelling of the ankles)

  • Headache

  • Dizziness

  • Flushing

  • Fatigue

These side effects are typically dose-dependent and often transient.[2] Long-term studies have established the safety of Amlodipine for chronic use.[1][13][14]

Experimental Protocols for Efficacy Evaluation

For a new chemical entity like this compound, a rigorous series of preclinical and clinical experiments are necessary to establish its efficacy and safety. The following outlines standard methodologies.

In Vitro Efficacy Assessment

Objective: To determine the potency and selectivity of the compound as a calcium channel blocker.

Protocol: Aortic Ring Assay

  • Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., spontaneously hypertensive rat).

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: Induce contraction of the aortic rings using a high-potassium solution or a specific agonist like phenylephrine.

  • Compound Addition: Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.

  • Data Acquisition: Record the isometric tension of the aortic rings to measure the relaxation response.

  • Analysis: Calculate the IC50 value (the concentration of the compound that causes 50% of the maximal relaxation) to determine its potency.

cluster_Workflow In Vitro Aortic Ring Assay Workflow Start Start Tissue_Prep Isolate Aortic Rings Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Contraction Induce Contraction Mounting->Contraction Compound_Add Add Test Compound Contraction->Compound_Add Data_Acq Record Tension Compound_Add->Data_Acq Analysis Calculate IC50 Data_Acq->Analysis End End Analysis->End cluster_Workflow In Vivo Telemetry Study Workflow Start Start Animal_Selection Select SHRs Start->Animal_Selection Telemetry_Implant Implant Telemetry Transmitter Animal_Selection->Telemetry_Implant Baseline Record Baseline Blood Pressure Telemetry_Implant->Baseline Drug_Admin Administer This compound/Vehicle Baseline->Drug_Admin Data_Collection Continuous BP Monitoring (24h) Drug_Admin->Data_Collection Analysis Analyze BP Reduction Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an in vivo telemetry study.

Conclusion and Future Directions

Amlodipine stands as a well-validated and effective therapeutic agent for the management of hypertension, supported by a vast body of clinical evidence. Its predictable efficacy, long half-life, and established safety profile make it a first-line option in many clinical scenarios. [2][10] this compound, while demonstrating a promising and unique pharmacological profile in preclinical studies, remains an investigational compound. Its dual mechanism of L-type calcium channel blockade and α1-adrenergic antagonism warrants further exploration. However, the lack of robust clinical trial data makes a direct efficacy comparison with Amlodipine impossible at this time.

For drug development professionals, the story of this compound underscores the long and arduous path from a promising preclinical candidate to a clinically approved therapeutic. The rigorous experimental protocols outlined in this guide represent the necessary steps to bridge this gap. Future research on this compound would need to focus on comprehensive Phase I, II, and III clinical trials to establish its safety, tolerability, and antihypertensive efficacy in human populations before any meaningful comparison with established drugs like Amlodipine can be made.

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A Comparative Analysis of Niguldipine Enantiomers: Stereospecificity in Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the stereospecific effects of the (+) and (-) enantiomers of Niguldipine, a potent dihydropyridine calcium channel blocker. By examining their differential pharmacodynamics and potential pharmacokinetic disparities, we aim to offer a comprehensive resource for researchers in pharmacology and drug development. This document is grounded in experimental data and elucidates the nuanced mechanisms that govern the distinct biological activities of these stereoisomers.

Introduction to Chirality in Drug Action: The Case of this compound

This compound, a member of the 1,4-dihydropyridine class of calcium channel antagonists, possesses a chiral center, leading to the existence of two enantiomers: (+)-Niguldipine and (-)-Niguldipine.[1] While these molecules are mirror images of each other, their interactions with the chiral environment of biological systems, such as receptors and enzymes, are often not identical. This stereoselectivity can result in significant differences in their pharmacodynamic and pharmacokinetic profiles, a critical consideration in drug design and development. This guide will dissect these differences, providing a clear understanding of the unique properties of each this compound enantiomer.

Pharmacodynamic Profile: A Tale of Two Enantiomers

The primary mechanism of action for this compound is the blockade of L-type calcium channels, leading to vasodilation and a subsequent decrease in blood pressure.[2] However, the two enantiomers exhibit markedly different potencies in this regard. Furthermore, this compound's pharmacological activity extends beyond calcium channel blockade to include interactions with α-adrenoceptors, where stereoselectivity is also prominent.

Experimental evidence consistently demonstrates that the (+)-enantiomer of this compound is the more potent L-type calcium channel blocker.

  • Binding Affinity: Radioligand binding assays have revealed a significant difference in the affinity of the two enantiomers for the 1,4-dihydropyridine receptor on L-type calcium channels. In guinea-pig heart membranes, (+)-Niguldipine exhibits an approximately 40-fold higher affinity than (-)-Niguldipine.[3][4] Another study reported a 45-fold lower affinity for (-)-niguldipine compared to its (+) counterpart.[5]

  • Functional Activity: While the difference in binding affinity is substantial, functional assays measuring the inhibition of L-type Ca2+ currents in guinea-pig ventricular myocytes show a more modest, albeit clear, stereoselectivity. In these studies, (S)-Niguldipine was found to be more potent than the (R)-enantiomer, with an enantioselectivity ratio of up to 4.4.[3] In studies on thromboxane-induced coronary vasoconstriction in guinea pig hearts, the stereoselectivity ratio for (+)-(S)-/(-)-(R)-niguldipine was calculated to be 28.[6]

This discrepancy between binding affinity and functional activity suggests that factors beyond simple receptor occupation may influence the ultimate physiological response.

This compound also exhibits antagonist activity at α-adrenoceptors, and this interaction is also highly stereoselective.

  • α1A-Adrenoceptors: (+)-Niguldipine is a potent and selective antagonist of the α1A-adrenoceptor subtype.[7] It has been shown to be more than 40-fold more potent than (-)-Niguldipine at these receptors.[4] The 'true' Ki values, extrapolated to zero membrane protein concentration, were determined to be 0.145 nM for (+)-niguldipine and 3.12 nM for (-)-niguldipine.[8]

  • α1B-Adrenoceptors: In contrast to the α1A subtype, both enantiomers of this compound bind with approximately equal affinity to the α1B-adrenoceptors.[4]

This differential activity at α-adrenoceptor subtypes highlights the nuanced pharmacology of this compound and suggests that the overall cardiovascular effects of the racemic mixture are a composite of the distinct actions of each enantiomer.

Interestingly, the stereospecificity observed for calcium channel and α-adrenoceptor interactions does not extend to all of this compound's biological activities. Both enantiomers have been found to be equally effective in reversing vinblastine resistance in cancer cells.[5] This effect is attributed to the inhibition of the drug efflux pump P-glycoprotein. The lack of stereoselectivity in this action suggests a different binding site or mechanism of interaction with P-glycoprotein compared to the L-type calcium channel.

In a study on mouse thymocytes, (-)-niguldipine was found to be more effective than its (+)-enantiomer at inducing an influx of extracellular Ca2+.[9] This finding is seemingly paradoxical to the established role of (+)-Niguldipine as the more potent calcium channel blocker. This suggests a distinct, cell-type-specific mechanism of action in thymocytes that is not directly related to the blockade of L-type calcium channels.

Comparative Data Summary

TargetEnantiomer with Higher PotencyReported Enantioselectivity RatioExperimental ModelReference
L-type Ca2+ Channel (Binding) (+)-Niguldipine~40-foldGuinea-pig heart membranes[3][4]
L-type Ca2+ Channel (Functional) (S)-Niguldipine≤ 4.4-foldGuinea-pig ventricular myocytes[3]
Coronary Vasoconstriction Inhibition (+)-(S)-Niguldipine28-foldGuinea pig Langendorff hearts[6]
α1A-Adrenoceptor (Binding) (+)-Niguldipine> 40-foldRat brain cortex membranes[4][8]
α1B-Adrenoceptor (Binding) Equipotent~1Liver cell membranes[4]
P-Glycoprotein Inhibition Equipotent1F4-6RADR cancer cells[5]
Ca2+ Influx in Thymocytes (-)-NiguldipineMore effectiveMouse thymocytes[9]

Experimental Protocols

This protocol is designed to determine the binding affinity of the this compound enantiomers to the 1,4-dihydropyridine binding site of L-type calcium channels.

  • Membrane Preparation: Isolate cell membranes from a tissue rich in L-type calcium channels (e.g., guinea-pig heart or skeletal muscle).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled dihydropyridine ligand (e.g., -isradipine) and varying concentrations of the unlabeled this compound enantiomers.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Causality behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor allows for the sensitive and accurate quantification of the binding of the unlabeled competitor. The choice of tissue for membrane preparation is critical to ensure a sufficient density of the target receptor.

This technique allows for the direct measurement of the inhibitory effect of this compound enantiomers on L-type Ca2+ currents in isolated cells.

  • Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record ionic currents across the cell membrane.

  • Eliciting L-type Ca2+ Currents: Use a specific voltage protocol to elicit L-type Ca2+ currents while pharmacologically blocking other ionic currents.

  • Drug Application: Perfuse the cell with solutions containing different concentrations of the this compound enantiomers.

  • Data Analysis: Measure the reduction in the peak L-type Ca2+ current amplitude at each concentration and construct concentration-response curves to determine the IC50 for each enantiomer.

Causality behind Experimental Choices: The patch-clamp technique provides a direct functional measure of ion channel activity, offering a more physiologically relevant assessment of drug potency compared to binding assays alone. The specific voltage protocols and pharmacological blockers are essential to isolate the current of interest.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_patch_clamp Whole-Cell Patch-Clamp b1 Membrane Preparation b2 Incubation with Radioligand & Enantiomers b1->b2 b3 Separation of Bound/Free Ligand b2->b3 b4 Quantification of Radioactivity b3->b4 b5 Data Analysis (IC50, Ki) b4->b5 p1 Single Cell Isolation p2 Establish Whole-Cell Configuration p1->p2 p3 Elicit & Isolate L-type Ca2+ Currents p2->p3 p4 Perfusion with Enantiomers p3->p4 p5 Data Analysis (IC50) p4->p5

Experimental workflows for assessing enantiomer activity.

Pharmacokinetic Considerations

Potential points of stereoselectivity in the pharmacokinetics of this compound enantiomers include:

  • Absorption: While less common, stereoselectivity in active transport mechanisms in the gut could lead to differential absorption.

  • Distribution: Enantiomers can exhibit different plasma protein binding, which can affect their volume of distribution and free drug concentration.

  • Metabolism: This is the most likely source of pharmacokinetic stereoselectivity. Cytochrome P450 enzymes, which are responsible for the metabolism of most dihydropyridines, are chiral and can metabolize enantiomers at different rates.

  • Excretion: Stereoselectivity in active renal tubular secretion could also contribute to differences in the elimination of the enantiomers.

The potential for stereoselective pharmacokinetics underscores the importance of evaluating the individual enantiomers in preclinical and clinical studies to fully understand the overall safety and efficacy profile of this compound.

signaling_pathway Nig_plus (+)-Niguldipine L_type L-type Ca2+ Channel Nig_plus->L_type High Potency Blockade Alpha1A α1A-Adrenoceptor Nig_plus->Alpha1A High Potency Antagonism Alpha1B α1B-Adrenoceptor Nig_plus->Alpha1B Equal Potency Antagonism P_gp P-Glycoprotein Nig_plus->P_gp Equal Potency Inhibition Nig_minus (-)-Niguldipine Nig_minus->L_type Low Potency Blockade Nig_minus->Alpha1A Low Potency Antagonism Nig_minus->Alpha1B Equal Potency Antagonism Nig_minus->P_gp Equal Potency Inhibition Vasodilation Vasodilation Drug_Efflux Drug Efflux Inhibition

Differential targets of this compound enantiomers.

Conclusion and Future Directions

The stereoisomers of this compound display a fascinating and complex pharmacological profile. The (+)-enantiomer is clearly the more potent L-type calcium channel and α1A-adrenoceptor antagonist, making it the primary contributor to the expected cardiovascular effects of the racemic mixture. In contrast, both enantiomers exhibit equipotent activity in modulating P-glycoprotein, while the (-)-enantiomer shows a paradoxical effect on calcium influx in thymocytes.

These findings have significant implications for drug development. The development of a single-enantiomer formulation of this compound could offer a more targeted therapeutic approach with a potentially improved side-effect profile. For example, a formulation of (+)-Niguldipine could provide the desired antihypertensive effects with a reduced potential for off-target effects mediated by the (-)-enantiomer. Conversely, the unique properties of (-)-Niguldipine, such as its potent P-glycoprotein inhibition without significant calcium channel blockade, could be explored for applications in oncology to overcome multidrug resistance.

Further research is warranted to elucidate the specific pharmacokinetic profiles of the this compound enantiomers and to fully understand the molecular mechanisms underlying their stereospecific activities at various biological targets. Such studies will be invaluable in unlocking the full therapeutic potential of these distinct chemical entities.

References

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A Senior Application Scientist's Guide to Validating the Selectivity of Niguldipine for the α1A-Adrenoceptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Subtype Selectivity in Drug Discovery

The α1-adrenergic receptors (α1-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are fundamental in regulating sympathetic nervous system activity, most notably in smooth muscle contraction.[1][2] This family is comprised of three distinct subtypes—α1A, α1B, and α1D—which, despite binding the same endogenous catecholamines, norepinephrine and epinephrine, can trigger different physiological and pathophysiological responses.[2][3] This functional divergence makes subtype-selective antagonists highly sought-after therapeutic agents. For instance, α1A-AR antagonists are a mainstay in the treatment of benign prostatic hyperplasia (BPH), while non-selective agents carry a greater risk of cardiovascular side effects like orthostatic hypotension.

Niguldipine, a dihydropyridine calcium channel blocker, has also been identified as a potent α1-adrenoceptor antagonist. Early research highlighted that the (+)-enantiomer of this compound exhibits a remarkably high affinity for a subtype of the α1-adrenoceptor, initially termed the 'α1A' subtype, showing 200- to 600-fold greater affinity for this site compared to the 'α1B' subtype found in liver cells.[4]

This guide provides a comprehensive framework for researchers to independently validate the selectivity of (+)-Niguldipine for the α1A-adrenoceptor. We will compare its pharmacological profile against established subtype-selective compounds and detail the essential experimental protocols required for a robust and self-validating assessment.

Meet the Pharmacological Tools: A Comparative Overview

To accurately profile this compound, it is essential to benchmark its performance against antagonists with well-defined selectivity profiles.

  • (+)-Niguldipine: The compound of interest. A dihydropyridine that binds with very high affinity to a subtype of α1-adrenoceptors.[4] Its high lipophilicity, however, can complicate binding experiments due to partitioning into hydrophobic compartments, making careful experimental design crucial.[5][6]

  • 5-Methylurapidil (5-MU): A recognized and highly selective antagonist for the α1A-adrenoceptor subtype.[7][8] It serves as the primary positive control for α1A selectivity in our validation workflow.

  • WB-4101: Traditionally considered an α1A-selective antagonist, it also exhibits high affinity for the α1D subtype, making it a useful tool for comparative analysis.[9][10][11]

  • BMY 7378: A highly selective antagonist for the α1D-adrenoceptor, exhibiting over 100-fold higher affinity for α1D compared to α1A or α1B subtypes.[12][13] It is the ideal tool for discriminating α1D activity from other subtypes.

Data Deep Dive: Comparative Selectivity Profile

The cornerstone of validating selectivity lies in quantifying the binding affinity (Ki) of each compound across the three α1-AR subtypes. The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values between subtypes.

The following table summarizes literature-derived binding affinities (pKi = -log(Ki)) for our panel of antagonists. A higher pKi value signifies greater affinity.

Compoundα1A-AR (pKi)α1B-AR (pKi)α1D-AR (pKi)Primary Selectivity
(+)-Niguldipine ~9.3[4][6]~6.8[4]-α1A
5-Methylurapidil ~9.2[8]~7.5[8]-α1A[7]
WB-4101 ~8.9[10]--α1A/α1D
BMY 7378 ~6.1[12]~6.2[12][13]~9.0[12][13]α1D[12][13]

Note: Data is compiled from multiple sources and may vary based on experimental conditions (e.g., tissue source, radioligand used). The value for (+)-Niguldipine at α1A is extrapolated from studies using [3H]prazosin and [3H]5-methyl-urapidil.[4][6]

From this data, (+)-Niguldipine demonstrates a selectivity ratio of over 300-fold for the α1A subtype versus the α1B subtype, comparable to the established α1A-selective antagonist, 5-Methylurapidil.

Experimental Validation: A Step-by-Step Guide

To validate these findings, two key experimental approaches are necessary: radioligand binding assays to determine affinity and functional assays to measure antagonist potency.

Experimental Workflow

G cluster_0 Phase 1: Binding Affinity Characterization cluster_1 Phase 2: Functional Potency Assessment P1_1 Prepare Membranes from Cells Expressing α1A, α1B, α1D Subtypes P1_2 Perform Competitive Radioligand Binding Assays with [3H]Prazosin P1_1->P1_2 P1_3 Determine Ki values for This compound & Comparators P1_2->P1_3 P2_4 Calculate Antagonist pA2/Kb values P1_3->P2_4 Correlate Affinity (Ki) with Potency (Kb) P2_1 Culture Cells Expressing α1A, α1B, α1D Subtypes P2_2 Perform Calcium Mobilization Assay P2_1->P2_2 P2_3 Generate Agonist Dose-Response Curves in presence of Antagonists P2_2->P2_3 P2_3->P2_4

Caption: Workflow for validating α1A-adrenoceptor selectivity.

Protocol 1: Competitive Radioligand Binding Assay

Principle of the Assay: This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]Prazosin) from its receptor. The concentration at which the competitor displaces 50% of the radioligand is its IC50, from which the Ki can be calculated.[14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO cells) stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[15]

    • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

  • Assay Execution:

    • In a 96-well plate, combine the following in a final volume of ~250 µL:[15]

      • Membrane preparation (typically 10-50 µg protein).

      • A fixed concentration of radioligand (e.g., [3H]Prazosin at a concentration near its Kd, ~0.5-1 nM).[16]

      • Increasing concentrations of the unlabeled competitor compound (e.g., (+)-Niguldipine, from 1 pM to 10 µM).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM Phentolamine) to block all specific binding.[16]

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.[15][16]

  • Harvesting and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Calcium Mobilization)

Principle of the Assay: α1-ARs are canonically coupled to the Gq G-protein.[1] Activation of this pathway leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3).[2][3] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3][17] This transient increase in intracellular Ca2+ can be measured using fluorescent calcium-sensitive dyes. Antagonists will inhibit this agonist-induced Ca2+ mobilization in a concentration-dependent manner.[18][19][20]

G Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenoceptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Cyto ↑ [Ca2+]i ER->Ca_Cyto releases Ca2+ Ca_ER Ca2+

Caption: Canonical Gq signaling pathway for α1-adrenoceptors.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells stably expressing a single α1-AR subtype into a 96- or 384-well black, clear-bottom plate and grow to near confluence.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[17]

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an integrated liquid handler.

    • Add varying concentrations of the antagonist (e.g., (+)-Niguldipine) to the wells and pre-incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of an agonist (e.g., norepinephrine or phenylephrine, typically at its EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., for 60-120 seconds). The peak fluorescence response corresponds to the maximum calcium mobilization.

  • Data Analysis:

    • For each antagonist concentration, calculate the percentage of inhibition of the agonist response.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Use non-linear regression to fit the data and determine the IC50 of the antagonist.

    • Calculate the functional equilibrium dissociation constant (Kb) using the Schild equation or a simplified version for competitive antagonists: Kb = IC50 / (1 + [A]/EC50) , where [A] is the concentration of the agonist used and EC50 is the potency of that agonist.

Interpreting the Results: Synthesizing Affinity and Function

A compound is considered a truly selective antagonist for a given receptor subtype when two conditions are met:

  • High Affinity in Binding: The Ki value from the radioligand binding assay is significantly lower for the target subtype (α1A) than for the other subtypes (α1B, α1D). A selectivity ratio of >100-fold is generally considered excellent.

  • Potent Functional Blockade: The Kb value from the functional assay is also significantly lower for the target subtype and, crucially, should be in close agreement with the Ki value determined from the binding assay.

If the Ki and Kb values for (+)-Niguldipine at the α1A-adrenoceptor are both in the low nanomolar or picomolar range and are significantly lower than its values for the α1B and α1D subtypes, this provides strong, validated evidence of its α1A selectivity. Any significant deviation between Ki and Kb may suggest complex pharmacological behavior, such as non-competitive antagonism or assay-dependent artifacts, which would require further investigation.[5]

Conclusion

The validation of a compound's receptor selectivity is a cornerstone of modern pharmacology and drug development. By employing a systematic approach that combines high-fidelity radioligand binding assays with robust functional assessments, researchers can confidently characterize the pharmacological profile of novel agents like (+)-Niguldipine. The methodologies outlined in this guide, when benchmarked against well-characterized comparators like 5-Methylurapidil and BMY 7378, provide a self-validating framework to confirm that (+)-Niguldipine is, indeed, a highly potent and selective antagonist of the α1A-adrenoceptor.

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A Comparative Analysis of Niguldipine and Other Dihydropyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of niguldipine and other dihydropyridine calcium channel blockers, designed for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize them, offering a comprehensive resource for understanding the nuanced differences within this important class of therapeutic agents.

Introduction to Dihydropyridine Calcium Channel Blockers

Dihydropyridines (DHPs) are a class of L-type calcium channel blockers widely used in the treatment of hypertension and angina. Their primary mechanism of action involves blocking the influx of calcium ions (Ca2+) into vascular smooth muscle cells through voltage-gated calcium channels. This inhibition of calcium entry leads to relaxation of the vascular smooth muscle, resulting in vasodilation, decreased peripheral vascular resistance, and consequently, a reduction in blood pressure. Unlike non-dihydropyridine calcium channel blockers such as verapamil and diltiazem, which have significant effects on the heart, DHPs are more selective for blood vessels.

This guide focuses on a comparative analysis of this compound, a potent but lesser-known dihydropyridine, against more established members of the class like nifedipine, amlodipine, and nisoldipine. We will explore the structural nuances, pharmacological distinctions, and the experimental data that underpin our understanding of these compounds.

Mechanism of Action: A Deeper Dive

The therapeutic effects of dihydropyridines are mediated by their interaction with the α1 subunit of the L-type voltage-gated calcium channel. By binding to a specific site on this subunit, DHPs allosterically modulate the channel's function, stabilizing it in a closed or inactivated state and thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in intracellular calcium concentration, triggering the cascade of events that results in smooth muscle relaxation and vasodilation.

Dihydropyridine_Mechanism_of_Action cluster_CellMembrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel (Voltage-Gated) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Relaxation Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Inhibition leads to Depolarization Depolarization Depolarization->L_type_Ca_Channel Opens DHP Dihydropyridine (e.g., this compound) DHP->L_type_Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Contraction Muscle Contraction (Vasoconstriction) Intracellular_Ca->Contraction Blood_Pressure ↓ Blood Pressure Contraction->Blood_Pressure Maintains/Increases Relaxation->Blood_Pressure

Caption: Dihydropyridine mechanism of action on vascular smooth muscle cells.

Comparative Pharmacological Profiles

While all dihydropyridines share a common mechanism, they exhibit significant differences in their chemical structures, pharmacokinetics, and selectivity, which in turn influence their clinical utility.

Chemical Structures: The Basis of Diversity

The core of all dihydropyridines is the 1,4-dihydropyridine ring. Substitutions on this ring system are responsible for the distinct properties of each drug. For instance, the bulky side chains of amlodipine contribute to its long half-life. This compound possesses a unique and complex side chain, which is thought to be responsible for its additional pharmacological activities.

Pharmacokinetic Comparison

The pharmacokinetic profiles of dihydropyridines vary considerably, impacting their dosing frequency and side-effect profiles.

Drug Generation Half-life (hours) Bioavailability (%) Dosing Frequency
Nifedipine First2-5 (immediate release)56-77Multiple daily doses (IR)
Amlodipine Third30-5060-80Once daily
Nisoldipine Second7-12<10Once daily (extended release)
Nilvadipine Second15-2014-19Once daily (sustained release)
This compound -Long-acting--

Data for Nisoldipine and Nilvadipine are provided for broader context within the dihydropyridine class. Data on this compound's bioavailability and precise half-life in humans is less readily available in the public domain.

Amlodipine's long half-life allows for true once-daily dosing and provides consistent blood pressure control over a 24-hour period. In contrast, immediate-release nifedipine has a short half-life, necessitating more frequent administration. Extended-release formulations of nifedipine have been developed to address this. This compound is characterized as a long-acting antihypertensive agent.

Selectivity and Potency: The Case of this compound

This compound stands out due to its dual action as both a potent L-type calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism may contribute to its potent antihypertensive effects.

Furthermore, studies have shown that this compound exhibits high affinity for L-type calcium channels in various tissues, including skeletal muscle, brain, and heart, with its (+)-enantiomer showing Ki values in the picomolar range. Interestingly, some research suggests that this compound may not discriminate between T- and L-type calcium channels, a property not shared by all dihydropyridines. For instance, cilnidipine, felodipine, and nifedipine have shown little effect on T-type channels.

The (+)-enantiomer of this compound is also a highly selective antagonist for the α1A-adrenoceptor subtype over the α1B subtype. This selectivity is noteworthy and positions this compound as a valuable tool for dissecting the physiological roles of these receptor subtypes.

Experimental Methodologies for Comparative Analysis

The characterization and comparison of dihydropyridines rely on a suite of well-established experimental techniques. The choice of methodology is critical for obtaining reliable and reproducible data.

Radioligand Binding Assays

Principle: This technique is used to determine the affinity (Ki) and density (Bmax) of a drug for its receptor. It involves incubating a tissue membrane preparation containing the target receptor with a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) in the presence of varying concentrations of the unlabeled drug being tested (the competitor).

Experimental Workflow:

A Researcher's Guide to Replicating and Comparing Niguldipine's Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced mechanisms of a compound is paramount to its potential therapeutic application. Niguldipine, a dihydropyridine derivative, presents a compelling case study due to its dual action as both a potent L-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[1][2] This guide provides an in-depth, experimentally-grounded framework for replicating and validating the published findings on this compound's mechanism of action, and objectively comparing its performance against other well-established calcium channel blockers like Nifedipine and Verapamil.

The Duality of this compound: A Mechanistic Overview

This compound's primary therapeutic action stems from its high-affinity blockade of L-type calcium channels, a hallmark of the dihydropyridine class of drugs.[1][2][3][4][5][6][7][8] This action inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure.[6] However, what distinguishes this compound is its potent antagonism of α1A-adrenergic receptors, which contributes to its overall pharmacological profile.[1][2][9][10] Furthermore, it's crucial to acknowledge its stereoselectivity, with the (+)-enantiomer being significantly more potent in its calcium channel blocking activity.[1][9] This guide will dissect the experimental methodologies required to explore these multifaceted interactions.

Part 1: Elucidating the Primary Target - L-type Calcium Channel Blockade

The foundational step in characterizing this compound is to quantify its interaction with L-type calcium channels. This is typically achieved through a combination of radioligand binding assays and electrophysiological measurements.

Experimental Protocol 1: Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol aims to determine the binding affinity (Ki) of this compound for the L-type calcium channel, often using a radiolabeled dihydropyridine like [3H]-PN200-110.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels, such as the rat cerebral cortex or heart.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]-PN200-110) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: Patch-Clamp Electrophysiology for Functional Inhibition

This whole-cell patch-clamp protocol directly measures the functional inhibition of L-type calcium currents (ICa) in isolated cells, providing an IC50 value that reflects the compound's potency.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) or use a cell line expressing L-type calcium channels.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that maximally activates the channels (e.g., 0 mV).

  • Drug Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition: Record the peak inward calcium current at each concentration of this compound.

  • Data Analysis: Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Comparative Performance Data

The following table summarizes the reported binding affinities and inhibitory concentrations for this compound and other calcium channel blockers.

CompoundTargetTissue/Cell TypeBinding Affinity (Ki)Functional Inhibition (IC50)
(+)-Niguldipine L-type Ca2+ ChannelGuinea Pig Heart45 pM[9]0.4 µM (nominal)[11][12]
L-type Ca2+ ChannelGuinea Pig Brain140 pM[9]
T-type Ca2+ ChannelGuinea Pig Atrial Myocytes0.18 µM[13]
Nifedipine L-type Ca2+ ChannelVariousVaries (nM range)Varies (nM range)
Verapamil L-type Ca2+ ChannelVariousVaries (nM range)Varies (nM range)

Note: The discrepancy between Ki and IC50 values for this compound can be attributed to different experimental conditions and the definition of "nominal" concentration in the electrophysiology study.

Part 2: Unveiling the Secondary Target - α1A-Adrenergic Receptor Antagonism

A key differentiator for this compound is its high affinity for the α1A-adrenergic receptor. This can be validated using a similar radioligand binding assay approach.

Experimental Protocol 3: Radioligand Binding for α1-Adrenergic Receptor Subtypes

This protocol quantifies the binding affinity of this compound for α1-adrenergic receptor subtypes, typically using a radiolabeled antagonist like [3H]-prazosin.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues expressing different α1-adrenergic receptor subtypes (e.g., rat brain cortex for α1A, rat liver for α1B).[9]

  • Binding Reaction: Incubate the membrane preparations with [3H]-prazosin and varying concentrations of this compound.

  • Incubation, Separation, and Quantification: Follow the same procedure as described in Experimental Protocol 1.

  • Data Analysis: Determine the Ki values for each receptor subtype to assess selectivity.

Comparative Binding Affinities
CompoundTargetTissueBinding Affinity (Ki)
(+)-Niguldipine α1A-adrenoceptorRat Brain Cortex52 pM[9]
α1B-adrenoceptorRat Liver78 nM[9]

These data highlight the remarkable selectivity of (+)-Niguldipine for the α1A subtype over the α1B subtype.[9]

Visualizing the Molecular Interactions and Experimental Workflow

To better conceptualize this compound's mechanism and the process of its validation, the following diagrams are provided.

Niguldipine_Mechanism cluster_cell Vascular Smooth Muscle Cell cluster_GPCR Gq Signaling Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens alpha1_receptor α1A-Adrenergic Receptor PLC PLC alpha1_receptor->PLC Activates Contraction Contraction Ca_influx->Contraction Stimulates IP3 IP₃ PLC->IP3 IP3->Ca_influx Stimulates Ca²⁺ release This compound This compound This compound->Ca_channel Blocks This compound->alpha1_receptor Antagonizes

Caption: this compound's dual inhibitory action on L-type calcium channels and α1A-adrenergic receptors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assays (L-type Ca²⁺ & α1-AR) ki_ic50 Determine Ki and IC50 binding_assay->ki_ic50 patch_clamp Patch-Clamp Electrophysiology (L-type & T-type Ca²⁺ currents) pgp_assay P-glycoprotein Transport Assay patch_clamp->pgp_assay patch_clamp->ki_ic50 off_target Assess Off-Target Effects pgp_assay->off_target hemodynamics Hemodynamic Studies (Blood Pressure, Heart Rate) physiological_effect Measure Physiological Effects hemodynamics->physiological_effect start Compound Synthesis (this compound) start->binding_assay start->patch_clamp ki_ic50->off_target off_target->hemodynamics conclusion Comprehensive Mechanistic Profile physiological_effect->conclusion

Caption: Experimental workflow for characterizing this compound's mechanism of action.

Investigating Off-Target Effects and In Vivo Consequences

A thorough investigation of any compound necessitates an evaluation of its off-target effects. For this compound, this includes its reported inhibition of T-type calcium channels at higher concentrations and its interaction with P-glycoprotein.[3][13][14] The patch-clamp technique described above can be adapted to measure T-type calcium currents by modifying the voltage protocol. P-glycoprotein interaction can be assessed using cell-based drug efflux assays.

Ultimately, the in vitro findings must be correlated with in vivo physiological effects.

Experimental Protocol 4: In Vivo Hemodynamic Assessment

This protocol outlines a typical approach to measure the cardiovascular effects of this compound in an anesthetized animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as anesthetized open-chest dogs, as described in published studies.[8]

  • Instrumentation: Catheterize the femoral artery for blood pressure measurement and place a flow probe around the coronary artery to measure blood flow.

  • Drug Administration: Administer this compound intravenously in a dose-dependent manner.

  • Data Collection: Continuously record arterial blood pressure, heart rate, and coronary blood flow.

  • Data Analysis: Analyze the changes in hemodynamic parameters in response to this compound administration.

Comparative Hemodynamic Profiles

Studies comparing this compound and Nifedipine have revealed interesting differences. While both drugs effectively reduce total peripheral resistance, oral Nifedipine has been associated with a negative inotropic effect, which is not observed with this compound.[15] This highlights the importance of comprehensive in vivo studies to understand the complete pharmacological profile of a drug.

Conclusion

Replicating the published findings on this compound's mechanism of action requires a multi-faceted approach that combines in vitro binding and functional assays with in vivo physiological measurements. Its dual action as a potent L-type calcium channel blocker and a highly selective α1A-adrenergic receptor antagonist makes it a unique pharmacological tool. By following the experimental frameworks outlined in this guide, researchers can independently validate these findings and draw meaningful comparisons to other calcium channel blockers, thereby contributing to a deeper understanding of its therapeutic potential.

References

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  • Hornung, R. S., Gould, B. A., Jones, R. I., Sonecha, T. N., & Raftery, E. B. (1983). Nifedipine or verapamil as sole treatment of hypertension. An intraarterial study. Hypertension, 5(4 Pt 2), II91-II96. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). S(+)-niguldipine. Retrieved from [Link]

  • Drugs.com. (n.d.). Nifedipine vs Verapamil Comparison. Retrieved from [Link]

  • Midtbø, K., & Hals, O. (1984). Verapamil compared with nifedipine in the treatment of essential hypertension. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S1041-S1044. [Link]

  • Cubeddu, L. X., & Fuenmayor, N. (1990). Verapamil versus nifedipine in slow-release preparations for the treatment of mild to moderate hypertension. Journal of Human Hypertension, 4(4), 465-468. [Link]

  • Belz, G. G., & Stern, H. C. (1989). Differential effects of two dihydropyridine calcium antagonists in humans. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S31-S34. [Link]

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A Head-to-Head Comparison of Niguldipine and Nicardipine's Vasodilatory Effects: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular pharmacology, dihydropyridine calcium channel blockers represent a cornerstone of antihypertensive therapy. Their primary mechanism, the inhibition of L-type calcium channels in vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.[1][2][3] This guide provides a detailed, head-to-head comparison of the vasodilatory effects of two such agents: the well-established Nicardipine and the experimental compound Niguldipine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanistic differences, presents a standardized protocol for in vitro assessment, and offers a comparative analysis of their pharmacological profiles.

Section 1: Mechanistic Underpinnings of Dihydropyridine-Induced Vasodilation

Both this compound and Nicardipine belong to the dihydropyridine class of calcium channel blockers.[1][4][5] Their principal therapeutic effect is achieved by targeting L-type voltage-gated calcium channels in the smooth muscle cells of arterial vessels.[1][6][7] By blocking these channels, they inhibit the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction.[1][6] This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in systemic vascular resistance.[1][6][8]

While sharing this fundamental mechanism, this compound exhibits a more complex pharmacological profile. It not only functions as a potent L-type calcium channel blocker but also acts as a selective antagonist of α1A-adrenergic receptors.[4] This dual action suggests that this compound's vasodilatory effect may be augmented by the blockade of adrenergic signaling, a pathway also involved in vasoconstriction.[4] Furthermore, some research indicates that this compound can modulate potassium currents in vascular smooth muscle cells, which may also contribute to its vasodilatory action.[9] In contrast, Nicardipine's action is more selectively focused on the L-type calcium channels, with a noted preference for vascular smooth muscle over cardiac muscle.[6][8] This selectivity minimizes its direct impact on heart muscle contractility.[6]

cluster_membrane Cell Membrane cluster_drugs Dihydropyridines L_type_Ca_Channel L_type_Ca_Channel Ca_intracellular Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_intracellular Influx Alpha1_Adrenergic_Receptor Alpha1_Adrenergic_Receptor K_Channel K_Channel K_efflux K⁺ Efflux K_Channel->K_efflux Efflux Nicardipine Nicardipine Nicardipine->L_type_Ca_Channel Blocks This compound This compound This compound->L_type_Ca_Channel Blocks This compound->Alpha1_Adrenergic_Receptor Antagonizes This compound->K_Channel Facilitates Ca_extracellular Ca²⁺ (extracellular) Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Initiates Vasodilation Vasodilation K_efflux->Vasodilation Promotes (Hyperpolarization) Contraction->Vasodilation Inhibited by

Caption: Signaling pathways of Nicardipine and this compound in vascular smooth muscle cells.

Section 2: Experimental Protocol for In Vitro Vasodilation Assessment

To empirically compare the vasodilatory potency of this compound and Nicardipine, a standardized in vitro organ bath experiment using isolated aortic rings is a robust and widely accepted methodology.[10][11][12][13][14] This ex vivo model allows for the direct measurement of vascular contractile responses in a controlled environment, free from confounding systemic variables.[11]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., male Wistar rat, 250-300g) in accordance with institutional animal care and use committee guidelines.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Under a dissecting microscope, meticulously remove adherent connective and adipose tissue.

    • Cut the cleaned aorta into 2-3 mm wide rings. For experiments investigating endothelium-dependent effects, take extreme care not to damage the intimal surface. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to ensure tissue viability and maintain a pH of 7.4.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • After equilibration, induce a submaximal contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess the viability of the smooth muscle.

    • Following a washout and return to baseline tension, assess the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) and then administering acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium.

  • Cumulative Concentration-Response Curves:

    • Pre-contract the aortic rings with a vasoconstrictor, typically phenylephrine (1 µM) or prostaglandin F2α (10 µM), to a stable plateau.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or Nicardipine to the organ bath at logarithmic intervals (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Plot the concentration-response curves for both drugs.

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each drug, which represents the concentration required to produce 50% of the maximal relaxation. This is a key metric for comparing potency.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences in potency.

cluster_preparation Tissue Preparation cluster_experiment Organ Bath Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision Cleaning Cleaning Aorta_Excision->Cleaning Ring_Cutting Ring Cutting Cleaning->Ring_Cutting Mounting Mounting in Organ Bath Ring_Cutting->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Check Viability Check Equilibration->Viability_Check Pre_Contraction Pre-Contraction Viability_Check->Pre_Contraction Drug_Addition Cumulative Drug Addition Pre_Contraction->Drug_Addition Data_Recording Data Recording Drug_Addition->Data_Recording Curve_Plotting Concentration-Response Curve Plotting Data_Recording->Curve_Plotting IC50_Calculation IC50 Calculation Curve_Plotting->IC50_Calculation

Caption: Experimental workflow for the in vitro assessment of vasodilation.

Section 3: Comparative Analysis of Vasodilatory Potency

The vasodilatory potency of this compound and Nicardipine can be quantitatively compared by examining their respective IC50 or pIC50 (-log IC50) values obtained from in vitro studies. While direct head-to-head comparative studies are limited, data from various sources allow for an informed analysis.

DrugTargetPotency MetricReported ValueTissue/Cell Type
Nicardipine L-type Ca²⁺ ChannelpIC508.20Vascular Smooth Muscle
L-type Ca²⁺ ChannelpIC507.15Cardiac Muscle
This compound L-type Ca²⁺ ChannelIC50 (50% block)0.4 µM (nominal)Bovine Vascular Smooth Muscle Cells
T-type Ca²⁺ ChannelIC500.18 µMGuinea Pig Atrial Myocytes
α1A-AdrenoceptorKi52 pM ((+)-enantiomer)Rat Brain Cortex

Note: The reported values are sourced from different studies and experimental conditions, and direct comparison should be made with caution. The nominal concentration for this compound may be higher than the effective concentration due to adsorption.[9]

From the available data, Nicardipine demonstrates high potency in inhibiting vascular smooth muscle contraction, with a pIC50 of 8.20.[15] Importantly, it shows a greater selectivity for vascular smooth muscle over cardiac muscle (pIC50 = 7.15), which is a desirable characteristic for a vasodilator as it minimizes cardiac side effects.[8][15]

This compound also exhibits potent blockade of L-type calcium channels, with a 50% block observed at a nominal concentration of 0.4 µM.[9] Interestingly, this compound also blocks T-type calcium channels with an IC50 of 0.18 µM, an action not typically associated with Nicardipine.[16] The high binding affinity of the (+)-enantiomer of this compound to α1A-adrenoceptors (Ki = 52 pM) further distinguishes it from Nicardipine and suggests a multi-faceted mechanism of vasodilation.[4][17]

Section 4: Concluding Remarks

Both this compound and Nicardipine are effective vasodilators that function primarily through the blockade of L-type calcium channels. Nicardipine is a well-characterized drug with proven efficacy and a high degree of selectivity for vascular smooth muscle.[6][7][8] This selectivity profile contributes to its favorable clinical use in managing hypertension and angina.[1][6]

This compound, while still an experimental compound, presents a more complex and potentially more potent vasodilatory profile. Its dual action as both a calcium channel blocker and an α1A-adrenergic antagonist, coupled with its ability to modulate potassium channels and inhibit T-type calcium channels, suggests that it may offer a broader spectrum of activity.[4][9][16] However, the clinical implications of these additional mechanisms require further investigation.

For researchers in drug development, the comparative data underscores the importance of evaluating not only the primary mechanism of action but also potential off-target effects and multi-target engagement. The experimental protocol detailed in this guide provides a reliable framework for conducting such comparative studies, enabling a thorough characterization of novel vasoactive compounds. Future head-to-head studies under identical experimental conditions are warranted to definitively elucidate the relative potencies and vasoselective profiles of this compound and Nicardipine.

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Evaluating the Antagonistic Properties of Niguldipine on T-type Ca2+ Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the antagonistic properties of Niguldipine on T-type Ca2+ currents. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with other notable T-type Ca2+ channel blockers, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that elucidates the nuanced pharmacology of these compounds, thereby facilitating informed decisions in research and development.

Introduction: The Significance of T-type Ca2+ Channels

Low-voltage-activated (LVA) T-type Ca2+ channels, encoded by the Cav3 gene family (Cav3.1, Cav3.2, and Cav3.3), are critical players in regulating neuronal excitability and oscillatory behaviors in various physiological systems. Their unique gating properties, characterized by activation at negative membrane potentials and transient opening, position them as key regulators of cellular functions such as cardiac pacemaking, hormone secretion, and neurotransmitter release. Dysregulation of T-type Ca2+ channel activity has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and cardiovascular diseases, making them a compelling target for therapeutic intervention.

This guide focuses on this compound, a dihydropyridine derivative, and its antagonistic effects on T-type Ca2+ currents. While dihydropyridines are traditionally known as L-type Ca2+ channel blockers, several members of this class, including this compound, exhibit significant activity at T-type channels. Understanding the potency, selectivity, and mechanism of action of this compound at T-type Ca2+ channels is crucial for assessing its therapeutic potential and guiding future drug discovery efforts.

Comparative Analysis of T-type Ca2+ Channel Antagonists

To provide a comprehensive perspective on this compound's pharmacological profile, this section compares its properties with two other well-characterized T-type Ca2+ channel blockers: Mibefradil and Efonidipine.

This compound

This compound is a dihydropyridine calcium antagonist that has demonstrated potent inhibitory effects on both L-type and T-type Ca2+ currents. Early studies have shown that this compound can block T-type Ca2+ currents in the sub-micromolar range, indicating a significant affinity for these channels.[1] However, it is generally considered a non-selective blocker, as it also potently inhibits L-type Ca2+ channels.[1][2][3] The stereoselectivity of this compound has been noted, with the (+)-enantiomer being more potent than the (-)-enantiomer in blocking both channel types.[1]

Mibefradil

Mibefradil was one of the first compounds identified as a selective T-type Ca2+ channel blocker.[4][5] It exhibits a 10- to 30-fold higher potency for T-type over L-type Ca2+ channels, making it a valuable pharmacological tool for studying the physiological roles of T-type channels.[6] Despite its promising profile, Mibefradil was withdrawn from the market due to significant drug-drug interactions.[6] Nevertheless, it remains an important reference compound in T-type channel research. Mibefradil's blockade of T-type channels is characterized by a use-dependent mechanism.[7]

Efonidipine

Efonidipine is another dihydropyridine derivative that, unlike many of its class, displays dual L- and T-type Ca2+ channel blocking activity.[8][9] Notably, the R(-)-isomer of Efonidipine has been identified as a selective blocker of T-type Ca2+ channels, offering a more targeted approach to modulating these channels.[10][11] Efonidipine's blockade of T-type channels is characterized by a combination of tonic and use-dependent mechanisms.[7]

Quantitative Comparison of Inhibitory Potency

A direct, comprehensive comparison of the inhibitory potency (IC50) of this compound, Mibefradil, and Efonidipine on the three T-type Ca2+ channel subtypes (Cav3.1, Cav3.2, and Cav3.3) is challenging due to a lack of studies that have directly compared all three compounds across all three subtypes in the same experimental system. The available data, summarized in the table below, is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

CompoundChannel SubtypeIC50 (µM)L-type SelectivityReference(s)
This compound T-type (native)0.18Non-selective[1]
L-type (native)Not specified (potent block)[1]
Cav3.2~3-6 (estimated)[6]
Mibefradil T-type (native)0.1 - 2.710-30 fold selective for T-type[4][6][11][12]
L-type (native)~3[12]
Cav3.x2.7~7 fold selective for T-type[13]
Efonidipine T-type (recombinant)0.35[7][14]
L-type (recombinant)0.0018[7][14]
Cav3.1 (recombinant)Significantly blocked[15]
Cav3.2 (recombinant)Significantly blocked[15]
Cav3.3 (recombinant)Not significantly blocked[15]

Note: The lack of specific IC50 values for this compound on individual T-type channel subtypes (Cav3.1, Cav3.2, Cav3.3) highlights a significant gap in the current literature and underscores the need for further research to fully characterize its pharmacological profile.

Experimental Protocol: Evaluating T-type Ca2+ Current Antagonism

To enable researchers to conduct their own comparative studies, we provide a detailed, validated protocol for evaluating the antagonistic properties of compounds on T-type Ca2+ currents using the whole-cell patch-clamp technique in a heterologous expression system.

Experimental Workflow

Caption: Workflow for evaluating T-type Ca2+ channel antagonists.

Step-by-Step Methodology
  • Cell Culture and Transfection:

    • Maintain Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transfection, plate cells onto glass coverslips in 35 mm dishes.

    • Co-transfect the cells with plasmids encoding the desired human T-type Ca2+ channel α1 subunit (e.g., Cav3.1, Cav3.2, or Cav3.3) and a fluorescent marker protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

    • Allow cells to express the channels for 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C) using an appropriate amplifier and data acquisition system.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Identify transfected cells by their fluorescence.

    • Establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

    • Compensate for series resistance and cell capacitance.

  • Voltage Protocol to Isolate T-type Ca2+ Currents:

    • To isolate T-type currents and minimize contamination from L-type currents, use a specific voltage protocol.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, ready-to-be-activated state.

    • Apply a depolarizing test pulse to a voltage near the peak of the T-type current-voltage relationship (typically around -30 mV). The duration of the test pulse should be sufficient to observe the characteristic transient nature of the T-type current (e.g., 200 ms).

    • Repeat this protocol at regular intervals (e.g., every 10 seconds) to ensure a stable baseline recording.

    Caption: Voltage-clamp protocol for isolating T-type Ca2+ currents.

  • Drug Application:

    • Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in the external solution immediately before use.

    • Apply the drug-containing solution to the recorded cell using a perfusion system.

    • Record currents in the presence of the drug until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the T-type Ca2+ current before and after drug application.

    • Calculate the percentage of current inhibition for each drug concentration.

    • Construct concentration-response curves by plotting the percentage of inhibition against the logarithm of the drug concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient for each compound.

Discussion and Future Directions

The available evidence indicates that this compound is a potent, non-selective blocker of both T-type and L-type Ca2+ channels. Its IC50 for native T-type currents is in the sub-micromolar range, making it a compound of interest for further investigation.[1] However, the lack of data on its subtype selectivity (Cav3.1, Cav3.2, and Cav3.3) is a critical knowledge gap. Future research should focus on systematically evaluating the inhibitory profile of this compound across all three T-type channel isoforms to better understand its potential therapeutic applications and off-target effects.

In comparison, Mibefradil and the R(-)-isomer of Efonidipine offer greater selectivity for T-type channels, making them more suitable tools for dissecting the specific roles of these channels in health and disease.[4][5][10][11] The dual L-/T-type blockade of racemic Efonidipine presents a unique pharmacological profile that may offer therapeutic advantages in certain cardiovascular conditions.[8][9]

The provided experimental protocol offers a robust framework for conducting these much-needed comparative studies. By employing a standardized methodology, researchers can generate high-quality, reproducible data that will contribute to a more complete understanding of the pharmacology of this compound and other T-type Ca2+ channel modulators. This knowledge is essential for the rational design and development of novel therapeutics targeting this important class of ion channels.

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  • Furukawa, T., Nukada, T., Namiki, Y., Miyashita, Y., Hatsuno, K., Ueno, Y., Yamakawa, T., & Isshiki, T. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. European journal of pharmacology, 613(1-3), 100–107.
  • Zhao, M., Zhang, Z., Zhang, Y., & Wang, Y. (2021). N-/T-Type vs. L-Type Calcium Channel Blocker in Treating Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(11), 2469.
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Assessing the relative potency of Niguldipine enantiomers in vitro

The in vitro assessment of this compound enantiomers provides a clear demonstration of stereoselectivity in drug action. The (+)-enantiomer is a significantly more potent inhibitor of L-type calcium channels than the (-)-enantiomer, as evidenced by both its higher binding affinity and greater functional blockade of calcium influx. This guide offers a robust experimental framework for researchers to independently verify and quantify this difference in potency. Such studies are crucial for understanding the structure-activity relationships of dihydropyridine calcium channel blockers and for the development of more selective and effective therapeutic agents. Interestingly, while a significant difference in potency is observed for calcium channel blockade, studies have shown that the enantiomers are nearly equipotent in their ability to modulate P-glycoprotein, highlighting the multifaceted nature of drug-target interactions. [14]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Niguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Proper Niguldipine Disposal

This compound is an experimental dihydropyridine derivative known for its potent function as an L-type calcium channel blocker and a selective antagonist of α1A-adrenergic receptors.[1] As a research compound, its lifecycle extends beyond the benchtop; the final disposition of unused or contaminated material is a critical aspect of laboratory safety and environmental stewardship. Improper disposal of pharmacologically active compounds like this compound can lead to contamination of water supplies and soil, posing a risk to both wildlife and human health.[2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and Waste Classification

The foundational step in any disposal protocol is to understand the hazards associated with the compound and to classify the waste stream according to regulatory standards.

Pharmacological Hazards

This compound is a potent calcium channel blocker.[1][3][4] Accidental exposure through ingestion, inhalation, or skin contact could potentially lead to adverse cardiovascular effects, such as hypotension (low blood pressure) and cardiac disturbances.[5][6] Therefore, it must be handled with appropriate personal protective equipment (PPE) at all times.

Regulatory Waste Classification: Is this compound a Hazardous Waste?

The primary regulation governing waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][7][8] A pharmaceutical can be classified as "RCRA hazardous" if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9]

  • Listed Wastes: this compound is not currently found on the EPA's "P-list" (acutely hazardous) or "U-list" (hazardous) of commercial chemical products.[10]

  • Characteristic Wastes: Without specific testing data, it is difficult to definitively determine if this compound exhibits any of the four hazardous characteristics.

Core Directive: The Precautionary Principle

Given that this compound is a biologically active compound with potential toxicity and its formal RCRA status is undetermined, the most prudent and compliant approach is to manage it as a hazardous waste . This conservative strategy ensures the highest level of safety and regulatory compliance, a practice recommended when dealing with novel or unlisted research chemicals.[9] All waste generated from handling this compound, including contaminated labware and PPE, should be segregated into a dedicated hazardous waste stream.

Part 2: Regulatory Framework Overview

Several agencies govern the disposal of pharmaceutical waste, creating a multi-layered regulatory environment.

Regulatory BodyRole in this compound Disposal
Environmental Protection Agency (EPA) Sets federal guidelines for hazardous waste management under RCRA, from generation to final disposal ("cradle to grave").[8][10] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings, notably banning their disposal via sewers.[7][9]
Occupational Safety and Health Administration (OSHA) Regulates workplace safety, including protecting laboratory personnel from exposure to hazardous chemicals during handling and disposal.[11][12] OSHA requires that employees be trained on handling procedures and that waste be placed in properly labeled, leak-proof containers.[11]
State and Local Regulations Many states have their own environmental protection agencies with regulations that can be more stringent than federal laws.[2] It is crucial to consult your local regulations in addition to federal standards.

Part 3: Personnel Safety & Spill Management

Required Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory to minimize exposure:

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[14]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, use an approved/certified dust respirator.[5][15] All handling of powdered this compound should ideally occur within a chemical fume hood or other ventilated enclosure.[15][16]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

For Small Spills (Powder or Solution):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Use appropriate tools (e.g., a scoop or shovel) to carefully place the spilled material and absorbent into a designated hazardous waste container.[15]

  • Clean the spill area with soap and water or an appropriate laboratory detergent, and dispose of the cleaning materials as hazardous waste.[15]

For Large Spills:

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains.[13]

Part 4: Step-by-Step Disposal Protocol for this compound

This protocol outlines the process for segregating and disposing of this compound waste. The overarching principle is that no this compound waste should be disposed of down the drain or in the regular trash. [7][9]

Step 1: Waste Segregation at the Point of Generation Immediately segregate waste into distinct, clearly labeled containers. Do not mix different waste streams.

Step 2: Container Selection and Labeling Use only approved hazardous waste containers, which must be closable, in good condition, and compatible with the waste.[11][17]

  • Container Type: Use a black hazardous waste container for all this compound-contaminated waste.[18]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a description of the contents (e.g., "this compound Waste," "this compound-contaminated labware").[12][19]

Step 3: Managing Different this compound Waste Streams

Waste StreamDescriptionDisposal Procedure
Unused/Expired this compound Pure chemical, expired solutions, or unwanted stock.Place directly into the labeled hazardous waste container. Do not attempt to neutralize.
Contaminated Labware Glassware, plastic tubes, pipette tips, etc., that have come into direct contact with this compound.Place directly into the hazardous waste container. Empty containers that held pure this compound are also considered hazardous waste and must be disposed of in the same manner.[18]
Contaminated PPE Used gloves, disposable lab coats, bench paper, etc.Place in a plastic bag, seal it, and then place the bag into the hazardous waste container.[12]
Contaminated Sharps Needles, syringes, or glass pipettes contaminated with this compound.Place into a dedicated, puncture-proof sharps container that is also labeled as "HAZARDOUS DRUG WASTE ONLY".[12] This container will also be managed as hazardous waste.

Step 4: On-Site Accumulation Store the sealed hazardous waste container in a designated, secure satellite accumulation area within or near the laboratory. This area should be away from general traffic. Healthcare facilities can accumulate hazardous pharmaceutical waste on-site for up to one year.[17][20]

Step 5: Final Disposal Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department. They will work with a licensed hazardous waste management vendor.[12][19] The standard and required method for final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[7][8]

Part 5: Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for proper this compound disposal.

NiguldipineDisposalDecision start This compound Waste Generated is_listed Is this compound a P- or U-listed RCRA waste? start->is_listed precautionary No definitive data exists. Apply Precautionary Principle. is_listed->precautionary No manage_as_haz MANAGE AS HAZARDOUS WASTE precautionary->manage_as_haz

Caption: Decision logic for classifying this compound waste.

NiguldipineDisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS & Vendor gen 1. Waste Generation (Pure chemical, contaminated labware, PPE) segregate 2. Segregate into Black Hazardous Waste Container gen->segregate label_cont 3. Label Container: 'HAZARDOUS WASTE - this compound' segregate->label_cont store 4. Store in Secure Satellite Accumulation Area label_cont->store pickup 5. Schedule Pickup with Environmental Health & Safety (EHS) store->pickup transport 6. Transport by Licensed Hazardous Waste Vendor pickup->transport incinerate 7. Final Disposal via RCRA-Permitted Incineration transport->incinerate

Sources

Navigating the Handling of Niguldipine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Foundation of Safety: Hazard Identification and Risk Assessment

Before any handling of Niguldipine, a thorough risk assessment is paramount. The primary routes of occupational exposure to potent pharmaceutical compounds are inhalation of airborne particles, dermal contact, and accidental ingestion.[3] Based on data from analogous compounds like Nifedipine, this compound should be considered a hazardous substance that may cause skin and eye irritation, and may be harmful if ingested or inhaled.[3][4] Chronic exposure may have the potential for reproductive and fetal effects.[4]

The core principle of handling potent compounds is containment. Engineering controls, such as certified chemical fume hoods, ventilated balance enclosures, or glove boxes, are the primary line of defense to minimize the generation of airborne particles.[5] Personal Protective Equipment (PPE) serves as a critical secondary barrier and must be selected based on the specific procedures being performed.

Core Directive: Personal Protective Equipment for this compound

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the nature of the work and the potential for exposure. The following recommendations are categorized by common laboratory tasks.

Respiratory Protection

For tasks with a high potential for generating aerosols or dust, such as weighing the solid compound or preparing concentrated stock solutions, respiratory protection is essential. A NIOSH-certified N95 or N100 respirator is strongly recommended to protect against airborne particulates.[6] For higher-risk procedures or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary.[6]

Hand Protection

Given the potential for dermal absorption, appropriate glove selection is critical. Double gloving is a recommended practice when handling potent compounds.[6] The outer glove should be resistant to the solvents being used, while the inner glove provides an additional layer of protection. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents in your protocol. Gloves should be changed frequently and immediately upon any sign of contamination or degradation.

Eye and Face Protection

Chemical splash goggles or safety glasses with side shields are mandatory for all procedures involving this compound. When there is a significant risk of splashes, such as during the preparation of solutions or in the event of a spill, a face shield should be worn in conjunction with goggles.

Protective Clothing

A disposable, solid-front lab coat or gown made of a low-linting material, such as polyethylene-coated polypropylene, is recommended to protect personal clothing and prevent the spread of contamination.[6] These garments should have long sleeves with tight-fitting cuffs. For procedures with a higher risk of contamination, disposable coveralls may be warranted. Protective clothing should be removed before leaving the laboratory area.

Operational Plan: Step-by-Step PPE Protocols

To ensure the effectiveness of PPE, proper donning and doffing procedures are as crucial as the selection of the equipment itself.

Donning Procedure:
  • Gown/Coveralls: Don the protective garment, ensuring complete coverage.

  • Inner Gloves: Put on the first pair of gloves.

  • Respiratory Protection: If required, don the respirator, ensuring a proper fit-check.

  • Eye and Face Protection: Put on goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the gown.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Gown/Coveralls: Remove the protective garment by rolling it inside-out to contain any contamination.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove and discard the inner pair of gloves.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Disposal Plan: Managing Contaminated Waste

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste. This includes gloves, gowns, bench paper, pipette tips, and empty vials. These items should be collected in a designated, clearly labeled hazardous waste container for incineration.

Visualizing PPE Selection: A Risk-Based Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the risk associated with the handling task.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Procedures start Start: Handling this compound risk_assessment Assess Task-Specific Risk (e.g., weighing, solution prep, in-vivo) start->risk_assessment low_risk Low Risk (e.g., handling sealed containers) risk_assessment->low_risk Low potential for exposure medium_risk Medium Risk (e.g., preparing dilute solutions in fume hood) risk_assessment->medium_risk Moderate potential for exposure high_risk High Risk (e.g., weighing solid, spill cleanup) risk_assessment->high_risk High potential for exposure ppe_low Standard PPE: - Lab Coat - Safety Glasses - Single Pair of Nitrile Gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Disposable Gown - Goggles - Double Nitrile Gloves medium_risk->ppe_medium ppe_high Maximum PPE: - Disposable Coveralls - Goggles & Face Shield - Double Nitrile Gloves - N95/N100 Respirator or PAPR high_risk->ppe_high don_doff Follow Proper Donning & Doffing Procedures ppe_low->don_doff ppe_medium->don_doff ppe_high->don_doff disposal Dispose of Contaminated Waste in Designated Hazardous Waste don_doff->disposal end End of Procedure disposal->end

Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.

Summary of Recommended PPE

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionProtective Clothing
Storage and Transport (Sealed Containers) Not generally requiredSingle pair of nitrile glovesSafety glassesLab coat
Weighing Solid Compound N95/N100 respirator or PAPRDouble pair of nitrile glovesGoggles and face shieldDisposable gown/coveralls
Preparing Stock Solutions N95/N100 respirator (if outside a ventilated enclosure)Double pair of nitrile glovesGoggles and face shieldDisposable gown
Preparing Dilute Solutions (in fume hood) Not generally requiredDouble pair of nitrile glovesGogglesDisposable gown
In-vivo Dosing As per risk assessmentDouble pair of nitrile glovesGogglesDisposable gown
Spill Cleanup N95/N100 respirator or PAPRHeavy-duty nitrile gloves (double-gloved)Goggles and face shieldDisposable coveralls

This guide provides a framework for the safe handling of this compound based on the best available information. It is imperative that all personnel receive training on the potential hazards, proper use of engineering controls and PPE, and emergency procedures before working with this or any other potent compound.

References

  • Connor, T. H., & Smith, J. P. (2016). Safe handling of hazardous drugs. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 73(12), 853–854.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet Nifedipine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nifedipine, USP grade. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound(+). PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • St-Onge, M., Anseeuw, K., Cantrell, F. L., Gilchrist, I. C., Hantson, P., Bailey, B., ... & Mégarbane, B. (2017). Experts consensus recommendations for the management of calcium channel blocker poisoning in adults. Critical care medicine, 45(3), e306–e315.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • St-Onge, M., Dubé, P. A., Gosselin, S., Guimont, C., Godwin, J., Archambault, P. M., ... & Bailey, B. (2014). Experts Consensus Recommendations for the Management of Calcium Channel Blocker Poisoning in Adults. Critical care medicine, 42(9), e623–e634.
  • Olson, K. R., Erdman, A. R., Alsop, J. A., Caravati, E. M., Christie, T. O., Dart, R. C., ... & Troutman, W. G. (2009). Calcium Channel Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management. Clinical Toxicology, 47(8), 797-822.
  • National Center for Biotechnology Information. (n.d.). Calcium Channel Blocker Toxicity. StatPearls. Retrieved from [Link]

  • Rietjens, S. J., de Lange, D. W., Meulenbelt, J., & van den Broek, M. P. (2016). Practical recommendations for calcium channel antagonist poisoning. Netherlands Journal of Medicine, 74(6), 241-248.
  • Nickson, C. (2025, December 21). Calcium Channel Blocker Toxicity. Life in the Fastlane. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. LiverTox. Retrieved from [Link]

  • Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

  • Taming the SRU. (2021, June 4). Air Care Series: Calcium Channel Blocker Overdose. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.